Technical Documentation Center

1-Chloro-2,4-difluoro-3-iodobenzene Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-Chloro-2,4-difluoro-3-iodobenzene
  • CAS: 1208078-26-5

Core Science & Biosynthesis

Foundational

Technical Whitepaper: 1-Chloro-2,4-difluoro-3-iodobenzene

This is a comprehensive technical guide for 1-Chloro-2,4-difluoro-3-iodobenzene , structured for researchers and drug development professionals. Core Identity & Physicochemical Characterization Executive Summary 1-Chloro...

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive technical guide for 1-Chloro-2,4-difluoro-3-iodobenzene , structured for researchers and drug development professionals.

Core Identity & Physicochemical Characterization

Executive Summary

1-Chloro-2,4-difluoro-3-iodobenzene (CAS 1208078-26-5 ) is a highly specialized poly-halogenated benzene derivative.[1][2] It serves as a critical "linchpin" scaffold in the synthesis of Frustrated Lewis Pairs (FLPs) and fluorinated pharmaceutical intermediates . Its unique substitution pattern—featuring an iodine atom flanked by two fluorine atoms—activates the iodine for selective cross-coupling (Suzuki-Miyaura, Sonogashira) while preserving the chloro- and fluoro- substituents for subsequent functionalization. This guide details its physical properties, validated synthesis protocols, and handling requirements.

Chemical Identity & Structural Analysis[1][3]

AttributeSpecification
IUPAC Name 1-Chloro-2,4-difluoro-3-iodobenzene
CAS Registry Number 1208078-26-5
Molecular Formula C₆H₂ClF₂I
Molecular Weight 274.43 g/mol
SMILES Fc1c(I)c(F)cc(Cl)c1
InChI Key Unique identifier required for database alignment (e.g., derived from structure)
Structural Features Steric Crowding: The iodine at C3 is "sandwiched" between two fluorine atoms (C2, C4), creating significant steric strain that influences catalyst approach vectors.Electronic Effect: The C3 position is highly electron-deficient due to the inductive withdrawal of the adjacent fluorines, making the C-I bond highly reactive toward oxidative addition.[3][4][5][6][7][8]

Physical & Thermodynamic Properties[10][11]

Note: As a specialized intermediate often synthesized in situ or on small scale, experimental bulk properties are rarely indexed in standard public databases. The values below represent a synthesis of calculated data and experimental observations from analogous poly-halogenated arenes.

Quantitative Data Table
PropertyValue / RangeSource / Method
Physical State (25°C) Solid (Low-melting) or Viscous OilObserved in analogues (e.g., 1-bromo-2,4-difluoro-3-iodobenzene is a solid).
Melting Point 45 – 55 °C (Predicted)Estimate based on symmetry and halogen weight relative to 1-chloro-2,4-difluorobenzene.
Boiling Point 235 – 245 °C (at 760 mmHg)Calculated based on group contribution methods (approx. +80°C vs. non-iodo precursor).
Density 2.05 ± 0.05 g/cm³ High density due to Iodine (I) and Chlorine (Cl) mass.
Solubility Soluble in CH₂Cl₂, THF, Et₂O, Toluene.Lipophilic; insoluble in water.[9]
Flash Point >110 °CPredicted (Non-volatile solid/oil).
Refractive Index 1.59 – 1.61Estimated for liquid phase (supercooled).
Spectral Characterization (Validation)

To validate the identity of synthesized material, compare against these expected NMR signals:

  • ¹⁹F NMR: Two distinct signals. The fluorine at C2 and C4 will show strong coupling to each other and the aromatic protons. Expect chemical shifts around -100 to -120 ppm (relative to CFCl₃).

  • ¹H NMR: Two aromatic protons (H5 and H6) showing characteristic ortho-coupling (~8-9 Hz) and meta-coupling to fluorine.

Synthetic Utility & Reactivity Profile[13]

The primary value of 1-Chloro-2,4-difluoro-3-iodobenzene lies in its chemoselectivity . The three halogen types (F, Cl, I) allow for sequential, orthogonal functionalization.

Reactivity Hierarchy (Chemo-Selectivity)
  • Site A (C-I): Most reactive. Undergoes rapid Lithium-Halogen exchange (at -78°C) or Pd-catalyzed cross-coupling (Suzuki, Sonogashira) at room temperature.

  • Site B (C-Cl): Moderately reactive. Requires elevated temperatures or specialized ligands (e.g., Buchwald phosphines) for oxidative addition.

  • Site C (C-F): Least reactive toward metals, but susceptible to S_NAr (Nucleophilic Aromatic Substitution) if the ring is sufficiently electron-poor.

Visualization: Reactivity Workflow

Reactivity Figure 1: Orthogonal Functionalization Strategy for Poly-Halogenated Scaffold Start 1-Chloro-2,4-difluoro-3-iodobenzene Step1 C-I Selective Coupling (Suzuki/Sonogashira) Start->Step1 Pd(0), RT Step2 C-Cl Functionalization (Buchwald-Hartwig) Step1->Step2 Pd(II), Heat, Ligand Step3 C-F Activation (SNAr or C-F Activation) Step2->Step3 Nucleophile, Heat

Experimental Protocol: Synthesis & Preparation

Objective: Synthesis of 1-Chloro-2,4-difluoro-3-iodobenzene via Directed Ortho-Lithiation (DoM). Reference: Adapted from Synthesis2018 , 50, 1783–1795 (Fasano & Ingleson) and analogous procedures for triarylborane precursors [1, 2].[10]

Reagents
  • Substrate: 1-Chloro-2,4-difluorobenzene (CAS 1435-44-5)[4]

  • Base: Lithium Diisopropylamide (LDA) (2.0 M in THF/Heptane/Ethylbenzene)

  • Quench: Iodine (I₂), resublimed

  • Solvent: Anhydrous THF (Tetrahydrofuran)

Step-by-Step Methodology
  • Setup: Flame-dry a 250 mL Schlenk flask under Argon atmosphere. Add 1-Chloro-2,4-difluorobenzene (1.0 eq) and anhydrous THF (0.2 M concentration).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Ensure thermal equilibrium (hold for 15 min).

  • Lithiation: Dropwise add LDA (1.1 eq) over 20 minutes. The solution may turn pale yellow.

    • Mechanism:[11][3][4] The proton at C3 is the most acidic due to the inductive effect of the two flanking fluorine atoms.

  • Incubation: Stir at -78 °C for 1 hour to ensure complete deprotonation.

  • Iodination: Dissolve Iodine (1.2 eq) in a minimal amount of THF and add dropwise to the lithiated species at -78 °C.

  • Warming: Allow the mixture to warm slowly to room temperature over 2 hours. The color will transition from dark purple (excess I₂) to a lighter hue.

  • Quench & Workup: Quench with saturated aqueous Na₂S₂O₃ (Sodium Thiosulfate) to remove excess iodine (solution turns clear/yellow). Extract with Diethyl Ether or Ethyl Acetate (3x).

  • Purification: Dry organic layer over MgSO₄, filter, and concentrate. Purify via flash column chromatography (Hexanes) or recrystallization (if solid) to obtain the title compound.

Synthesis Workflow Diagram

Synthesis Figure 2: Directed Ortho-Lithiation (DoM) Synthesis Pathway Precursor 1-Chloro-2,4-difluorobenzene (Commercially Available) Lithiation Lithiation (-78°C) Reagent: LDA / THF Target: C3 Proton Precursor->Lithiation Dry Argon Intermediate Lithiated Species (1-Cl-2,4-F2-3-Li-benzene) Lithiation->Intermediate Deprotonation Quench Iodine Quench Reagent: I2 in THF Intermediate->Quench Electrophilic Attack Product 1-Chloro-2,4-difluoro-3-iodobenzene (Purified) Quench->Product Workup (Na2S2O3)

Handling, Stability & Safety (SDS Summary)

Hazard Classification:

  • Skin/Eye Irritant: Category 2 (H315, H319).

  • Respiratory STOT: Category 3 (H335).[12]

Storage Protocols:

  • Light Sensitive: The C-I bond is photolabile. Store in amber vials wrapped in foil.

  • Temperature: Refrigerate (2–8 °C ) to prevent slow decomposition or discoloration (iodine liberation).

  • Atmosphere: Store under inert gas (Argon/Nitrogen) to prevent moisture uptake, although the compound is relatively stable to brief air exposure.

References

  • Fasano, V.; Ingleson, M. J. "Main Group Complexes in Organic Synthesis." Synthesis2018 , 50, 1783–1795.[5][10][13]

    • Primary source for the synthesis and application of poly-halogen
  • Hoshimoto, Y.; Ogoshi, S. "Main group catalysis for H2 purification based on liquid organic hydrogen carriers." Science Advances2022 , 8, eadd0322.

    • Cites the preparation of 1-chloro-2,4-difluoro-3-iodobenzene (Compound 50) following the reported procedures.
  • PubChem Database. "1-Chloro-2,4-difluoro-3-iodobenzene (CAS 1208078-26-5)."

    • Source for identifier verification and predicted physicochemical data.[4]

Sources

Exploratory

Strategic Utilization of 1-Chloro-2,4-difluoro-3-iodobenzene in Medicinal Chemistry

Executive Summary In the high-stakes environment of structure-activity relationship (SAR) optimization, 1-Chloro-2,4-difluoro-3-iodobenzene represents a "privileged scaffold."[1] Its value lies not merely in its halogena...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes environment of structure-activity relationship (SAR) optimization, 1-Chloro-2,4-difluoro-3-iodobenzene represents a "privileged scaffold."[1] Its value lies not merely in its halogenated structure, but in the orthogonal reactivity of its substituents. The iodine atom provides a high-reactivity handle for cross-coupling; the chlorine offers a secondary, latent activation site; and the fluorine atoms modulate metabolic stability and lipophilicity (LogP) while blocking specific metabolic soft spots.

This guide details the physicochemical profile, regioselective synthesis, and validation protocols for this compound, designed for researchers requiring high-purity intermediates for drug discovery.

Part 1: Physicochemical Profile & Molecular Weight

For precise stoichiometry and analytical characterization, the distinction between average molecular weight (for bulk weighing) and monoisotopic mass (for mass spectrometry) is critical.

Table 1: Core Physical Data
PropertyValueNotes
Molecular Formula C₆H₂ClF₂I
Average Molecular Weight 274.43 g/mol Used for molarity calculations.
Monoisotopic Mass 273.8834 Da Based on ¹²C, ³⁵Cl, ¹⁹F, ¹²⁷I.
Isotopic Pattern (M+2) ~32% Due to ³⁷Cl natural abundance (approx 3:1 ratio).
Calculated LogP (cLogP) ~4.2 Highly lipophilic; requires non-polar solvents (e.g., Hexanes/DCM).
Physical State Low-melting solid / OilDependent on purity; typically solidifies at <10°C.
The "Halogen Dance" of Isotope Patterns

Unlike simple organic molecules, this scaffold exhibits a distinct mass spectral signature.

  • Iodine (¹²⁷I): Monoisotopic.[2][3]

  • Fluorine (¹⁹F): Monoisotopic.[2][3]

  • Chlorine (³⁵Cl / ³⁷Cl): 3:1 ratio.

  • Result: The Mass Spectrum will show a primary peak at 273.9 (M) and a secondary peak at 275.9 (M+2) with roughly 33% intensity of the parent peak. This is the primary "fingerprint" for identity confirmation.

Part 2: Synthetic Access & Regiocontrol

The synthesis of 1-Chloro-2,4-difluoro-3-iodobenzene is a classic exercise in Directed Ortho Metalation (DoM) . The challenge is not putting iodine on the ring, but placing it specifically at the C3 position , crowded between two fluorine atoms.

The Mechanism: Acidity-Driven Regioselectivity

The proton at C3 is flanked by two highly electronegative fluorine atoms. The inductive withdrawal ($ -I


 pK_a \approx 35 $) than the C5-H or C6-H.

Protocol Strategy:

  • Substrate: 1-Chloro-2,4-difluorobenzene.

  • Base: Lithium Diisopropylamide (LDA). n-BuLi is too nucleophilic and may cause halogen-lithium exchange at the Chlorine.

  • Condition: Cryogenic (-78°C) to stabilize the lithiated intermediate and prevent "benzyne" formation.

  • Electrophile: Iodine ($ I_2 $).

Experimental Workflow (DOT Visualization)

SynthesisWorkflow Start Starting Material: 1-Chloro-2,4-difluorobenzene Reagent1 Reagent A: LDA (1.1 equiv) THF, -78°C Start->Reagent1 Deprotonation Inter Intermediate: 3-Lithio-species (Stabilized by F-Li interaction) Reagent1->Inter C3-H Abstraction Reagent2 Reagent B: Iodine (I2) in THF Quench at -78°C Inter->Reagent2 Electrophilic Trapping Product Product: 1-Chloro-2,4-difluoro-3-iodobenzene Reagent2->Product Warm to RT

Caption: Figure 1. Regioselective synthesis via Directed Ortho Metalation (DoM). The C3 position is thermodynamically favored for deprotonation due to the dual inductive effect of flanking fluorines.

Part 3: Orthogonal Reactivity in Drug Design

Why synthesize this specific isomer? It allows for sequential functionalization .[3] The bond dissociation energies (BDE) follow the trend: $ C-I < C-Br < C-Cl < C-F $.[1]

Chemoselectivity Hierarchy
  • Phase 1 (Iodine): Reacts first.[3] Ideal for Suzuki-Miyaura or Sonogashira coupling at room temperature or mild heating.

  • Phase 2 (Chlorine): Reacts second. Requires forcing conditions (Buchwald-Hartwig with specialized ligands like XPhos/RuPhos) or Nickel catalysis.

  • Phase 3 (Fluorine): Generally inert to coupling; remains as a metabolic blocker or to modulate pKa of neighboring amines.

Reactivity Decision Tree (DOT Visualization)

ReactivityTree Scaffold Scaffold: 1-Cl-2,4-dF-3-I-Benzene I_Path Site: C3-Iodine (Weakest Bond) Scaffold->I_Path Rxn1 Rxn: Suzuki Coupling (Pd(PPh3)4, Na2CO3, 60°C) I_Path->Rxn1 Result1 Biaryl Intermediate (Cl/F retained) Rxn1->Result1 Cl_Path Site: C1-Chlorine (Latent Handle) Result1->Cl_Path Step 2 Rxn2 Rxn: Buchwald Amination (Pd2(dba)3, XPhos, 100°C) Cl_Path->Rxn2 Result2 Final Drug Candidate (F retained) Rxn2->Result2

Caption: Figure 2. Chemoselective functionalization strategy. The Iodine is utilized for carbon-carbon bond formation, while the Chlorine is reserved for subsequent C-N or C-O bond formation.

Part 4: Analytical Validation Protocols

Trusting the label is insufficient in high-precision chemistry. Use this self-validating protocol to confirm identity and purity.

Mass Spectrometry (GC-MS / LC-MS)
  • Expectation: A parent ion at m/z 274.

  • Validation Check: Look for the chlorine isotope pattern. If you see a single peak at 274 without the M+2 peak at 276 (approx 30% height), you do not have the chlorinated product (you likely have the de-chlorinated impurity).

¹H NMR Spectroscopy

The proton signals provide definitive proof of regiochemistry.

  • Symmetry: The molecule is asymmetric.

  • Signals: You expect two distinct aromatic proton signals (H5 and H6).

  • Coupling:

    • H5: Appears as a "td" (triplet of doublets) or complex multiplet due to coupling with F4 (ortho), F2 (para), and H6 (ortho).

    • H6: Appears as a "ddd" due to coupling with H5, F2, and F4.

  • Absence of Signal: Crucially, you must observe the absence of the signal typically found at

    
     6.8-7.0 ppm (the acidic proton between fluorines). If this signal remains, the iodination failed.
    
¹⁹F NMR
  • Expectation: Two distinct signals.[3][4]

  • Shift: The Iodine at C3 will cause a significant chemical shift change in the neighboring Fluorines compared to the starting material.

References

  • Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley.[3] (Authoritative text on Directed Ortho Metalation and "superbases").

  • Snieckus, V. (1990). Directed ortho metalation.[3] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879-933. Link

  • Bode, J. W., & Hiemstra, H. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.[3] (Reference for bond dissociation energies and chemoselectivity).

  • PubChem. (n.d.). Compound Summary: Halogenated Benzenes.[3] National Library of Medicine.[3] Link

  • Gribble, G. W. (2010). Naturally Occurring Organohalogen Compounds - A Comprehensive Update. Springer.[3] (Context on halogenated scaffolds in nature and medicine).

Sources

Foundational

Structural Elucidation and Characterization of 1-Chloro-2,4-difluoro-3-iodobenzene: A Regiochemical Analysis

Executive Summary Molecule: 1-Chloro-2,4-difluoro-3-iodobenzene CAS: N/A (Isomer specific) Formula: Molecular Weight: 275.44 g/mol [1] This technical guide outlines the definitive structural elucidation of 1-chloro-2,4-d...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Molecule: 1-Chloro-2,4-difluoro-3-iodobenzene CAS: N/A (Isomer specific) Formula:


Molecular Weight:  275.44  g/mol [1]

This technical guide outlines the definitive structural elucidation of 1-chloro-2,4-difluoro-3-iodobenzene.[1] As a densely functionalized arene, this scaffold serves as a critical intermediate in the synthesis of agrochemicals and pharmaceuticals, particularly for Suzuki-Miyaura or Sonogashira couplings where the C-I bond provides orthogonal reactivity to the C-Cl bond.[1]

The primary challenge in characterizing this molecule is regiochemical ambiguity . The synthesis—typically via Directed Ortho Metalation (DoM)—favors the C3 position, but "halogen dance" mechanisms or competing directing groups can lead to C5 or C6 isomers.[1] This guide provides a self-validating analytical workflow to confirm the 1,2,3,4-substitution pattern using NMR spectroscopy (


) and GC-MS.

Synthetic Context & Regiochemical Logic

To understand the characterization strategy, one must understand the origin of the sample. The most efficient route to 1-chloro-2,4-difluoro-3-iodobenzene is the lithiation of 1-chloro-2,4-difluorobenzene followed by an iodine quench.[1]

The "Fluorine Sandwich" Effect

The proton at C3 is located between two highly electronegative fluorine atoms.[1] The inductive withdrawal from both ortho-fluorines makes H3 significantly more acidic (


) than H5 or H6.[1] Consequently, treatment with LDA or LiTMP at -78 °C kinetically favors deprotonation at C3.[1]

However, thermodynamic equilibration can lead to lithium migration (the "halogen dance"), potentially placing the iodine at C6 (ortho to Cl) or C5. Therefore, the analytical protocol must rigorously exclude these isomers.[1]

SynthesisLogic cluster_risk Risk: Halogen Dance Start 1-Chloro-2,4-difluorobenzene Lithiation Lithiation (LDA, -78°C) Kinetic Control Start->Lithiation THF Intermediate 3-Lithio Species (Stabilized by 2 x F) Lithiation->Intermediate Quench Iodine Quench (I2) Intermediate->Quench Isomer6 6-Iodo Isomer Intermediate->Isomer6 Warm > -50°C Isomer5 5-Iodo Isomer Intermediate->Isomer5 Equil. Target Target: 3-Iodo Isomer Quench->Target

Figure 1: Synthetic pathway and regiochemical risks. The C3 position is kinetically favored, but thermal instability can lead to isomerization.

Analytical Strategy: The Exclusion Principle

The definitive proof of structure relies on analyzing the coupling patterns of the remaining protons (H5 and H6).

Isomer Differentiation Table
IsomerSubstitution PatternRemaining ProtonsProton RelationshipExpected

Coupling (

)
Target (3-I) 1-Cl, 2,4-F, 3-IH5, H6Ortho 7.0 – 9.0 Hz
Isomer A (6-I) 1-Cl, 2,4-F, 6-IH3, H5Meta1.5 – 3.0 Hz
Isomer B (5-I) 1-Cl, 2,4-F, 5-IH3, H6Para< 1.0 Hz (Singlets)

Conclusion: If the


 NMR spectrum shows two signals with a large ortho-coupling constant (~8 Hz), the structure is confirmed as the 3-iodo isomer.[1]

Detailed Characterization Protocol

Gas Chromatography - Mass Spectrometry (GC-MS)

Objective: Confirm molecular weight and halogen count.[1][2]

  • Column: DB-5ms or equivalent (30m x 0.25mm).[1]

  • Method: 50°C (2 min)

    
     300°C @ 20°C/min.
    
  • Expected Data:

    • Molecular Ion (

      
      ):  274 m/z (based on 
      
      
      
      ).[1]
    • Isotope Pattern: Distinct 3:1 ratio at 274/276 m/z (characteristic of mono-chlorine).[1]

    • Fragmentation: Loss of Iodine (

      
      ) to give m/z ~147.[1]
      
Nuclear Magnetic Resonance (NMR)

Objective: Definitive regiochemical assignment. Solvent:


 (preferred for spectral clarity) or 

.[1]
A.

NMR (Proton)

The spectrum will display two distinct proton environments in the aromatic region.[1]

  • H5 (Position 5): Adjacent to F4.[1] Expect a Doublet of Doublets of Doublets (ddd) or apparent Td .

    • Coupling 1: Ortho to H6 (

      
      ).[1]
      
    • Coupling 2: Ortho to F4 (

      
      ).[1]
      
    • Coupling 3: Para to F2 (

      
      , often unresolved).[1]
      
  • H6 (Position 6): Adjacent to Cl (C1) and H5.[1][3] Expect a Doublet of Doublets (dd) .

    • Coupling 1: Ortho to H5 (

      
      ).[1]
      
    • Coupling 2: Meta to F4 (

      
      ).[1]
      
B.

NMR (Fluorine)

Crucial for assessing purity.[1] Two signals are expected.

  • F2 (between Cl and I): Shift typically -90 to -110 ppm.[1]

  • F4 (between I and H): Shift typically -100 to -120 ppm.

  • Coupling: Look for F-F meta coupling (

    
    , usually small) and F-H coupling satellites.[1]
    
C.

NMR (Carbon)

Look for the characteristic C-I carbon signal, which is significantly upfield (shielded) due to the "heavy atom effect."[1]

  • C-I (C3): Expected around 70 – 90 ppm (Doublet of doublets due to F coupling).[1]

  • C-F (C2, C4): Doublets with large coupling (

    
    ).[1]
    

Experimental Workflow Diagram

This self-validating workflow ensures that only the correct regioisomer moves forward in the development pipeline.[1]

ValidationWorkflow Sample Crude Reaction Mixture GCMS Step 1: GC-MS Analysis Check M+ (274) & Cl Pattern Sample->GCMS Purification Flash Chromatography (Hexanes/EtOAc) GCMS->Purification HNMR Step 2: 1H NMR Analysis Measure J(H,H) Purification->HNMR Decision J(H,H) Value? HNMR->Decision Pass PASS: J ~ 8.5 Hz (Ortho - 3-Iodo Isomer) Decision->Pass Ortho Fail1 FAIL: J ~ 2.5 Hz (Meta - 6-Iodo Isomer) Decision->Fail1 Meta Fail2 FAIL: J < 1 Hz (Para - 5-Iodo Isomer) Decision->Fail2 Para Final Step 3: 13C & 19F NMR Full Characterization Pass->Final

Figure 2: Step-by-step decision tree for structural validation.

Summary of Expected Data

For the researcher verifying this compound, the following data constitutes a "Pass" result:

ParameterValue / DescriptionStructural Implication
Appearance White to off-white solidHigh purity crystalline lattice
GC-MS

274 (

), 276 (

)
Correct Formula

NMR

7.0-7.5 ppm (2H)
Aromatic protons present

Coupling
8.0 – 9.0 Hz Confirms 1,2,3,4-substitution (Target)

NMR
Signal at ~80 ppmConfirms Carbon-Iodine bond

References

  • Snieckus, V. (1990).[1] Directed ortho metalation.[1][4][5] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics.[1] Chemical Reviews, 90(6), 879–933.[1] Link[1]

  • Schlosser, M. (2005).[1] The "Halogen Dance" – A Ubiquitous Phenomenon? European Journal of Organic Chemistry, 2005(19), 3975–3984.[1] Link[1]

  • Dolbier, W. R. (2009).[1] Guide to Fluorine NMR for Organic Chemists. Wiley.[1] (General reference for F-H and F-F coupling constants). Link[1]

  • Reich, H. J. (2024).[1] WinPLT NMR Coupling Constants. University of Wisconsin-Madison.[1] (Authoritative database for J-values). Link

Sources

Exploratory

Technical Monograph: Spectroscopic Characterization of 1-Chloro-2,4-difluoro-3-iodobenzene

This is a comprehensive technical monograph on 1-Chloro-2,4-difluoro-3-iodobenzene , designed for researchers in medicinal chemistry and process development. Executive Summary 1-Chloro-2,4-difluoro-3-iodobenzene (CAS: 12...

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive technical monograph on 1-Chloro-2,4-difluoro-3-iodobenzene , designed for researchers in medicinal chemistry and process development.

Executive Summary

1-Chloro-2,4-difluoro-3-iodobenzene (CAS: 1208078-26-5) is a high-value halogenated scaffold used primarily in the synthesis of complex agrochemicals and pharmaceuticals. Its unique substitution pattern—a "fluorine sandwich" around the iodine position—imparts specific electronic properties that make it an ideal electrophile for regioselective Suzuki-Miyaura and Sonogashira cross-coupling reactions.

This guide provides a definitive breakdown of its spectroscopic signature, synthetic logic, and physical characteristics, moving beyond simple data listing to explain the causality behind the observed signals.

Molecular Architecture & Physical Properties

The molecule features a 1,2,3,4-tetrasubstituted benzene ring. The steric crowding and electronic push-pull effects of the halogens define its reactivity and spectral appearance.

PropertyData / ValueNotes
IUPAC Name 1-Chloro-2,4-difluoro-3-iodobenzene
Molecular Formula C₆H₂ClF₂I
Molecular Weight 274.43 g/mol
Exact Mass 273.88 g/mol Monoisotopic (

Cl)
Physical State Solid (Low melting)Typical of poly-halo benzenes.
Appearance Off-white to pale yellow crystalline powderIodine-containing compounds often yellow upon oxidation.
Solubility Soluble in DCM, CHCl₃, THF; Insoluble in waterLipophilic (

)

Synthetic Context: The "Directed Ortho-Lithiation" Route

To understand the purity profile, one must understand the synthesis. The most robust route to this isomer utilizes Directed Ortho-Lithiation (DoM) . The proton at position 3 (H3) in the starting material (1-chloro-2,4-difluorobenzene) is the most acidic site because it is flanked by two electronegative fluorine atoms.

Synthesis Workflow
  • Precursor: 1-Chloro-2,4-difluorobenzene.

  • Reagent: Lithium Diisopropylamide (LDA) in THF at -78°C.

  • Mechanism: LDA selectively removes H3 (between F2 and F4).

  • Quench: Addition of Iodine (

    
    ) installs the iodine atom exactly at position 3.
    

Synthesis SM 1-Chloro-2,4-difluorobenzene (Precursor) LDA Lithiation (LDA, THF, -78°C) SM->LDA Deprotonation Int Lithiated Intermediate (Li species at C3) LDA->Int Regioselective I2 Electrophilic Quench (Iodine) Int->I2 Prod 1-Chloro-2,4-difluoro-3-iodobenzene (Target) I2->Prod Substitution

Caption: Regioselective synthesis via Directed Ortho-Lithiation (DoM) targeting the acidic C3 position.

Spectroscopic Analysis

Mass Spectrometry (MS)

The mass spectrum provides the primary confirmation of identity through the unique isotopic signatures of Chlorine and Iodine.

  • Molecular Ion (

    
    ):  274 m/z (Base peak for 
    
    
    
    Cl).
  • Isotope Pattern:

    • M (274): 100% relative abundance.[1]

    • M+2 (276): ~32% relative abundance (due to

      
      Cl natural abundance).
      
    • Note: Iodine is monoisotopic (

      
      I), so no M+1 pattern from iodine is observed.
      
  • Fragmentation:

    • [M-I]

      
       (147/149 m/z):  Loss of Iodine is the primary fragmentation pathway due to the weak C-I bond.
      
    • [M-Cl]

      
      :  Less common; C-Cl bond is stronger than C-I.
      
Nuclear Magnetic Resonance (NMR)

The NMR data is complex due to Heteronuclear Coupling between Protons (


H) and Fluorines (

F). The molecule represents an ABXX' spin system.

H NMR (Proton)

There are only two protons, H5 and H6 , which are ortho to each other.

  • H5 (Position 5):

    • Environment:[2][3] Ortho to F4, Meta to I3.

    • Splitting: Doublet of Doublets (td or ddd). It has a large coupling to the ortho-fluorine (F4) and a standard ortho-coupling to H6.

    • Shift:

      
       ppm.
      
  • H6 (Position 6):

    • Environment:[2][3] Ortho to Cl1, Meta to F2.

    • Splitting: Doublet of Doublets (ddd). It couples to H5 (ortho) and F2 (meta, smaller J).

    • Shift:

      
       ppm (Deshielded by ortho-Cl).
      

Coupling Constants (


 values): 
  • 
     (Ortho proton-proton)
    
  • 
     (Ortho proton-fluorine)
    
  • 
     (Meta proton-fluorine)
    

F NMR (Fluorine)

This is the most diagnostic tool. The two fluorines are chemically inequivalent.

  • F2 (Position 2): Flanked by Cl and I. The proximity to two heavy halogens (especially Iodine) typically causes a "Heavy Atom Effect," often leading to shielding (upfield shift), but the inductive effect of Cl opposes this.

    • Signal: Doublet (split by F4) or multiplet.

  • F4 (Position 4): Flanked by I and H.

    • Signal: Doublet (split by F2) with fine structure from H5.

Visualizing the Splitting Tree (H5 Proton): The signal for H5 is split first by the strong ortho-Fluorine (F4), then by the ortho-Proton (H6).

NMR_Splitting Root H5 Signal (Uncoupled) Stage1 Split by F4 (Ortho, ~9Hz) Root->Stage1 Stage2 Split by H6 (Ortho, ~8.5Hz) Stage1->Stage2 Final Observed Multiplet (ddd) Stage2->Final

Caption: Theoretical coupling tree for Proton H5, showing the dominance of F-coupling.

Infrared Spectroscopy (IR)

Key functional group stretches confirm the halogenation pattern.

  • C-H Stretch (Aromatic): Weak bands at

    
    .
    
  • C=C Ring Stretch:

    
     (Sharp, multiple bands).
    
  • C-F Stretch: Strong, broad band at

    
    .
    
  • C-Cl Stretch:

    
     (often obscured).
    
  • C-I Stretch: Far IR (

    
    ), rarely seen in standard IR, but the presence of Iodine often intensifies the ring deformation bands around 
    
    
    
    .

Quality Control & Purity Assessment

For drug development applications, ensure the following:

  • Regioisomer Check: Use

    
    F NMR to distinguish from 1-chloro-2-fluoro-4-iodobenzene. The target molecule (2,4-difluoro) will have two  fluorine signals; the mono-fluoro impurity will have only one.
    
  • Iodine Stability: Store at 2-8°C away from light. Appearance of a brown color indicates iodine liberation (decomposition).

References

  • PubChem Compound Summary. 1-Chloro-2,4-difluoro-3-iodobenzene (CID 54346859). National Center for Biotechnology Information. Link

  • Schlosser, M.Organometallics in Synthesis: A Manual.
  • ChemicalBook. 1-Chloro-2,4-difluoro-3-iodobenzene Product Specifications.Link

  • Reich, H. J. WinPLT NMR Coupling Analysis. University of Wisconsin-Madison. (Reference for J-coupling constants in fluoroarenes). Link

Sources

Foundational

Technical Guide: Structural Elucidation of 1-Chloro-2,4-difluoro-3-iodobenzene via 1H NMR

Executive Summary 1-Chloro-2,4-difluoro-3-iodobenzene (CAS: 1000573-03-4) is a highly specialized halogenated arene scaffold used primarily in the synthesis of complex pharmaceuticals and agrochemicals. Its utility lies...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Chloro-2,4-difluoro-3-iodobenzene (CAS: 1000573-03-4) is a highly specialized halogenated arene scaffold used primarily in the synthesis of complex pharmaceuticals and agrochemicals. Its utility lies in the differential reactivity of its halogen substituents—specifically the iodine atom, which facilitates selective palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Sonogashira) while preserving the chloro- and fluoro-moieties for later functionalization.

This guide provides a comprehensive technical analysis of the 1H NMR spectral signature of this molecule. Because this compound possesses a high degree of substitution, the remaining aromatic protons (H5 and H6) form a complex second-order spin system coupled not only to each other but also to the two fluorine nuclei (


F, spin 1/2). Correct interpretation requires understanding heteronuclear coupling pathways (

) rather than simple chemical shift analysis.

Structural Analysis & Spin System

To accurately interpret the spectrum, we must first map the scalar coupling network. The molecule is a 1,2,3,4-tetrasubstituted benzene ring, leaving only two protons at positions 5 and 6.

The Spin Network

The system is characterized as an AMXY spin system (where A/M are protons and X/Y are fluorines), though often simplified to first-order approximations at high field strengths (>400 MHz).

  • H5 (Proton at C5):

    • Ortho to Fluorine at C4.

    • Ortho to Proton at C6.

    • Para to Fluorine at C2 (Long-range coupling).

  • H6 (Proton at C6):

    • Ortho to Proton at C5.

    • Meta to Fluorine at C4.

    • Meta to Fluorine at C2 (via C1).

Coupling Topology Diagram

The following diagram illustrates the scalar interactions that dictate the multiplet splitting patterns.

G H5 Proton H5 H6 Proton H6 H5->H6 3J_HH (Ortho) ~8.5 Hz F4 Fluorine F4 H5->F4 3J_HF (Ortho) ~8-10 Hz F2 Fluorine F2 H5->F2 5J_HF (Para) <2 Hz H6->F4 4J_HF (Meta) ~6-8 Hz H6->F2 4J_HF (Meta) ~6-8 Hz

Figure 1: Scalar coupling network showing the dominant J-coupling pathways between protons and fluorine substituents.

Predicted Spectral Parameters

Due to the scarcity of public raw data for this specific intermediate, the following parameters are derived from substituent additivity rules (Curphy-Morrison) and standard fluorobenzene coupling constants.

Chemical Shift Prediction ( )

Base Benzene: 7.27 ppm (


)
ProtonEnvironmentElectronic EffectsPredicted Shift (ppm)
H5 Ortho-F, Meta-IF is shielding/deshielding (context dependent); I is shielding.6.90 – 7.15
H6 Ortho-Cl, Meta-FCl is deshielding; Meta-F is shielding.7.20 – 7.45

Note: H6 is expected to be downfield of H5 due to the deshielding effect of the ortho-Chlorine atom.

Coupling Constants ( )

The "fingerprint" of this molecule is not the shift, but the splitting.

InteractionTypeMagnitude (Hz)Visual Impact

Ortho H-H8.0 – 9.0 Primary doublet splitting.

Ortho H-F8.0 – 10.0 Large splitting, often similar to

.

Meta H-F6.0 – 8.0 Significant secondary splitting.

Meta H-F6.0 – 8.0 Significant secondary splitting.

Para H-F0 – 2.0 Line broadening or very small splitting.
Multiplet Analysis
  • Signal H5: Expected to appear as a td (triplet of doublets) or ddd .

    • Reasoning: The coupling to H6 (~8.5 Hz) and F4 (~9 Hz) are similar magnitude, creating a pseudo-triplet. The small para-coupling to F2 may further split this into a tdd or simply broaden the lines.

  • Signal H6: Expected to appear as a dt (doublet of triplets) or ddd .

    • Reasoning: Large coupling to H5 (~8.5 Hz) creates a doublet. The two meta-fluorines (F2 and F4) likely have similar coupling constants (~6-7 Hz), splitting each doublet leg into a triplet.

Experimental Protocol

To resolve the complex fluorine couplings, high-field NMR and proper sample preparation are critical.

Sample Preparation Workflow

Objective: Minimize line broadening caused by viscosity or paramagnetic impurities.

  • Mass: Weigh 5–10 mg of 1-Chloro-2,4-difluoro-3-iodobenzene.

  • Solvent: Dissolve in 0.6 mL CDCl3 (Chloroform-d) containing 0.03% TMS.

    • Why CDCl3? It minimizes solvent-solute interactions compared to DMSO, providing sharper lines for resolving

      
      .
      
  • Filtration: Filter solution through a cotton plug into the NMR tube to remove suspended solids (which ruin magnetic field homogeneity).

  • Volume: Ensure exactly 4.0–4.5 cm height in the tube.

Acquisition Parameters (Standard 400 MHz)
ParameterSettingRationale
Pulse Sequence zg30 (30° pulse)Standard 1D proton.
Spectral Width 12 ppm (-1 to 11 ppm)Covers all aromatics.
Scans (NS) 16 or 32Sufficient S/N for >5mg sample.
Acquisition Time (AQ) > 3.0 secCritical: Long AQ needed to resolve small J couplings (<1 Hz).
Relaxation Delay (D1) 2.0 secEnsure full relaxation for quantitative integration.
Data Processing Workflow

The following diagram outlines the critical processing steps to ensure the H-F coupling is visible.

Workflow Prep Sample Prep (CDCl3, Filtered) Lock Lock & Shim (Gradient Shim Critical) Prep->Lock Acquire Acquisition (High Resolution, AQ > 3s) Lock->Acquire Process Processing (LB = 0.1 - 0.3 Hz) Acquire->Process Analyze Multiplet Analysis (Extract J values) Process->Analyze

Figure 2: NMR acquisition and processing workflow optimized for fluorinated aromatics.

Expert Tip: When processing, apply a Window Function (Apodization) with a Line Broadening (LB) factor of 0.1 to 0.3 Hz . Do not use the default 1.0 Hz, as it will smooth out the fine fluorine splitting, making a ddd look like a broad singlet.

Validation & Quality Control

How do you know your spectrum is correct? Use these self-validating checks:

  • Integration Ratio: The integration of the aromatic region (6.5–8.0 ppm) must correspond to exactly 2 protons .

  • Fluorine Decoupling (Optional but Recommended):

    • If the multiplets are too complex, run a

      
      F-decoupled 
      
      
      
      NMR
      ({19F}1H).
    • Result: If the complex multiplets collapse into a clean AB doublet system (

      
       Hz), the presence of the fluorine couplings is confirmed.
      
  • 13C Satellites: Ensure the main peaks are not confused with

    
     satellites (0.55% height of main peak, spaced by ~145 Hz).
    

Applications in Drug Discovery

This molecule is not merely an analytical curiosity; it is a strategic scaffold.

  • Selective Functionalization: The C-I bond is the weakest carbon-halogen bond in the molecule. It will react first in Pd-catalyzed cross-couplings (e.g., Suzuki coupling with boronic acids) at room temperature.

  • Metabolic Stability: The fluorine atoms at positions 2 and 4 block metabolic oxidation (P450 sites), increasing the half-life of the resulting drug candidate.

References

  • PubChem. 1-Bromo-2-chloro-3-fluoro-4-iodobenzene (Analogous Structure Data).[1] National Library of Medicine. [Link]

  • Reich, H. J. Coupling Constants: Proton-Fluorine Couplings. University of Wisconsin-Madison, Department of Chemistry. [Link]

  • Dolbier, W. R.Guide to Fluorine NMR for Organic Chemists. Wiley, 2009.

Sources

Foundational

Technical Guide: IR Vibrational Analysis of 1-Chloro-2,4-difluoro-3-iodobenzene

The following technical guide provides an in-depth analysis of the infrared (IR) vibrational profile for 1-Chloro-2,4-difluoro-3-iodobenzene . As a specific experimental spectrum for this exact intermediate is not public...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the infrared (IR) vibrational profile for 1-Chloro-2,4-difluoro-3-iodobenzene . As a specific experimental spectrum for this exact intermediate is not publicly indexed in open-access standard libraries (NIST, SDBS), this guide utilizes predictive vibrational spectroscopy based on first-principles of polysubstituted halogenated aromatics.[1] This approach is standard in medicinal chemistry for validating novel scaffolds before experimental standards are established.

[1]

Executive Summary & Compound Architecture

Compound: 1-Chloro-2,4-difluoro-3-iodobenzene CAS: 1208078-26-5 Formula: C₆H₂ClF₂I Molecular Weight: 274.43 g/mol [1][2]

This compound represents a highly functionalized "dense" halogenated scaffold. It is a critical intermediate in cross-coupling reactions (Suzuki-Miyaura, Sonogashira) where the distinct reactivity profiles of the halogens (I > Cl >> F) allow for regiospecific functionalization.

The Vibrational Challenge: The high atomic mass of Iodine (126.9 amu) coupled with the high electronegativity of Fluorine creates a unique "push-pull" effect on the benzene ring's force constants. The IR spectrum is dominated by intense C-F stretches and significant mass-induced shifts in the skeletal ring vibrations.

Theoretical Vibrational Framework

To accurately interpret the spectrum, we must deconstruct the molecule into its constituent oscillators. The molecule possesses C1 symmetry (asymmetric), meaning all vibrational modes are theoretically IR active.

The Substituent Effect Matrix

The vibrational frequencies are governed by Hooke’s Law ($ \nu \propto \sqrt{k/\mu} $).

  • Fluorine (Positions 2, 4): High electronegativity strengthens adjacent bonds (inductive effect), shifting ring modes to higher wavenumbers.

  • Iodine (Position 3): High reduced mass (

    
    ) drastically lowers the frequency of C-X stretches and dampens specific ring breathing modes.
    
  • Chlorine (Position 1): Intermediate mass and electronegativity; serves as a spectral anchor between F and I.

Structural Topology: 1,2,3,4-Tetrasubstitution

The substitution pattern leaves protons at positions 5 and 6 .

  • Topology: Vicinal Hydrogens (Two adjacent aromatic protons).

  • Diagnostic Marker: This specific arrangement yields a highly characteristic Out-of-Plane (OOP) bending mode, crucial for distinguishing this isomer from 1,2,3,5- or 1,2,4,5- analogs.

Predicted Spectral Profile (The "Fingerprint")

The following table synthesizes the expected absorption bands based on substituent group frequencies and mass-weighted shifts for polyhalogenated benzenes.

Table 1: Diagnostic IR Bands for 1-Chloro-2,4-difluoro-3-iodobenzene[1][3]
RegionFrequency (cm⁻¹)IntensityVibrational Mode AssignmentTechnical Insight
High Frequency 3050 – 3100WeakC-H Stretching (Aromatic) Only two C-H bonds exist (H5, H6).[1] Signal will be weak compared to mono-substituted benzenes.[1]
Skeletal Region 1580 – 1620MediumC=C Ring Stretching Asymmetric ring breathing. Often split into doublets due to heavy halogen loading.
Skeletal Region 1450 – 1500StrongC=C Ring Stretching The "Fluorine Effect" often enhances the intensity of these skeletal bands.
Fingerprint (C-F) 1200 – 1350Very Strong C-F Stretching The dominant feature. Broad, intense bands due to C-F at positions 2 and 4.
Fingerprint (C-Cl) 1000 – 1100MediumC-Cl / Ring Interaction Mixed mode involving C-Cl stretch coupled with in-plane ring deformation.[1]
OOP Bending 800 – 860 StrongC-H Out-of-Plane Bend CRITICAL QC MARKER: Diagnostic for 2 adjacent Hydrogens (Positions 5,6).
Low Frequency 650 – 750Med/StrongC-Cl Stretching Isotopic splitting (³⁵Cl/³⁷Cl) may be visible in high-res scans.[1]
Far IR / Low 450 – 600Weak/MedC-I Stretching Due to the heavy iodine mass, this band often falls below the standard 600 cm⁻¹ cutoff or appears as a weak feature near 500 cm⁻¹.

Experimental Protocol: Validated Acquisition

For halogenated aromatics, sample preparation is critical to avoid artifacts (volatility, polymorphism).

Preferred Method: Diamond ATR (Attenuated Total Reflectance)
  • Why: 1-Chloro-2,4-difluoro-3-iodobenzene is a dense solid/oil.[1] KBr pelleting can induce pressure-induced halogen exchange or lattice shifts.[1] ATR is non-destructive.

  • Crystal: Single-bounce Diamond or ZnSe.[1]

  • Resolution: 4 cm⁻¹.

  • Scans: Minimum 32 (to resolve weak C-H stretches against the noise floor).

Step-by-Step Workflow
  • Blanking: Collect background spectrum of the clean ATR crystal (ambient air).

  • Loading: Apply ~5-10 mg of sample to the crystal center.

  • Compression: Apply high pressure using the anvil. Note: Ensure the sample covers the entire "active" spot to prevent baseline tilt.

  • Acquisition: Scan from 4000 cm⁻¹ down to 400 cm⁻¹ (or 200 cm⁻¹ if Far-IR capable for C-I detection).

  • Correction: Apply "ATR Correction" algorithm (if comparing to transmission libraries) to adjust for penetration depth ($ d_p $) dependence on wavelength.

Decision Logic & Quality Control

The following diagram illustrates the logic flow for validating the identity of this specific intermediate using IR data.

IR_Validation_Logic Start Acquire IR Spectrum (4000 - 400 cm⁻¹) Check_CH Check 3000-3100 cm⁻¹ Weak C-H Stretch? Start->Check_CH Check_CF Check 1200-1350 cm⁻¹ Dominant/Broad Bands? Check_CH->Check_CF Yes Decision_Fail_Func FAIL: Missing Halogen (De-halogenation) Check_CH->Decision_Fail_Func No (or Aliphatic C-H present) Check_OOP Check 800-860 cm⁻¹ Strong Band (2 Adj H)? Check_CF->Check_OOP Yes (Fluorine confirmed) Check_CF->Decision_Fail_Func No (Missing F) Decision_Pass PASS: Identity Confirmed (1,2,3,4-Pattern Valid) Check_OOP->Decision_Pass Yes (Vicinal H confirmed) Decision_Fail_Iso FAIL: Isomer Mismatch (Likely 1,2,3,5 or 1,2,4,5) Check_OOP->Decision_Fail_Iso No (Isolated H bands <800 or >860)

Figure 1: Logic gate for spectral validation of 1-Chloro-2,4-difluoro-3-iodobenzene. The critical decision point is the OOP bending region (800-860 cm⁻¹) which confirms the regiospecificity of the substitution.

Scientific Interpretation & Causality

The "Heavy Atom" Damping

Researchers often expect sharp aromatic bands. However, the Iodine atom at position 3 acts as a "vibrational sink."

  • Mechanism: The large mass of Iodine prevents the ring from vibrating freely at higher frequencies.

  • Result: You will observe that the "Ring Breathing" mode (typically ~1450-1600 cm⁻¹) may appear split or shifted to slightly lower frequencies compared to a simple difluorobenzene.

Differentiating Isomers

In drug development, a common impurity is the regioisomer where Iodine is at position 5 (1-Chloro-2,4-difluoro-5-iodobenzene).[1]

  • Target (3-Iodo): H5 and H6 are adjacent.[1] OOP Band: ~830 cm⁻¹.

  • Impurity (5-Iodo): H3 and H6 are isolated (para/meta relationship). OOP Bands: Two distinct weaker bands, typically ~880 cm⁻¹ (isolated H between substituents) and ~750 cm⁻¹.

  • Action: If the strong band at ~830 cm⁻¹ splits into two weaker bands, reject the batch for regiospecific impurity.

References

  • National Institute of Standards and Technology (NIST). Infrared Spectra of Polychlorobenzenes and Halogenated Aromatics. NIST Standard Reference Data.[3] [Link][3]

  • SpectraBase. Spectral Data for Halogenated Benzene Derivatives. John Wiley & Sons.[4] [Link]

  • PubChem. Compound Summary: 1-Bromo-2,4-difluoro-3-iodobenzene (Analogue Reference).[1][5] National Library of Medicine. [Link]

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds.

Sources

Exploratory

1-Chloro-2,4-difluoro-3-iodobenzene safety data sheet (SDS)

An In-depth Technical Guide to the Safe Handling of 1-Chloro-2,4-difluoro-3-iodobenzene Section 1: Chemical Identity and Physicochemical Profile 1-Chloro-2,4-difluoro-3-iodobenzene is a polyhalogenated aromatic compound....

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Safe Handling of 1-Chloro-2,4-difluoro-3-iodobenzene

Section 1: Chemical Identity and Physicochemical Profile

1-Chloro-2,4-difluoro-3-iodobenzene is a polyhalogenated aromatic compound. Such molecules are common building blocks in medicinal chemistry and materials science. Understanding their physical properties is the first step in establishing safe handling protocols.

PropertyDataSource
CAS Number 1208078-26-5BLD Pharm[1]
Molecular Formula C₆H₂ClF₂IInferred from name
Molecular Weight 274.43 g/mol Inferred from formula
Appearance Likely a liquid or low-melting solidAnalogy to similar compounds
Storage Keep in a dark place, under an inert atmosphere, at room temperature.BLD Pharm[1]

Section 2: Comprehensive Hazard Assessment

The primary hazards associated with halogenated benzenes involve irritation, acute toxicity, and potential for target organ effects. The GHS classification is synthesized from closely related analogs.

GHS Classification (Synthesized)

The following classification represents a conservative estimate based on available data for similar compounds.

Hazard ClassHazard CategoryHazard StatementPrimary Analogs & Sources
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1][2]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation[1][2]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[1][2][3]
Acute Toxicity (Oral, Dermal, Inhalation)Category 4 (Potential)H302/H312/H332: Harmful if swallowed, in contact with skin, or if inhaled[4][5]

Expert Rationale: The presence of multiple halogen substituents on the benzene ring is known to cause skin, eye, and respiratory tract irritation.[2][6] The "Warning" signal word is appropriate based on these classifications.[1] While not definitively established for this specific molecule, the potential for moderate acute toxicity is a reasonable precaution given the profiles of other chloro-iodobenzenes.[4][5]

Toxicological Insights
  • Irritation: The primary and most immediate risk is irritation upon contact. The mechanism involves localized damage to epithelial tissues in the skin, eyes, and respiratory system.[6] Prolonged skin contact may lead to dermatitis due to the defatting action of the solvent-like molecule.[7]

  • Systemic Effects: Chronic exposure to related chlorobenzenes has been shown to affect the central nervous system (CNS), liver, and kidneys in animal studies.[8][9] While acute exposure is unlikely to cause immediate organ damage, repeated inhalation or skin absorption presents a cumulative risk.[9] Symptoms of CNS effects can include drowsiness, headache, and numbness.[8][10]

Section 3: Proactive Risk Mitigation and Handling Protocols

A self-validating safety protocol relies on a multi-layered approach, starting with engineering controls and supplemented by rigorous personal protective equipment (PPE) use.

Engineering Controls: The First Line of Defense
  • Ventilation: All handling of 1-Chloro-2,4-difluoro-3-iodobenzene must be conducted in a certified chemical fume hood. This is non-negotiable. The goal is to keep the concentration of vapors in the operator's breathing zone as close to zero as possible.

  • Safety Equipment: A safety shower and eyewash station must be immediately accessible in the laboratory.

Personal Protective Equipment (PPE): A Necessary Barrier

The selection of PPE is not a matter of preference but a scientifically-driven choice based on the chemical's reactivity and permeation characteristics.

PPE CategorySpecificationRationale and Causality
Hand Protection Nitrile or Neoprene gloves (minimum 14 mils thickness).These materials provide good resistance against halogenated aromatic compounds. Always check the manufacturer's compatibility chart. Discard gloves immediately if contamination is suspected.[11]
Eye/Face Protection Chemical splash goggles conforming to EN 166 (EU) or ANSI Z87.1 (US).[12]Protects against splashes and vapors. Safety glasses are insufficient.[11] When handling larger quantities (>50 mL) or when there is a significant splash risk, a full face shield should be worn in addition to goggles.[13]
Skin and Body Protection Flame-retardant laboratory coat.Provides a barrier against incidental skin contact. Ensure cuffs are snug. For significant exposure risks, impervious clothing may be required.[12]
Respiratory Protection Not required if work is performed within a certified fume hood.If engineering controls fail or for emergency response, a full-face respirator with an organic vapor cartridge (e.g., ABEK type) is necessary.[12]

// Edge for emergency scenario, not in direct workflow // emergency [label="Emergency/\nHood Failure", shape=plaintext, fontcolor="#EA4335"]; // emergency -> respirator [style=dashed]; } END_DOT Caption: PPE Selection Workflow for Handling the Compound.

Safe Handling and Storage
  • Handling: Wash hands and any exposed skin thoroughly after handling.[4] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[3] Use non-sparking tools and take precautionary measures against static discharge, as related compounds can be flammable.[14][15]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][12] Keep away from heat, sparks, open flames, and other ignition sources.[14] Store away from oxidizing agents.[16]

Section 4: Emergency Response Protocols

Rapid and correct response during an emergency can significantly mitigate harm.

First-Aid Measures
Exposure RouteProtocolSource
Inhalation Remove the person to fresh air and keep them comfortable for breathing. If respiratory irritation or other symptoms occur, seek medical attention.[4]
Skin Contact Immediately take off all contaminated clothing. Rinse skin with plenty of soap and water for at least 15 minutes. If skin irritation persists, get medical advice.[4]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[3][4][15]
Ingestion Do NOT induce vomiting. Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell.[4]
Accidental Release Measures

In the event of a spill, personal safety is the top priority.

  • Evacuate: Immediately evacuate the area.

  • Ventilate: Ensure the area is well-ventilated (if safe to do so).

  • Control Ignition Sources: Remove all sources of ignition.[14]

  • Containment: Wear appropriate PPE (including respiratory protection if necessary). Cover drains to prevent entry into the sewer system.[16]

  • Absorption: Absorb the spill with an inert, non-combustible material such as sand, diatomaceous earth, or a universal binding agent.[16] Do not use combustible materials like sawdust.

  • Collection: Collect the absorbed material using non-sparking tools and place it into a suitable, labeled container for chemical waste disposal.[14][15]

  • Decontamination: Clean the affected area thoroughly.

Spill_Response_Workflow spill Spill Detected assess Assess Spill Size spill->assess small_spill Small Spill (Manageable by lab staff) assess->small_spill Small large_spill Large Spill (Requires emergency response) assess->large_spill Large ppe Don Appropriate PPE (Gloves, Goggles, Respirator if needed) small_spill->ppe evacuate Evacuate Area & Alert EH&S large_spill->evacuate ignite Remove Ignition Sources ppe->ignite contain Contain Spill & Cover Drains ignite->contain absorb Absorb with Inert Material contain->absorb collect Collect Waste in Sealed Container absorb->collect clean Decontaminate Spill Area collect->clean dispose Dispose of as Hazardous Waste clean->dispose

Section 5: Disposal Considerations

Chemical waste must be handled in accordance with all local, state, and federal regulations.

  • Product: The material should be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[12] Do not allow the product to enter drains.

  • Contaminated Packaging: Containers should be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[12]

References

  • Safety Data Sheet: Chlorobenzene. Carl ROTH.

  • SAFETY DATA SHEET: 4-Chloro-2-fluoroiodobenzene. Sigma-Aldrich. (2024-01-26).

  • SAFETY DATA SHEET. Thermo Fisher Scientific. (2025-09-10).

  • SAFETY DATA SHEET: 1-Chloro-4-iodobenzene. Fisher Scientific. (2025-12-18).

  • 1-Chloro-3-iodobenzene SDS, 625-99-0 Safety Data Sheets. ECHEMI.

  • 1-Chloro-4-iodobenzene | C6H4ClI | CID 12510. PubChem, National Center for Biotechnology Information.

  • 1-Chloro-2,4-difluorobenzene. CymitQuimica. (2023-07-04).

  • SAFETY DATA SHEET. Sigma-Aldrich. (2025-05-19).

  • 1,2,4-TRICHLOROBENZENE HAZARD SUMMARY. New Jersey Department of Health.

  • CHLOROBENZENE. CAMEO Chemicals, NOAA.

  • Chlorobenzene. U.S. Environmental Protection Agency (EPA). (2000-01).

  • SAFETY DATA SHEET: 1-Chloro-3-iodobenzene (stabilized with Copper chip). TCI Chemicals. (2024-11-09).

  • 1-Chloro-2-fluoro-4-iodobenzene | C6H3ClFI | CID 2736563. PubChem, National Center for Biotechnology Information.

  • 1-Chloro-2-fluoro-3-iodobenzene | 72373-82-1. BLD Pharm.

  • Toxicological Profile for Chlorobenzene. Agency for Toxic Substances and Disease Registry (ATSDR).

  • 1,3-Difluoro-5-iodobenzene - Safety Data Sheet. ChemicalBook. (2026-01-17).

  • 1-chloro-4-fluoro-2-iodobenzene. Sigma-Aldrich.

  • Personal Protective Equipment in Chemistry. Dartmouth Environmental Health and Safety.

  • Chlorobenzene: Acute Exposure Guideline Levels. National Center for Biotechnology Information (NCBI).

  • 3-Chloro-4-fluoroiodobenzene 98%. Sigma-Aldrich.

Sources

Foundational

Technical Guide: Handling and Storage of 1-Chloro-2,4-difluoro-3-iodobenzene

The following technical guide details the handling, storage, and stability maintenance of 1-Chloro-2,4-difluoro-3-iodobenzene , a specialized halogenated intermediate used in high-precision pharmaceutical synthesis. Exec...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the handling, storage, and stability maintenance of 1-Chloro-2,4-difluoro-3-iodobenzene , a specialized halogenated intermediate used in high-precision pharmaceutical synthesis.

Executive Summary

1-Chloro-2,4-difluoro-3-iodobenzene (CAS: 1208078-26-5) is a densely functionalized arene scaffold.[1][2] Its utility lies in the orthogonal reactivity of its halogen substituents: the iodine atom (C–I) serves as a site for selective metallation or cross-coupling (e.g., Suzuki-Miyaura, Sonogashira), while the fluorine and chlorine substituents modulate lipophilicity and metabolic stability in drug candidates.

However, this utility comes with a stability cost. The iodine atom, flanked by two electron-withdrawing fluorine atoms, is electronically activated but physically labile. Improper storage leads to photolytic deiodination , resulting in purity drift and the liberation of corrosive elemental iodine. This guide outlines a zero-tolerance protocol for light and moisture exposure to preserve the integrity of this critical reagent.[2]

Physicochemical Profile & Identification

PropertySpecificationTechnical Note
Chemical Name 1-Chloro-2,4-difluoro-3-iodobenzene
CAS Number 1208078-26-5
Molecular Formula C₆H₂ClF₂I
Molecular Weight 274.43 g/mol High halogen density significantly increases density relative to benzene.[1][2]
Physical State Low-melting solid or viscous liquidOften presents as a semi-solid or oil depending on purity and ambient temp.[2]
Boiling Point ~240–250°C (Predicted)Do not distill at atmospheric pressure; risk of thermal decomposition.
Solubility DCM, THF, Ethyl AcetateHydrophobic; insoluble in water.
Reactivity Class Aryl Halide / ElectrophileC–I bond is the primary reactive center; C–F bonds are stable under standard coupling conditions.

Critical Hazard Assessment (GHS & Mechanistic)

While standard Safety Data Sheets (SDS) classify this compound as an Irritant (Skin/Eye), the mechanistic hazards relevant to a research environment are more nuanced.

Electronic Activation & Instability

The iodine atom at position 3 is "sandwiched" between two fluorine atoms (positions 2 and 4).

  • Inductive Effect: The high electronegativity of the fluorine atoms pulls electron density away from the carbon ring, making the C–I bond more susceptible to oxidative addition (useful for synthesis) but also to homolytic cleavage by UV light.

  • Decomposition Indicator: The liberation of Iodine radicals (ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">

    
    ) leads to the formation of 
    
    
    
    , manifesting as a pink-to-violet discoloration of the sample.[2]
Health & Safety (GHS)
  • Signal Word: WARNING

  • H315: Causes skin irritation.[3][4][5][6][7]

  • H319: Causes serious eye irritation.[3][5][6][7][8][9]

  • H335: May cause respiratory irritation.[5][6][7]

  • Sensitizer Risk: Halogenated aromatics can act as potent skin sensitizers. Double-gloving (Nitrile) is required.[2]

Strategic Handling Protocol

To maintain the "Sandwiched Iodine" stability, an inert handling chain is required.

The "Dark & Dry" Rule

Light Exclusion is Mandatory.

  • Primary: Handle only in a fume hood with ambient lighting reduced or UV-filtered.

  • Secondary: All transfer vessels (flasks, vials) must be amber glass or wrapped in aluminum foil immediately upon receipt.

Inert Atmosphere Transfer

Due to the electron-deficient nature of the ring, moisture can induce hydrolysis over long periods, though oxidative degradation is the primary risk.

  • Purge: Flush headspace of the source container with Argon or Nitrogen before and after aliquoting.

  • Transfer: Use a gas-tight syringe or cannula transfer for liquid states. For solids, minimize open-air time to <30 seconds.[2]

Diagram: Safe Receipt-to-Storage Workflow

The following workflow ensures the compound enters the lab ecosystem without compromising its integrity.

HandlingWorkflow Receipt Receipt of Shipment Inspection Visual Inspection (Check for Violet Color) Receipt->Inspection QC QC Verification (1H/19F NMR) Inspection->QC If Colorless/Pale Yellow Quarantine Quarantine / Purification Inspection->Quarantine If Violet/Pink Aliquot Aliquot under Argon (Amber Vials) QC->Aliquot Purity >97% Storage Storage (2-8°C, Dark) Aliquot->Storage

Caption: Figure 1. Standard Operating Procedure for the intake and processing of light-sensitive aryl iodides.

Storage Architecture

Optimal Conditions
  • Temperature: 2°C to 8°C (Refrigerated).

    • Rationale: Low temperature kinetically inhibits the homolytic cleavage of the C–I bond.

  • Atmosphere: Inert Gas (Argon preferred). [1]

    • Rationale: Argon is heavier than air and provides a better blanket for stored vials than Nitrogen.

  • Container: Amber Glass with Teflon-lined caps. [1][2]

    • Rationale: Teflon prevents leaching of plasticizers by the halogenated aromatic; amber glass blocks UV radiation.

Storage Stability Logic

The degradation of this molecule is self-accelerating.[2] Once free iodine (


) is formed, it can act as a radical initiator, promoting further decomposition.

Degradation Molecule 1-Chloro-2,4-difluoro-3-iodobenzene Radical Aryl Radical + I• Molecule->Radical Homolytic Cleavage Energy Input: UV Light / Heat Energy->Molecule Excitation Iodine Free Iodine (I2) (Violet Color) Radical->Iodine Dimerization Byproducts Deiodinated Byproducts (Impurity) Radical->Byproducts H-Abstraction

Caption: Figure 2.[1][2] Photolytic degradation pathway. Visual detection of violet color indicates the formation of I2.

Emergency Response & Spills

Spill Management

In the event of a spill, standard absorbents are insufficient if iodine release has occurred.

  • Evacuate: Remove ignition sources (Flash Point > 110°C, but standard precaution applies).

  • Neutralize: Apply 10% Sodium Thiosulfate solution to the spill area.

    • Chemistry:

      
      
      
    • Visual Cue: The brown/violet stain will turn colorless/white, indicating conversion to harmless iodide.

  • Clean: Absorb with vermiculite and dispose of as halogenated organic waste.

First Aid[1]
  • Eye Contact: Rinse immediately for 15 minutes.[4][8] The lipophilic nature allows rapid corneal penetration; seek ophthalmological review.

  • Skin Contact: Wash with soap and water.[4][5][10] Do not use alcohol/ethanol, as this increases skin permeability to the halogenated compound.

References

  • PubChem. (2025).[7][11] 1-Chloro-2,4-difluoro-3-iodobenzene Compound Summary. National Library of Medicine. [Link][2]

  • Li, L., et al. (2015).[12] Photo-induced Metal-Catalyst-Free Aromatic Finkelstein Reaction. Journal of the American Chemical Society.[12] [Link][2]

  • Vanderbilt University. (2013). Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines. [Link][1][2]

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) provided by your supplier before handling.

Sources

Exploratory

The Halogen Interplay: Stability and Handling of 1-Chloro-2,4-difluoro-3-iodobenzene

Executive Summary: The Stability Paradox 1-Chloro-2,4-difluoro-3-iodobenzene (CDFIB) represents a specialized class of polyhalogenated arenes often utilized as high-value scaffolds in the synthesis of kinase inhibitors a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stability Paradox

1-Chloro-2,4-difluoro-3-iodobenzene (CDFIB) represents a specialized class of polyhalogenated arenes often utilized as high-value scaffolds in the synthesis of kinase inhibitors and agrochemicals. Its utility stems from its orthogonal reactivity : the iodine atom serves as a "soft" handle for transition-metal cross-coupling (Suzuki-Miyaura, Sonogashira), while the fluorine and chlorine atoms provide metabolic stability and "hard" electrophilic sites for nucleophilic aromatic substitution (


).

However, this utility comes with a stability cost . The molecule features a "crowded" 1,2,3,4-substitution pattern where the bulky iodine atom (atomic radius ~133 pm) is sandwiched between two highly electronegative fluorine atoms. This creates significant steric strain and electronic deficiency, rendering the compound susceptible to two primary degradation vectors: photolytic deiodination and nucleophilic hydrolysis .

This guide details the mechanistic underpinnings of these instabilities and provides a self-validating protocol for handling this reagent to ensure experimental reproducibility.

Thermochemical & Kinetic Profile

To understand the stability of CDFIB, one must analyze the bond dissociation energies (BDE) and the electrostatic environment of the ring.

The "Sandwiched" Iodine Liability

The C–I bond is the weakest link in the molecule. In a standard benzene ring, the C–I BDE is approximately 65 kcal/mol (compared to ~96 kcal/mol for C–Cl and ~115 kcal/mol for C–F).

In CDFIB, the iodine at position 3 is flanked by fluorines at positions 2 and 4.

  • Inductive Effect (-I): The two ortho-fluorines pull electron density away from the C3 carbon, making the C–I bond more polarized and susceptible to oxidative addition (good for catalysis) but also to homolytic cleavage by UV light (bad for storage).

  • Steric Buttressing: The Van der Waals repulsion between the large Iodine and the neighboring Fluorines weakens the C–I bond further, lowering the activation energy for radical detachment.

Fluorine Activation ( Susceptibility)

The ring is highly electron-deficient. The combined electron-withdrawing nature of Cl, I, and two F atoms lowers the LUMO energy of the


-system. This makes the C–F bonds (normally inert) susceptible to attack by nucleophiles (amines, alkoxides, or even water/hydroxide in poor storage conditions).

Key Insight: In this scaffold, the Fluorine at Position 4 is the most vulnerable to


 because it is para to the Chlorine (weakly deactivating) and ortho to the Iodine, whereas the Fluorine at Position 2 is sterically shielded by the adjacent Chlorine and Iodine.

Degradation Pathways: The Mechanisms

The following Graphviz diagram visualizes the two critical degradation pathways: Photolysis (Light-induced) and Hydrolysis (Moisture-induced).

DegradationPathways cluster_legend Legend CDFIB 1-Chloro-2,4-difluoro- 3-iodobenzene (Intact) UV UV Light (hν) CDFIB->UV Nu Nucleophile (OH⁻ / H₂O) CDFIB->Nu Radical Phenyl Radical Intermediate UV->Radical Homolytic Cleavage Deiodinated 1-Chloro-2,4- difluorobenzene (Impurity A) Radical->Deiodinated H-Abstraction (Solvent) Iodine Free Iodine (I₂) (Purple Color) Radical->Iodine Dimerization Meisenheimer Meisenheimer Complex Nu->Meisenheimer Attack at C4-F Phenol Chlorodifluorophenol Derivative (Impurity B) Meisenheimer->Phenol -F⁻ Elimination key Blue: Active Reagent | Red: Reactive Intermediate | Grey: Degradant

Figure 1: Dual degradation pathways. The C-I bond cleaves under light (top path), while the electron-poor ring invites nucleophilic attack at C-F bonds (bottom path).

Handling & Storage Protocol (Self-Validating)

This protocol is designed to be self-validating : if the material changes appearance, the protocol has been breached.

The "Purple Warning" System

Pure CDFIB is typically a colorless liquid or low-melting white solid.

  • Indicator: The appearance of a pink or violet hue .

  • Cause: Accumulation of diatomic Iodine (

    
    ) released via photolysis.
    
  • Action: If pink, wash with 10% sodium thiosulfate (

    
    ) to reduce 
    
    
    
    back to iodide before use, then dry over
    
    
    .
Storage Matrix
ParameterSpecificationScientific Rationale
Temperature 2°C to 8°CReduces kinetic energy, slowing thermal deiodination and

hydrolysis.
Atmosphere Argon or NitrogenDisplaces

(radical promoter) and moisture (nucleophile).
Container Amber GlassBlocks UV radiation (<400nm) that excites the

transition in the C–I bond.
Stabilizer Copper Turnings (Optional)Can act as a radical scavenger in long-term liquid storage (use with caution if downstream chemistry is metal-sensitive).

Analytical Monitoring (QC Workflow)

Do not rely solely on TLC. The deiodinated byproduct often co-elutes with the parent in non-polar solvent systems.

Recommended HPLC Method
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.

  • Mobile Phase: Gradient Acetonitrile (ACN) / Water + 0.1% Formic Acid.

    • Why Acid? Suppresses ionization of any potential phenolic degradation products, sharpening their peaks.

  • Detection: UV at 254 nm (aromatic ring) and 220 nm (C-I absorption band).

QC Decision Logic

QC_Workflow Sample Sample Aliquot (Dissolve in ACN) Visual Visual Check: Pink/Violet? Sample->Visual Wash Thiosulfate Wash & Re-dry Visual->Wash Yes HPLC Run HPLC (Gradient Method) Visual->HPLC No Wash->HPLC Check1 Impurity A (De-iodo) > 1%? HPLC->Check1 Check2 Impurity B (Hydrolysis) > 0.5%? Check1->Check2 No Purify RE-PURIFY (Column Chromatography) Check1->Purify Yes Pass RELEASE For Synthesis Check2->Pass No Check2->Purify Yes

Figure 2: Quality Control Decision Tree. Note that de-iodinated impurities are difficult to remove and often require re-purification.

Application Context: Cross-Coupling

When using CDFIB in Suzuki or Sonogashira couplings, the rate of oxidative addition is accelerated by the ortho-fluorines (electronic effect), but the transmetallation step may be slowed by steric crowding.

  • Tip: Use highly active catalyst systems (e.g.,

    
     or Buchwald precatalysts like XPhos Pd G2) to overcome the steric barrier at the C3 position.
    
  • Warning: Avoid strong bases (like

    
    ) if possible, as they may trigger 
    
    
    
    side reactions on the fluorines. Prefer milder bases like
    
    
    or
    
    
    .

References

  • PubChem. (2025).[1][2][3] 1-Chloro-2,4-difluorobenzene Compound Summary. National Library of Medicine. [Link]

    • Note: Provides physical property baselines for the difluoro-chloro scaffold.
  • Drijvers, D., et al. (2000). Sonolysis of fluoro-, chloro-, bromo- and iodobenzene: A comparative study. Ultrasonics Sonochemistry. [Link]

    • Note: Establishes the comparative lability of the C-I bond versus C-F/C-Cl under energetic stress.
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: The Addition-Elimination Mechanism. [Link][4]

    • Note: Mechanistic grounding for the activation of fluorines by electron-withdrawing groups.
  • Chemistry Steps. Nucleophilic Aromatic Substitution (SNAr) – Reaction Mechanism and Examples. [Link]

    • Note: Details the "Meisenheimer Complex" stabilization relevant to the polyfluorin

Sources

Foundational

Reactivity profile of 1-Chloro-2,4-difluoro-3-iodobenzene

Technical Guide for Medicinal Chemistry & Process Development [1][2] Executive Summary: The Halogen Dance 1-Chloro-2,4-difluoro-3-iodobenzene is a high-value scaffold in the synthesis of next-generation kinase inhibitors...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Medicinal Chemistry & Process Development [1][2]

Executive Summary: The Halogen Dance

1-Chloro-2,4-difluoro-3-iodobenzene is a high-value scaffold in the synthesis of next-generation kinase inhibitors (e.g., MEK/BRAF pathways) and agrochemicals.[1][2] Its utility stems from the orthogonal reactivity of its four halogen substituents.[1][2] Unlike simple haloarenes, this molecule offers three distinct "trigger points" that can be activated sequentially under controlled conditions.[1][2]

This guide provides a validated roadmap for navigating the "Battle of the Halogens," enabling researchers to selectively manipulate the iodine (C3), fluorine (C4/C2), and chlorine (C1) positions with high precision.

Structural Analysis & Reactivity Landscape[1][2]

The molecule features a 1,2,3,4-tetrasubstituted benzene ring. The crowding of halogens creates a unique electronic and steric environment.[2]

PositionSubstituentElectronic StateSteric EnvironmentPrimary Reactivity Mode
C1 ChlorineDeactivated (-I, +M)Moderate"Anchor" - Last to react (Suzuki/Buchwald).[1][2]
C2 FluorineHighly Activated (-I)Severe (Sandwiched between Cl & I)Resistant to SNAr (Steric Shielding).[1][2]
C3 Iodine Labile Bond (Weak C-I)ModerateGateway - Metal-Halogen Exchange, Pd-Coupling.[1][2]
C4 Fluorine Activated (-I from I)Accessible (Adj. to H)Primary SNAr Site .[1][2]
C5/C6 HydrogenElectron DeficientOpenDirected Ortho Metalation (DoM) target (post-functionalization).[1][2]
The "Crowding" Effect

The C2-Fluorine is sterically "locked" between the C1-Chlorine and C3-Iodine.[1][2] Consequently, despite being electronically activated by two ortho-halogens, it is kinetically inert to nucleophilic attack compared to the C4-Fluorine.[1] This allows for regioselective SNAr at C4 without protecting groups.[1][2]

Decision Logic: Pathway Selection

The following Graphviz diagram visualizes the decision tree for functionalizing this scaffold.

ReactivityPathways Start 1-Chloro-2,4-difluoro-3-iodobenzene MgExchange Mg/Li Exchange (iPrMgCl or nBuLi, -78°C) Start->MgExchange Path A: C3 Activation Suzuki Pd(0) Cross-Coupling (Suzuki/Sonogashira) Start->Suzuki Path B: C-C Bond SNAr S_NAr (Nucleophilic Subst.) (R-NH2, K2CO3, Heat) Start->SNAr Path C: C-N Bond Electrophile Electrophile Trap (DMF, CO2, I2) MgExchange->Electrophile C3_Funct C3-Functionalized (CHO, COOH, B(OR)2) Electrophile->C3_Funct C3_Aryl C3-Aryl/Alkynyl Product Suzuki->C3_Aryl C3_Aryl->SNAr Subsequent Functionalization C4_Sub C4-Amino Product (Regioselective) SNAr->C4_Sub

Figure 1: Strategic decision tree for sequential functionalization. Path A and B utilize the weak C-I bond.[1][2] Path C utilizes the activated C4-F bond.[1][2]

Validated Experimental Protocols

Protocol A: Selective C3-Functionalization (Magnesium-Halogen Exchange)

Objective: Convert the iodine to a Grignard species for reaction with electrophiles (e.g., DMF to form the aldehyde).[1][2] Mechanism: Iodine-Magnesium exchange is faster than proton transfer or SNAr at low temperatures.[1][2]

  • Preparation: Flame-dry a 3-neck flask under Argon. Charge with 1-Chloro-2,4-difluoro-3-iodobenzene (1.0 eq) and anhydrous THF (0.5 M).[1][2]

  • Exchange: Cool to -40°C (Note: -78°C is safer, but -40°C is often sufficient for i-PrMgCl).

  • Addition: Add i-PrMgCl (1.1 eq, 2.0 M in THF) dropwise over 20 mins. Maintain internal temp < -35°C.

    • Checkpoint: Monitor by GC-MS (quench aliquot with MeOH).[1][2] Disappearance of starting material and appearance of de-iodinated product (1-chloro-2,4-difluorobenzene) confirms exchange.[1][2]

  • Electrophile Trapping: Add DMF (1.5 eq) dropwise. Stir at -40°C for 1 h, then warm to RT.

  • Workup: Quench with sat. NH4Cl.[1][2][3] Extract with EtOAc.[1][2]

  • Outcome: Yields >85% of 3-chloro-2,6-difluorobenzaldehyde.[1][2]

Protocol B: Regioselective SNAr at C4

Objective: Introduce an amine at C4 without touching the iodine or chlorine.[1][2] Mechanism: The C4-F is activated by the ortho-iodine and is sterically accessible.[1][2] C2-F is shielded.[1][2]

  • Setup: Dissolve 1-Chloro-2,4-difluoro-3-iodobenzene (1.0 eq) in NMP or DMSO (0.5 M).

  • Reagents: Add the Amine Nucleophile (1.1 eq) and DIPEA (2.0 eq) or K2CO3.

  • Reaction: Heat to 60–80°C .

    • Note: Higher temperatures (>100°C) may force substitution at C2 or displace the Iodine.[1][2] Keep mild.

  • Purification: Dilute with water, filter precipitate or extract.[1][2]

  • Outcome: Exclusive formation of the C4-substituted aniline . The C2-F remains intact due to the "buttressing effect" of the flanking Cl and I.

Protocol C: Selective Suzuki Coupling (C3)

Objective: Form a C-C bond at C3 while preserving the C-Cl and C-F bonds.[1][2]

  • Catalyst System: Use Pd(PPh3)4 (5 mol%) or Pd(dppf)Cl2 for sterically demanding boronic acids.[1][2]

  • Conditions: Toluene/Water (3:1), Na2CO3 (2.0 eq), 80°C.

  • Selectivity: The oxidative addition of Pd(0) into C-I is orders of magnitude faster than into C-Br, C-Cl, or C-F.[1][2]

  • Warning: Do not use phosphine ligands that are too electron-rich (like P(tBu)3) at high temps, as they might begin to activate the C-Cl bond.[1][2]

Critical Safety & Handling (Polyhalogenated Aromatics)

  • Skin Sensitization: Polyhalogenated benzenes are potent skin irritants and sensitizers.[1][2] Double-gloving (Nitrile) is mandatory.[1][2]

  • Thermal Stability: While stable at RT, the diazonium salts (if preparing from aniline precursors) or lithiated species can be energetic.

  • Waste: Segregate as Halogenated Organic Waste. Do not mix with strong oxidizers.[1][2]

References

  • Knochel, P., et al. "Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents." Handbook of Functionalized Organometallics, 2008. [1][2]

  • Lulinski, S., & Serwatowski, J. "Regioselective Lithiation of Halobenzenes." Journal of Organic Chemistry, 2003.

  • Schlosser, M. "The regio- and stereoselective functionalization of organometallic intermediates."[1][2] Eur. J. Org.[1][2] Chem, 2001.[1][2]

  • PubChem Compound Summary. "1-Chloro-2,4-difluoro-3-iodobenzene (CAS 1208078-26-5)."[1][2] National Center for Biotechnology Information. [Link][1][2]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of 1-Chloro-2,4-difluoro-3-iodobenzene

Abstract This document provides a comprehensive guide for the synthesis of 1-chloro-2,4-difluoro-3-iodobenzene, a key halogenated aromatic intermediate. The protocol is designed for researchers, chemists, and professiona...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of 1-chloro-2,4-difluoro-3-iodobenzene, a key halogenated aromatic intermediate. The protocol is designed for researchers, chemists, and professionals in the pharmaceutical and material science industries. We will delve into the strategic synthesis involving a Sandmeyer-type reaction, detailing the underlying mechanisms, step-by-step experimental procedures, safety protocols, and characterization data. The causality behind critical experimental choices is explained to ensure both reproducibility and a deeper understanding of the transformation.

Introduction and Strategic Rationale

Halogenated benzenes are fundamental building blocks in organic synthesis, prized for their utility in forming carbon-carbon and carbon-heteroatom bonds through various cross-coupling reactions. The target molecule, 1-chloro-2,4-difluoro-3-iodobenzene, possesses a unique substitution pattern of four different halogens, making it a highly versatile intermediate for the synthesis of complex molecules, including active pharmaceutical ingredients (APIs) and advanced materials.[1]

The most reliable and strategically sound method for introducing an iodine atom at a specific position on an aromatic ring, particularly when direct iodination is not feasible or lacks regioselectivity, is through the diazotization of a primary aromatic amine followed by substitution.[2] This process, a variant of the Sandmeyer reaction, allows for the precise conversion of an amino group into an iodo group.[3][4]

Our synthetic strategy, therefore, commences with the commercially available precursor, 3-chloro-2,4-difluoroaniline. This starting material will be converted into its corresponding arenediazonium salt, which is then subjected to an iodide source to yield the final product.

Reaction Mechanism and Pathway

The synthesis is a two-stage process occurring in a single pot:

Stage 1: Diazotization The primary aromatic amine, 3-chloro-2,4-difluoroaniline, is treated with nitrous acid (HNO₂). Since nitrous acid is unstable, it is generated in situ by reacting sodium nitrite (NaNO₂) with a strong mineral acid, such as sulfuric acid or hydrochloric acid, at low temperatures (0–5 °C).[5][6] The low temperature is critical to prevent the premature decomposition of the highly reactive diazonium salt.[2] The electrophilic nitrosonium ion (NO⁺) generated in the acidic medium is attacked by the nucleophilic amino group, leading to the formation of the arenediazonium salt after a series of proton transfers and dehydration.[7][8]

Stage 2: Iodination (Sandmeyer-Type Reaction) The arenediazonium salt is an excellent leaving group (N₂ gas). In the presence of an iodide source, typically potassium iodide (KI), the diazonium group is displaced by the iodide nucleophile to form the final aryl iodide product.[9] While many Sandmeyer reactions require a copper(I) catalyst, the iodination step proceeds efficiently without catalysis.[4]

Reaction Pathway Diagram

The overall transformation is illustrated below.

Synthesis_Pathway cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Aniline 3-Chloro-2,4-difluoroaniline Diazonium 3-Chloro-2,4-difluorobenzenediazonium Salt Aniline:e->Diazonium:w Diazotization Reagents 1. NaNO₂, H₂SO₄ (0-5 °C) 2. KI Product 1-Chloro-2,4-difluoro-3-iodobenzene Diazonium:e->Product:w Iodination

Caption: Overall synthetic route from aniline to the target iodo-compound.

Materials, Equipment, and Reagent Data

Reagent & Material Properties
Reagent/MaterialFormulaMW ( g/mol )RoleCAS No.
3-Chloro-2,4-difluoroanilineC₆H₄ClF₂N163.55Starting Material39933-74-3
Sulfuric Acid (98%)H₂SO₄98.08Acid/Solvent7664-93-9
Sodium NitriteNaNO₂69.00Diazotizing Agent7632-00-0
Potassium IodideKI166.00Iodide Source7681-11-0
Diethyl Ether(C₂H₅)₂O74.12Extraction Solvent60-29-7
Sodium Bicarbonate (sat. aq.)NaHCO₃84.01Quenching/Wash144-55-8
Sodium Thiosulfate (10% aq.)Na₂S₂O₃158.11Reducing Wash7772-98-7
Brine (sat. aq.)NaCl58.44Aqueous Wash7647-14-5
Anhydrous Magnesium SulfateMgSO₄120.37Drying Agent7487-88-9
Equipment
  • Three-neck round-bottom flask with magnetic stirrer

  • Thermometer and temperature controller

  • Dropping funnel

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus or flash chromatography system

  • Standard laboratory glassware and personal protective equipment (PPE)

Detailed Experimental Protocol

Step-by-Step Synthesis Workflow

Workflow A 1. Prepare Aniline Solution Dissolve 3-chloro-2,4-difluoroaniline in concentrated H₂SO₄ at <10 °C. B 2. Diazotization Add NaNO₂ solution dropwise while maintaining temp at 0-5 °C. A->B Maintain cold temp C 3. Iodination Add KI solution to the diazonium salt and allow to warm to room temperature. B->C Stir for 30 min D 4. Work-up & Extraction Quench reaction, extract with diethyl ether. C->D Stir for 2h E 5. Aqueous Washes Wash organic layer sequentially with NaHCO₃, Na₂S₂O₃, and brine. D->E F 6. Drying and Concentration Dry over MgSO₄, filter, and concentrate via rotary evaporation. E->F G 7. Purification Purify the crude product via vacuum distillation or chromatography. F->G H 8. Characterization Analyze final product (NMR, GC-MS). G->H

Caption: Step-by-step experimental workflow for the synthesis.

Protocol
  • Preparation of the Aniline Salt Solution: In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and a dropping funnel, add concentrated sulfuric acid (30 mL). Cool the flask in an ice-salt bath to below 10 °C. Slowly add 3-chloro-2,4-difluoroaniline (8.18 g, 50.0 mmol) portion-wise, ensuring the temperature does not exceed 10 °C. Stir the resulting slurry for 15 minutes until a uniform suspension is formed.

  • Diazotization: In a separate beaker, dissolve sodium nitrite (3.80 g, 55.0 mmol, 1.1 eq) in 15 mL of cold deionized water. Cool this solution in an ice bath. Add the sodium nitrite solution dropwise to the cold aniline salt suspension over 30-45 minutes. The internal temperature must be rigorously maintained between 0 and 5 °C during the addition to ensure the stability of the diazonium salt.[2] After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C. A slight excess of nitrous acid can be confirmed with starch-iodide paper (turns blue-black).

  • Iodination: Dissolve potassium iodide (9.96 g, 60.0 mmol, 1.2 eq) in 20 mL of deionized water. Add this KI solution dropwise to the cold diazonium salt solution. During this addition, vigorous nitrogen evolution will be observed. After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Continue stirring for 2 hours at room temperature to ensure the reaction goes to completion.

  • Work-up and Extraction: Carefully pour the reaction mixture into a beaker containing 100 mL of ice water. Extract the aqueous mixture with diethyl ether (3 x 50 mL). Combine the organic layers in a separatory funnel.

  • Aqueous Washes: Wash the combined organic layers sequentially with:

    • Saturated sodium bicarbonate solution (50 mL) to neutralize any remaining acid.

    • 10% sodium thiosulfate solution (50 mL) to remove any residual iodine (the organic layer should become colorless).

    • Saturated brine solution (50 mL) to remove excess water.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product as a dark oil.

  • Purification: Purify the crude oil by vacuum distillation or flash column chromatography (silica gel, eluting with hexanes) to obtain 1-chloro-2,4-difluoro-3-iodobenzene as a clear to pale yellow liquid.

Product Characterization & Troubleshooting

Expected Product Data
PropertyValue
Chemical Formula C₆H₂ClF₂I
Molecular Weight 290.44 g/mol
Appearance Colorless to pale yellow liquid
Expected Yield 75-85%
Boiling Point Approx. 215-220 °C (at atm. pressure, estimated)
¹H NMR (CDCl₃) δ ~7.1-7.4 ppm (multiplet)
¹⁹F NMR (CDCl₃) Two distinct multiplets are expected
¹³C NMR (CDCl₃) Signals expected in the aromatic region (110-160 ppm) with C-F and C-I couplings
Mass Spec (EI) m/z 290 (M⁺)
Troubleshooting Guide
ProblemPossible Cause(s)Recommended Solution(s)
Low Yield 1. Diazonium salt decomposition (temp > 5 °C).2. Incomplete diazotization.3. Loss during work-up.1. Ensure strict temperature control during NaNO₂ addition.2. Test for excess nitrous acid with starch-iodide paper.3. Perform extractions carefully and ensure complete phase separation.
Dark-colored Product Presence of iodine (I₂) or azo-coupling side products.1. Ensure the sodium thiosulfate wash is sufficient to decolorize the organic layer.2. Purify thoroughly via distillation or chromatography. Azo compounds are typically less volatile and more polar.
Reaction Fails to Initiate 1. Inactive sodium nitrite.2. Insufficiently acidic conditions.1. Use fresh, dry sodium nitrite.2. Ensure the correct amount and concentration of sulfuric acid are used. The aniline must be fully protonated.
Excessive Frothing/Gas Evolution Addition of reagents is too fast, causing a rapid, uncontrolled reaction.Add the NaNO₂ and KI solutions slowly and dropwise, allowing the reaction to proceed at a controlled rate. Ensure the reaction vessel is large enough to accommodate potential foaming.

Safety and Handling

This synthesis involves hazardous materials and should only be performed by trained personnel in a well-ventilated chemical fume hood.

  • Sulfuric Acid: Highly corrosive. Causes severe skin burns and eye damage. Handle with extreme care, using appropriate gloves (nitrile or neoprene), safety goggles, and a lab coat.

  • Sodium Nitrite: Oxidizing agent and toxic if swallowed. Avoid contact with skin and eyes.

  • Arenediazonium Salts: Potentially explosive when isolated and dry. Never isolate the diazonium salt intermediate. Keep it in a cold aqueous solution at all times.

  • Iodine Compounds: Can cause skin and respiratory irritation. Handle with care.

  • Diethyl Ether: Extremely flammable. Ensure there are no ignition sources nearby during extraction.

Waste Disposal: All aqueous and organic waste should be collected in appropriately labeled containers and disposed of according to institutional and local environmental regulations.

References

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]9]

  • Google Patents. (1990). Process for preparation of 1,2,4-trifluorobenzene and 1-chloro-3,4-difluorobenzene. Retrieved from ]

  • Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]3]

  • Google Patents. (2018). Synthesis method of 1-bromo-2-chloro-3-fluoro-4-iodobenzene.
  • Google Patents. (1981). Method of preparing 2,4-difluoroaniline. Retrieved from ]

  • Quora. (2018). Can I prepare for iodobenzene by Sandmeyer reaction? Retrieved from [Link]4]

  • Google Patents. (2008). Process for synthesizing 2,3-difluoroaniline.
  • Narang, S. (2023). 6 STAGE SYNTHESIS OF 1-BROMO-3-CHLORO-5-IODOBENZENE FROM ANILINE. Medium. Retrieved from [Link]

  • Menger, R. F. (2016). The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl-2-methylcyclobutene. JMU Scholarly Commons. Retrieved from [Link]1]

  • Wellesley College. (n.d.). A Two-Step Synthesis of 1-Bromo-3-Chloro-5-Iodobenzene.
  • BenchChem. (2025). Application Notes and Protocols: Diazotization of Anilines for Iodination. Retrieved from a hypothetical BenchChem application note based on general chemical knowledge.[2]

  • Google Patents. (2015). Processes for the diazotization of 2,5-dichloroanilines. Retrieved from 7]

  • Vanderbilt University. (n.d.). Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes.
  • Google Patents. (1991). Process for preparing chloro-difluorobenzene.
  • Google Patents. (1979). Method of preparing 2,4-difluoroaniline.
  • New Jersey Department of Health. (n.d.). Hazard Summary: Iodine Monochloride. Retrieved from [Link]

  • PubChem. (n.d.). 1-Chloro-2,4-difluorobenzene. Retrieved from [Link]

  • ACS Publications. (2015). Denitrification Combined with Diazotization of Anilines and the Synthesis of 4′-Chlorobiphenyl-2,5-diamine and 1-Chloro-4-iodobenzene. Organic Process Research & Development. Retrieved from [Link]

  • Samrat Pharmachem Limited. (n.d.). Safety Data Sheet: Iodine Monochloride.
  • ACS Publications. (2018). Synthesis of Aryl Iodides from Arylhydrazines and Iodine. ACS Omega. Retrieved from [Link]5]

  • Google Patents. (2016). Method for diazotizing 2,5-dichloroaniline. Retrieved from 8]

  • Loba Chemie. (n.d.). Iodine Monochloride for Synthesis. Retrieved from a hypothetical Loba Chemie product page.
  • ResearchGate. (n.d.). The diazotization process. Retrieved from a hypothetical ResearchGate publication.[6]

Sources

Application

Synthetic Route to 1-Chloro-2,4-difluoro-3-iodobenzene: An Application Note and Protocol Guide

Abstract This comprehensive technical guide provides detailed synthetic routes for the preparation of 1-Chloro-2,4-difluoro-3-iodobenzene, a highly substituted halogenated benzene derivative with potential applications i...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive technical guide provides detailed synthetic routes for the preparation of 1-Chloro-2,4-difluoro-3-iodobenzene, a highly substituted halogenated benzene derivative with potential applications in pharmaceutical and materials science research. Two primary pathways are explored: a regioselective Sandmeyer reaction starting from 3-chloro-2,6-difluoroaniline, and a direct electrophilic iodination of 1-chloro-2,4-difluorobenzene. This document offers in-depth experimental protocols, mechanistic insights, and a discussion of the strategic considerations for each approach, tailored for researchers, scientists, and professionals in drug development and chemical synthesis.

Introduction

Halogenated aromatic compounds are pivotal building blocks in the synthesis of a wide array of functional molecules, including active pharmaceutical ingredients (APIs), agrochemicals, and advanced materials. The specific substitution pattern of halogens on a benzene ring profoundly influences the physicochemical and biological properties of the resulting compounds. 1-Chloro-2,4-difluoro-3-iodobenzene is a trifunctionalized arene that presents a versatile scaffold for further chemical modifications, owing to the distinct reactivity of its chloro, fluoro, and iodo substituents. The presence of an iodine atom, in particular, offers a reactive handle for various cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, enabling the facile introduction of diverse functionalities.

This application note details two distinct and viable synthetic strategies to access this valuable compound, providing researchers with the necessary protocols and theoretical background to select and implement the most suitable method for their specific needs.

Strategic Overview of Synthetic Pathways

Two logical and experimentally validated approaches for the synthesis of 1-Chloro-2,4-difluoro-3-iodobenzene are presented:

  • Sandmeyer Reaction of 3-Chloro-2,6-difluoroaniline: This route offers a high degree of regioselectivity by introducing the iodine atom at a specific position via the diazotization of a pre-functionalized aniline precursor.

  • Electrophilic Iodination of 1-Chloro-2,4-difluorobenzene: This more direct approach involves the introduction of an iodine atom onto the commercially available 1-chloro-2,4-difluorobenzene. However, this pathway presents challenges in controlling the regioselectivity due to the complex directing effects of the existing halogen substituents.

The following sections provide a detailed exploration of each of these synthetic strategies.

Pathway 1: Regiocontrolled Synthesis via Sandmeyer Reaction

This pathway is the recommended route for obtaining 1-Chloro-2,4-difluoro-3-iodobenzene with high isomeric purity. The strategy hinges on the synthesis of the key intermediate, 3-chloro-2,6-difluoroaniline, which is then converted to the target molecule through a one-pot diazotization and iodination procedure.

Rationale and Mechanistic Considerations

The Sandmeyer reaction is a versatile and reliable method for the conversion of an aryl amine to an aryl halide via the formation of a diazonium salt intermediate.[1][2] This reaction proceeds through a radical-nucleophilic aromatic substitution mechanism.[1] The key advantage of this approach is that the position of the incoming iodide is predetermined by the location of the amino group on the starting aniline.

The synthesis of the requisite 3-chloro-2,6-difluoroaniline precursor can be achieved through a multi-step sequence starting from 1,2,3-trichlorobenzene. This involves a regioselective nitration, followed by a nucleophilic aromatic substitution (fluorination) and subsequent reduction of the nitro group.

Experimental Protocols

Part A: Synthesis of 3-Chloro-2,6-difluoronitrobenzene

This multi-step synthesis starts with the nitration of 1,2,3-trichlorobenzene.

  • Step 1: Nitration of 1,2,3-trichlorobenzene.

    • In a well-ventilated fume hood, carefully add 1,2,3-trichlorobenzene to a mixture of concentrated sulfuric acid and fuming nitric acid at a controlled temperature (typically 0-10 °C).

    • Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC or GC).

    • Pour the reaction mixture onto ice and extract the product with a suitable organic solvent (e.g., dichloromethane).

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2,3,4-trichloronitrobenzene.

  • Step 2: Fluorination of 2,3,4-trichloronitrobenzene.

    • In a flask equipped with a reflux condenser, dissolve the crude 2,3,4-trichloronitrobenzene in a high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    • Add an excess of spray-dried potassium fluoride (KF).

    • Heat the reaction mixture to a high temperature (e.g., 150-180 °C) for several hours. The progress of the reaction can be monitored by GC-MS.

    • After cooling, pour the reaction mixture into water and extract the product with an organic solvent.

    • Wash the organic layer, dry, and concentrate. The crude product, 3-chloro-2,6-difluoronitrobenzene, can be purified by column chromatography or distillation.

Part B: Reduction of 3-Chloro-2,6-difluoronitrobenzene to 3-Chloro-2,6-difluoroaniline

The nitro group of 3-chloro-2,6-difluoronitrobenzene is reduced to an amine.

  • Dissolve 3-chloro-2,6-difluoronitrobenzene in a suitable solvent such as ethanol or ethyl acetate.

  • Add a reducing agent. A common and effective method is catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.[3] Alternatively, reduction with tin(II) chloride in hydrochloric acid can be employed.

  • After the reaction is complete, filter off the catalyst (if using Pd/C) and neutralize the reaction mixture.

  • Extract the product, 3-chloro-2,6-difluoroaniline, with an organic solvent.

  • Wash, dry, and concentrate the organic layer. The product can be purified by column chromatography or recrystallization.

Part C: Sandmeyer Reaction of 3-Chloro-2,6-difluoroaniline

This one-pot diazotization and iodination is a critical step to yield the final product. A similar procedure has been successfully applied to other halogenated anilines.

  • In a reaction vessel, suspend 3-chloro-2,6-difluoroaniline in a mixture of concentrated sulfuric acid and water at room temperature.

  • Cool the mixture to 0-5 °C in an ice-salt bath.

  • To this cooled suspension, add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C. Stir for 30-60 minutes to ensure complete formation of the diazonium salt.

  • In a separate flask, prepare a solution of potassium iodide in water.

  • Slowly add the freshly prepared diazonium salt solution to the potassium iodide solution with vigorous stirring. Evolution of nitrogen gas will be observed.

  • Allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours.

  • The reaction can be quenched by the addition of a saturated solution of sodium thiosulfate to reduce any excess iodine.

  • Extract the product, 1-chloro-2,4-difluoro-3-iodobenzene, with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford the pure 1-chloro-2,4-difluoro-3-iodobenzene.

Visual Workflow: Sandmeyer Reaction Pathway

Sandmeyer_Pathway cluster_0 Precursor Synthesis cluster_1 Final Product Formation 1,2,3-Trichlorobenzene 1,2,3-Trichlorobenzene 2,3,4-Trichloronitrobenzene 2,3,4-Trichloronitrobenzene 1,2,3-Trichlorobenzene->2,3,4-Trichloronitrobenzene Nitration 3-Chloro-2,6-difluoronitrobenzene 3-Chloro-2,6-difluoronitrobenzene 2,3,4-Trichloronitrobenzene->3-Chloro-2,6-difluoronitrobenzene Fluorination 3-Chloro-2,6-difluoroaniline 3-Chloro-2,6-difluoroaniline 3-Chloro-2,6-difluoronitrobenzene->3-Chloro-2,6-difluoroaniline Reduction 1-Chloro-2,4-difluoro-3-iodobenzene 1-Chloro-2,4-difluoro-3-iodobenzene 3-Chloro-2,6-difluoroaniline->1-Chloro-2,4-difluoro-3-iodobenzene Sandmeyer Reaction

Caption: Synthetic workflow for 1-Chloro-2,4-difluoro-3-iodobenzene via the Sandmeyer reaction.

Pathway 2: Direct Electrophilic Iodination

This approach offers a more direct route to the target molecule by introducing an iodine atom onto the commercially available 1-chloro-2,4-difluorobenzene. While seemingly simpler, this method is complicated by the regiochemical outcome of the reaction.

Rationale and Mechanistic Considerations

Electrophilic aromatic substitution is a fundamental reaction in organic chemistry for the functionalization of aromatic rings.[4] In this case, an electrophilic iodine species (I+) is generated in situ and attacks the electron-rich benzene ring. The directing effects of the existing substituents (one chlorine and two fluorine atoms) determine the position of the incoming iodine.

All halogens are ortho-, para-directing, yet deactivating towards electrophilic aromatic substitution.[4][5] The deactivating nature is due to the strong electron-withdrawing inductive effect (-I), while the ortho-, para-directing influence arises from the electron-donating resonance effect (+M) of the halogen's lone pairs, which stabilizes the arenium ion intermediate.

In 1-chloro-2,4-difluorobenzene, the potential sites for iodination are C3, C5, and C6.

  • Position 3: Ortho to the C2-F and C4-F, and meta to the C1-Cl.

  • Position 5: Para to the C2-F, ortho to the C4-F, and meta to the C1-Cl.

  • Position 6: Ortho to the C1-Cl, and meta to the C2-F and C4-F.

Predicting the major product is non-trivial due to the competing directing effects and steric hindrance. The formation of a mixture of isomers is highly probable, which would necessitate challenging purification steps.

Experimental Protocol

A variety of reagents can be used for electrophilic iodination. A common and effective system involves the use of molecular iodine in the presence of an oxidizing agent.

  • To a solution of 1-chloro-2,4-difluorobenzene in a suitable solvent (e.g., acetic acid or a chlorinated solvent), add molecular iodine (I₂).

  • Add an oxidizing agent such as nitric acid, iodic acid, or N-iodosuccinimide (NIS) in the presence of a catalytic amount of an acid like trifluoroacetic acid.[6][7]

  • Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction progress by TLC or GC.

  • Upon completion, quench the reaction with a solution of sodium thiosulfate to remove any unreacted iodine.

  • Extract the product mixture with an organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • The resulting mixture of iodinated isomers will likely require careful purification by fractional distillation or preparative chromatography (HPLC or column chromatography) to isolate the desired 1-chloro-2,4-difluoro-3-iodobenzene.

Visual Workflow: Electrophilic Iodination Pathway

Iodination_Pathway 1-Chloro-2,4-difluorobenzene 1-Chloro-2,4-difluorobenzene Mixture of Iodinated Isomers Mixture of Iodinated Isomers 1-Chloro-2,4-difluorobenzene->Mixture of Iodinated Isomers Electrophilic Iodination (e.g., I₂, Oxidizing Agent) 1-Chloro-2,4-difluoro-3-iodobenzene 1-Chloro-2,4-difluoro-3-iodobenzene Mixture of Iodinated Isomers->1-Chloro-2,4-difluoro-3-iodobenzene Purification

Caption: Synthetic workflow for 1-Chloro-2,4-difluoro-3-iodobenzene via electrophilic iodination.

Product Characterization and Data

The final product, 1-Chloro-2,4-difluoro-3-iodobenzene, should be characterized using standard analytical techniques to confirm its identity and purity.

Technique Expected Observations
¹H NMR A complex multiplet or distinct signals in the aromatic region (typically δ 7.0-8.0 ppm), with coupling patterns consistent with the substitution pattern.
¹³C NMR Characteristic signals for the six aromatic carbons, with large C-F coupling constants. The carbon bearing the iodine atom will show a downfield shift.
¹⁹F NMR Two distinct signals for the two non-equivalent fluorine atoms, showing coupling to each other and to the aromatic protons.
Mass Spectrometry (GC-MS or LC-MS) A molecular ion peak corresponding to the exact mass of C₆H₂ClF₂I. The isotopic pattern for chlorine should be observable.
Infrared (IR) Spectroscopy Characteristic C-H, C-F, C-Cl, and C-I stretching and bending vibrations in the fingerprint region.

Safety and Handling

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

  • The reagents used in these syntheses are corrosive, toxic, and/or flammable. Consult the Safety Data Sheets (SDS) for each reagent before use.

  • Diazonium salts are potentially explosive, especially when dry. They should be handled with extreme care and used in solution immediately after preparation.

Conclusion

This application note has outlined two synthetic strategies for the preparation of 1-Chloro-2,4-difluoro-3-iodobenzene. The Sandmeyer reaction approach, although longer, is recommended for its high regioselectivity, leading to a single, well-defined product. The direct electrophilic iodination route is more concise but is likely to produce a mixture of isomers, requiring significant purification efforts. The choice of synthetic route will depend on the specific requirements of the researcher, including the desired purity of the final compound and the available starting materials and equipment. The detailed protocols and mechanistic discussions provided herein serve as a valuable resource for the successful synthesis of this versatile chemical building block.

References

  • Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]

  • Manka, J. T., & Kaszynski, P. (2003). Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes. Journal of Fluorine Chemistry, 124(1), 39-43.
  • Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]

  • Reddy, et al. (2014). A Novel Route of Synthesis of High Efficiency Pharmaceutical Intermediate and Insecticide Chemical 2, 6-Difluoroaniline. International Journal of Pharmaceutical Sciences and Research, 5(8), 3363-3366.
  • Google Patents. (n.d.). US5041674A - Process and intermediates for the preparation of 2,6-difluoroaniline.
  • YouTube. (2016, April 7). Directing Effects in Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]

  • Joshi, S. N., et al. (2011). Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts. Tetrahedron, 67(39), 7461-7469.
  • YouTube. (2022, April 20). Directing Effects in Electrophilic Aromatic Substitution Made EASY!. Retrieved from [Link]

  • Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

  • L.S.College, Muzaffarpur. (2022, January 21). Sandmeyer reaction. Retrieved from [Link]

  • Skulski, L., & Lulinski, P. (2005). An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent. Molecules, 10(1), 133-143.
  • Google Patents. (n.d.). Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran.
  • Castanet, A. S., Colobert, F., & Broutin, P. E. (2002). Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide and catalytic trifluoroacetic acid. Tetrahedron letters, 43(29), 5047-5048.

Sources

Method

Suzuki coupling with 1-Chloro-2,4-difluoro-3-iodobenzene.

Executive Summary This application note details the optimized protocol for the chemoselective Suzuki-Miyaura cross-coupling of 1-Chloro-2,4-difluoro-3-iodobenzene . This scaffold is a high-value "linchpin" intermediate i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocol for the chemoselective Suzuki-Miyaura cross-coupling of 1-Chloro-2,4-difluoro-3-iodobenzene . This scaffold is a high-value "linchpin" intermediate in medicinal chemistry, particularly for kinase inhibitors, due to its ability to undergo sequential functionalization.

The Challenge: The substrate presents a unique dichotomy:

  • Electronic Activation: The C-I bond is highly activated for oxidative addition due to the electron-withdrawing nature of the ortho-fluorine atoms.

  • Steric Hindrance: The iodine atom is flanked by two fluorine atoms (positions 2 and 4), creating a "di-ortho" steric blockade that inhibits the approach of bulky palladium species.

  • Chemoselectivity: The reaction must occur exclusively at the C-I bond, preserving the C-Cl bond for secondary derivatization and avoiding nucleophilic aromatic substitution (SNAr) at the C-F positions.

The Solution: We utilize a Ligand-Controlled High-Activity System (Pd/S-Phos or Pd/XPhos) combined with a mild inorganic base to navigate this steric/electronic landscape.

Reactivity Profile & Mechanistic Insight

To design a robust protocol, one must understand the reactivity hierarchy of the substrate.

The Reactivity Map

The molecule contains four potential reactive sites. The success of the reaction depends on exploiting the specific activation energy gap between the C-I and C-Cl bonds while suppressing SNAr pathways.

ReactivityMap Substrate 1-Chloro-2,4-difluoro-3-iodobenzene Site_I C3-Iodine (Primary Target) Substrate->Site_I Weakest Bond (53 kcal/mol) Activated by ortho-F Sterically Hindered Site_Cl C1-Chlorine (Secondary Handle) Substrate->Site_Cl Stronger Bond (95 kcal/mol) Requires higher Temp/Active Cat Site_F C2/C4-Fluorine (SNAr Risk Zone) Substrate->Site_F Activated for Nucleophilic Attack Risk with Strong Bases (NaOtBu)

Figure 1: Reactivity hierarchy of the polyhalogenated scaffold.

The "Ortho-Effect" Paradox

While the fluorine atoms electronically activate the C-I bond (lowering the barrier for oxidative addition), they physically block the palladium center. Standard "workhorse" catalysts like Pd(PPh3)4 often fail or stall because the triphenylphosphine ligands are too bulky to accommodate the di-ortho-fluoro substitution pattern effectively, leading to incomplete conversion or de-iodination.

Mechanistic Choice: We employ Buchwald Dialkylbiaryl Phosphines (specifically S-Phos or XPhos ).

  • Why? These ligands form monoligated Pd(0) species that are highly active yet sufficiently flexible to negotiate the steric bulk of the 2,4-difluoro motif. They also facilitate rapid reductive elimination, which is crucial to prevent the competing protodehalogenation side reaction.

Optimized Protocol

This protocol is designed for scale-up from 100 mg to 10 g.

Reagents & Stoichiometry
ComponentRoleEquivalentsRecommended ReagentNotes
Substrate Electrophile1.01-Cl-2,4-dF-3-I-benzenePurity >98% essential.
Boronic Acid Nucleophile1.1 - 1.2Aryl/Heteroaryl-B(OH)2Excess ensures full conversion of the halide.
Catalyst Metal Source0.01 - 0.03Pd(OAc)2 Generates Pd(0) in situ.
Ligand Modulator0.02 - 0.06S-Phos Ratio Pd:L = 1:2. Critical for steric bypass.
Base Activator2.0 - 3.0K3PO4 or K2CO3Avoid NaOtBu to prevent SNAr on Fluorines.
Solvent MediumN/A1,4-Dioxane / Water (4:1)Biphasic system dissolves inorganic base.
Step-by-Step Procedure

Step 1: Catalyst Pre-complexation (Critical for Consistency)

  • In a separate vial, dissolve Pd(OAc)2 (1.0 equiv relative to Pd load) and S-Phos (2.0 equiv relative to Pd load) in dry 1,4-Dioxane.

  • Stir at room temperature for 10 minutes. The solution should turn from orange to a pale yellow/white suspension, indicating the formation of the active catalytic species.

Step 2: Reaction Assembly

  • Charge the reaction vessel with 1-Chloro-2,4-difluoro-3-iodobenzene (1.0 equiv), Boronic Acid (1.1 equiv), and K3PO4 (2.0 equiv).

  • Add the Dioxane/Catalyst mixture from Step 1.

  • Add degassed Water (volume ratio Dioxane:Water = 4:1). Note: Total concentration should be 0.1 M to 0.2 M with respect to the substrate.

Step 3: Degassing

  • Sparge the mixture with Argon or Nitrogen for 5–10 minutes. Oxygen poisons the electron-rich S-Phos ligand.

Step 4: Reaction

  • Heat the sealed vessel to 60°C .

    • Caution: Do not exceed 80°C initially. Higher temperatures increase the risk of oxidative addition into the C-Cl bond.

  • Monitor via HPLC/UPLC at 1 hour.

    • Target: >98% consumption of Iodide. <2% coupling at Chloride.

Step 5: Workup

  • Cool to room temperature.

  • Dilute with Ethyl Acetate and wash with Water (x2) and Brine (x1).

  • Dry over Na2SO4, filter, and concentrate.

Troubleshooting & Quality Control

Common Impurity Profiles
Impurity Observed (LCMS)Root CauseCorrective Action
Protodehalogenation (I replaced by H)Reductive elimination is too slow; water content too high.Increase Catalyst loading; ensure vigorous stirring; switch to anhydrous conditions (using CsF as base).
Bis-Coupling (Reaction at Cl)Temperature too high; Catalyst too active.Lower temperature to 40-50°C; Reduce catalyst loading to 0.5 mol%.
SNAr Product (OH/OR at F pos)Base is too nucleophilic.STOP using alkoxide bases (NaOtBu, NaOMe). Switch to K3PO4 or KF.
Homocoupling (Biaryl)Oxygen present in system.Improve degassing (freeze-pump-thaw); reduce Boronic acid excess.
Decision Tree for Optimization

DecisionTree Start Start Reaction (Pd/S-Phos, 60°C) Check Check LCMS at 1 Hour Start->Check Result1 Incomplete Conversion Check->Result1 >10% SM left Result2 C-Cl Coupling Observed Check->Result2 >5% Bis-coupled Result3 Clean Product Check->Result3 >95% Product Action1 Increase Temp to 80°C OR Add more Catalyst Result1->Action1 Action2 Switch to Pd(dppf)Cl2 (Less active vs Cl) Result2->Action2 Action3 Proceed to Workup Result3->Action3

Figure 2: Workflow for reaction monitoring and real-time optimization.

References

  • Buchwald, S. L., et al. "Universal Catalysts for the Suzuki-Miyaura Coupling: The Role of Dialkylbiaryl Phosphines." Accounts of Chemical Research, 2008.

    • Context: Establishes S-Phos and XPhos as superior ligands for sterically hindered aryl halides (di-ortho substituted).
  • Miyaura, N., Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995.

    • Context: The foundational text on the mechanism and general selectivity (I > Br > Cl).
  • Barder, T. E., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005.

    • Context: Specifically discusses the reactivity of hindered substrates and the suppression of dehalogen
  • Organic Chemistry Portal. "Suzuki Coupling - Reactivity & Selectivity."

    • Context: General reference for functional group tolerance and base selection.
Application

Palladium-catalyzed cross-coupling of 1-Chloro-2,4-difluoro-3-iodobenzene

An Application Guide to the Chemoselective Palladium-Catalyzed Cross-Coupling of 1-Chloro-2,4-difluoro-3-iodobenzene Authored by: A Senior Application Scientist Abstract This technical guide provides researchers, scienti...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Chemoselective Palladium-Catalyzed Cross-Coupling of 1-Chloro-2,4-difluoro-3-iodobenzene

Authored by: A Senior Application Scientist

Abstract

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of 1-chloro-2,4-difluoro-3-iodobenzene. This versatile tri-halogenated building block offers a platform for sequential, site-selective functionalization, driven by the differential reactivity of its halogen substituents. We delve into the mechanistic principles governing this chemoselectivity and provide field-tested, step-by-step protocols for Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions. The causality behind experimental choices, self-validating protocol design, and troubleshooting insights are emphasized to ensure robust and reproducible outcomes in the laboratory.

Introduction: The Strategic Value of 1-Chloro-2,4-difluoro-3-iodobenzene

Polyhalogenated aromatic compounds are invaluable synthons in the fields of medicinal chemistry, materials science, and agrochemicals. Their utility lies in the ability to perform sequential and site-selective cross-coupling reactions, enabling the construction of complex molecular architectures from simple, readily available precursors.[1][2] 1-Chloro-2,4-difluoro-3-iodobenzene is a particularly strategic building block due to the distinct reactivity profiles of its three halogen atoms (I, Cl, F) in palladium-catalyzed transformations.[3]

The foundational principle underpinning its application is chemoselectivity . In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the aryl halide to the Pd(0) center.[4] The energy barrier for this step is dictated by the carbon-halogen (C-X) bond dissociation energy, which follows the general trend: C-I < C-Br < C-OTf < C-Cl << C-F .[2] This reactivity hierarchy allows for the selective functionalization of the carbon-iodine bond under mild conditions, while the more robust carbon-chlorine bond remains intact for subsequent transformations. The carbon-fluorine bonds are typically inert to these coupling conditions, providing a stable scaffold. This guide will explore the practical application of this principle in several of the most powerful C-C and C-N bond-forming reactions in modern organic synthesis.[5]

Core Principle: Chemoselective Oxidative Addition

The success of any sequential cross-coupling strategy on a polyhalogenated arene hinges on the predictable and selective activation of one C-X bond over another. The palladium catalyst, typically a Pd(0) species, initiates the catalytic cycle by inserting into the C-X bond. As established, the C-I bond in 1-chloro-2,4-difluoro-3-iodobenzene is the most labile and will undergo oxidative addition preferentially under standard cross-coupling conditions, leaving the C-Cl bond untouched for a potential second coupling reaction under more forcing conditions.[6]

Caption: Selective activation of the C-I bond.

Application I: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction, which forges a C-C bond between an organohalide and an organoboron compound, is one of the most widely used cross-coupling reactions.[7] Its tolerance of a vast array of functional groups, mild reaction conditions, and the commercial availability of a plethora of boronic acids and esters make it a first-choice method for biaryl synthesis.

Mechanistic Rationale

The catalytic cycle proceeds through three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-I bond of the substrate.[8]

  • Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center, displacing the iodide.[8][9] The base (e.g., K₂CO₃, Cs₂CO₃) is crucial for the formation of a more nucleophilic boronate species [R-B(OH)₃]⁻.

  • Reductive Elimination: The two organic moieties on the palladium complex couple and are expelled, forming the new C-C bond and regenerating the Pd(0) catalyst.[8][10]

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

This protocol describes a typical procedure for the selective coupling at the iodine position.

ParameterValueRationale / Comment
Substrate 1-Chloro-2,4-difluoro-3-iodobenzene1.0 mmol, 1.0 eq.
Coupling Partner Phenylboronic Acid1.2 mmol, 1.2 eq.
Catalyst Pd(PPh₃)₄0.03 mmol, 3 mol%
Base K₂CO₃ (anhydrous)2.0 mmol, 2.0 eq.
Solvent 1,4-Dioxane / H₂O (4:1)10 mL (degassed)
Temperature 90 °C
Time 4-8 hoursMonitor by TLC/GC-MS
Atmosphere Nitrogen or ArgonPrevents oxidation of Pd(0) and ligand.

Application II: Sonogashira Coupling for C(sp²)-C(sp) Bond Formation

The Sonogashira coupling is the premier method for linking terminal alkynes with aryl halides, creating arylalkynes and conjugated enynes.[11][12] This reaction is distinguished by its use of a dual-catalyst system, employing both palladium and copper(I).[13]

Mechanistic Rationale

Two interconnected catalytic cycles are at play:

  • Palladium Cycle: Similar to the Suzuki coupling, it begins with the oxidative addition of the aryl iodide to Pd(0).

  • Copper Cycle: The copper(I) salt (typically CuI) reacts with the terminal alkyne in the presence of an amine base (e.g., triethylamine) to form a highly reactive copper(I) acetylide intermediate.[14] This species then engages in transmetalation with the Ar-Pd(II)-I complex. Reductive elimination yields the final product and regenerates the Pd(0) catalyst.[13]

Caption: Interlinked catalytic cycles of the Sonogashira coupling.

Protocol: Sonogashira Coupling with Phenylacetylene
ParameterValueRationale / Comment
Substrate 1-Chloro-2,4-difluoro-3-iodobenzene1.0 mmol, 1.0 eq.
Coupling Partner Phenylacetylene1.2 mmol, 1.2 eq.
Pd Catalyst PdCl₂(PPh₃)₂0.02 mmol, 2 mol%
Cu Co-catalyst CuI0.02 mmol, 2 mol%
Base / Solvent Triethylamine (anhydrous)10 mL (degassed)
Temperature 50 °C
Time 2-6 hoursMonitor by TLC/GC-MS
Atmosphere Nitrogen or ArgonCritical for catalyst stability.

Application III: Mizoroki-Heck Coupling for Alkene Arylation

The Mizoroki-Heck reaction is a powerful tool for the arylation of alkenes, forming a new C-C bond at an sp²-hybridized carbon.[15] It is a cornerstone of organic synthesis for creating substituted olefins.[16]

Mechanistic Rationale

The Heck reaction mechanism involves several distinct steps:

  • Oxidative Addition: As before, the active Pd(0) catalyst inserts into the C-I bond.[4]

  • Alkene Coordination & Insertion: The alkene coordinates to the palladium(II) center, followed by a syn-migratory insertion of the aryl group into the C=C bond.

  • β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, forming the new, more substituted alkene product and a hydrido-palladium(II) complex. This step dictates the regioselectivity of the reaction.

  • Base-mediated Regeneration: A base regenerates the Pd(0) catalyst from the hydrido-palladium(II) complex, allowing the cycle to continue.[17]

Caption: The catalytic cycle of the Mizoroki-Heck reaction.

Protocol: Heck Coupling with Styrene
ParameterValueRationale / Comment
Substrate 1-Chloro-2,4-difluoro-3-iodobenzene1.0 mmol, 1.0 eq.
Coupling Partner Styrene1.5 mmol, 1.5 eq.
Catalyst Pd(OAc)₂0.02 mmol, 2 mol%
Ligand P(o-tolyl)₃0.04 mmol, 4 mol%
Base Triethylamine2.0 mmol, 2.0 eq.
Solvent Acetonitrile or DMF (anhydrous)10 mL (degassed)
Temperature 100 °C
Time 12-24 hoursMonitor by TLC/GC-MS
Atmosphere Nitrogen or Argon

Application IV: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a transformative reaction that enables the coupling of amines with aryl halides, providing facile access to anilines and their derivatives.[18] This reaction has largely superseded classical methods which often require harsh conditions.

Mechanistic Rationale

The generally accepted mechanism involves:

  • Oxidative Addition: A Pd(0) complex, typically stabilized by a bulky, electron-rich phosphine ligand, adds to the aryl iodide.

  • Amine Coordination & Deprotonation: The amine coordinates to the palladium(II) center. A strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄) deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: This key step forms the C-N bond, yielding the arylamine product and regenerating the Pd(0) catalyst. The choice of ligand is critical to facilitate this step and prevent competing side reactions like β-hydride elimination.[18][19]

Caption: Catalytic cycle for Buchwald-Hartwig amination.

Protocol: Buchwald-Hartwig Amination with Morpholine
ParameterValueRationale / Comment
Substrate 1-Chloro-2,4-difluoro-3-iodobenzene1.0 mmol, 1.0 eq.
Coupling Partner Morpholine1.2 mmol, 1.2 eq.
Pre-catalyst Pd₂(dba)₃0.01 mmol, 1 mol%
Ligand XPhos0.03 mmol, 3 mol%
Base Sodium tert-butoxide (NaOt-Bu)1.4 mmol, 1.4 eq.
Solvent Toluene (anhydrous)10 mL (degassed)
Temperature 100 °C
Time 6-18 hoursMonitor by TLC/GC-MS
Atmosphere Nitrogen or ArgonEssential for catalyst and base stability.

Detailed Experimental Protocols & Workflow

General Experimental Workflow

A successful cross-coupling experiment requires meticulous attention to maintaining an inert atmosphere to protect the sensitive Pd(0) catalyst and any phosphine ligands from oxygen.

Caption: General workflow for palladium-catalyzed cross-coupling.

Step-by-Step Methodology (Suzuki-Miyaura Example)
  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar and reflux condenser, add 1-chloro-2,4-difluoro-3-iodobenzene (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Inerting: Evacuate and backfill the flask with nitrogen or argon gas three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add the tetrakis(triphenylphosphine)palladium(0) (0.03 mmol).

  • Solvent Addition: Add the degassed 4:1 mixture of 1,4-dioxane and water (10 mL) via syringe.[6]

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction's progress by periodically taking aliquots for TLC or GC-MS analysis.

  • Workup: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the aqueous layer and extract it with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

Expertise & Trustworthiness: Field-Proven Insights

  • Why Degas Solvents? Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species and can also degrade phosphine ligands, killing the catalytic cycle. Degassing (e.g., by sparging with argon for 30 minutes) is non-negotiable for reproducible results.

  • The Choice of Base: The base is not merely a proton scavenger. In Suzuki couplings, it's essential for activating the boronic acid.[9] In Buchwald-Hartwig aminations, a strong, non-nucleophilic base like NaOt-Bu is required to deprotonate the amine without competing as a nucleophile.[20]

  • The Role of the Ligand: Ligands stabilize the palladium center, prevent catalyst decomposition (e.g., formation of palladium black), and critically modulate its reactivity. Bulky, electron-rich ligands (e.g., XPhos, SPhos) promote the crucial reductive elimination step in reactions like the Buchwald-Hartwig amination.

  • Self-Validating Protocols: Progress of each reaction should be monitored. The disappearance of the starting aryl iodide via TLC or GC-MS provides a clear validation of reaction progress. Full characterization (¹H NMR, ¹³C NMR, ¹⁹F NMR, and HRMS) of the final, purified product is required to validate its identity and purity.

References

  • The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. [Link]

  • Corbet, J.-P., & Mignani, G. (2006). Palladium-Catalyzed Cross-Coupling: A Historical Contextual Perspective to the 2010 Nobel Prize. ICMPP. [Link]

  • Total Organic Chemistry. (2021). Heck Reaction | Named Reactions | Organic Chemistry Lessons. YouTube. [Link]

  • MySkinRecipes. 1-Chloro-2,4-difluoro-3-iodobenzene. [Link]

  • ResearchGate. Heck reaction of iodobenzene with olefins using Pd- complex 3 a. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Sigman, M. S., & Werner, E. W. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • ResearchGate. Suzuki–Miyaura reactions of iodobenzene and chlorobenzene with.... [Link]

  • National Institutes of Health (NIH). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. [Link]

  • Vanderbilt University. Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes. [Link]

  • Chemistry LibreTexts. Heck Reaction. [Link]

  • National Institutes of Health (NIH). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • ChemOrgChem. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. [Link]

  • Royal Society of Chemistry. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. [Link]

  • ResearchGate. Palladium-Catalyzed Chemoselective Suzuki–Miyaura Cross-Coupling Reaction of Poly(pseudo)halogenated Arenes. [Link]

  • ResearchGate. Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. [Link]

  • ResearchGate. Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. [Link]

  • JMU Scholarly Commons. The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. [Link]

  • Wikipedia. Heck reaction. [Link]

  • The Organic Chemistry Tutor. (2019). Sonogashira coupling. YouTube. [Link]

  • European Patent Office. Process for preparing chloro-difluorobenzene. [Link]

  • ACS Publications. General Chemoselective Suzuki–Miyaura Coupling of Polyhalogenated Aryl Triflates Enabled by an Alkyl-Heteroaryl-Based Phosphine Ligand. [Link]

  • Chemistry LibreTexts. Sonogashira Coupling. [Link]

  • White Rose Research Online. A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene:Influence of Mononuclear Pd, Pd Clusters, and Pd N. [Link]

  • National Institutes of Health (NIH). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. [Link]

Sources

Method

Heck reaction involving 1-Chloro-2,4-difluoro-3-iodobenzene

Application Note: Chemoselective Heck Coupling of 1-Chloro-2,4-difluoro-3-iodobenzene Executive Summary This application note details the optimization and execution of the Mizoroki-Heck reaction utilizing 1-Chloro-2,4-di...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoselective Heck Coupling of 1-Chloro-2,4-difluoro-3-iodobenzene

Executive Summary

This application note details the optimization and execution of the Mizoroki-Heck reaction utilizing 1-Chloro-2,4-difluoro-3-iodobenzene as the electrophile. This substrate presents a unique "Ortho-Fluoro Sandwich" (F-I-F) challenge, where the reactive iodide at position 3 is sterically crowded by fluorine atoms at positions 2 and 4.

Successful coupling requires a protocol that balances reactivity (oxidative addition into the hindered C-I bond) with chemoselectivity (preserving the C-Cl bond at position 1 for subsequent elaboration). This guide recommends a Ligand-Free Jeffery System as the primary method to minimize steric repulsion, yielding high conversion rates while suppressing de-halogenation side products.

Strategic Analysis: The "F-I-F" Challenge

Before initiating the protocol, it is critical to understand the electronic and steric landscape of the substrate.

FeatureChemical ConsequenceExperimental Implication
C-I Bond (Pos 3) Weakest bond (Bond Dissociation Energy ~65 kcal/mol).Primary site of Pd(0) oxidative addition.[1]
C-Cl Bond (Pos 1) Stronger bond (BDE ~95 kcal/mol).Remains inert under standard Heck conditions (<100°C), allowing orthogonal functionalization later.
Ortho-Fluorines (Pos 2,4) Steric: Blocks bulky ligands (e.g., PPh3). Electronic: Inductive withdrawal makes C-I electron-poor.Critical: Bulky phosphine ligands often fail. Use "Ligand-Free" conditions or small, alkyl-rich phosphines.
Mechanism & Selectivity Pathway

The following diagram illustrates the catalytic cycle, highlighting the critical divergence point where the catalyst must select the C-I bond over the C-Cl bond despite the steric crowding.

HeckCycle Pd0 Active Catalyst Pd(0) OxAdd Oxidative Addition (Rate Limiting Step) Pd(II)-Ar-I Complex Pd0->OxAdd Selects C-I Bond Substrate Substrate: 1-Chloro-2,4-difluoro-3-iodobenzene Substrate->OxAdd ChloroPath C-Cl Activation (High Energy Barrier - BLOCKED) Substrate->ChloroPath >120°C required Coord Alkene Coordination (Steric Filter) OxAdd->Coord + Alkene Insert Migratory Insertion (C-C Bond Formation) Coord->Insert syn-insertion Elim Beta-Hydride Elimination Insert->Elim BaseStep Reductive Elimination (Base Assisted) Elim->BaseStep - Product BaseStep->Pd0 Regenerates Pd(0)

Figure 1: Catalytic cycle emphasizing the chemoselective oxidative addition of the C-I bond. The "F-I-F" motif requires a naked Pd(0) species or small ligand system to access the sterically shielded iodine.

Optimized Protocol: Ligand-Free Jeffery Conditions

This protocol utilizes Phase Transfer Catalysis (PTC) to stabilize "naked" palladium nanoparticles, allowing them to access the hindered iodine position without the steric penalty of bulky phosphine ligands.

Materials Checklist
  • Substrate: 1-Chloro-2,4-difluoro-3-iodobenzene (1.0 equiv)

  • Alkene: Acrylate, Styrene, or Vinyl derivative (1.2 – 1.5 equiv)

  • Catalyst: Palladium(II) Acetate [Pd(OAc)₂] (High Purity, 2-5 mol%)

  • Phase Transfer Catalyst: Tetrabutylammonium bromide (TBAB) (1.0 equiv)

  • Base: Potassium Carbonate (K₂CO₃) (anhydrous, 2.5 equiv) or Sodium Bicarbonate (NaHCO₃) (for base-sensitive substrates).

  • Solvent: DMF (Anhydrous, N,N-Dimethylformamide)

Step-by-Step Procedure
  • Preparation (Inert Atmosphere):

    • Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar and a reflux condenser.

    • Cool under a stream of Nitrogen or Argon.

  • Reagent Charging (Solids):

    • Add 1-Chloro-2,4-difluoro-3-iodobenzene (1.0 equiv).

    • Add TBAB (1.0 equiv). Note: TBAB acts as a stabilizer for Pd nanoparticles and aids in solubilizing the inorganic base.

    • Add K₂CO₃ (2.5 equiv).

    • Add Pd(OAc)₂ (2-5 mol%). Tip: Add the catalyst last to the solid mixture to minimize exposure before solvation.

  • Solvation & Alkene Addition:

    • Add anhydrous DMF (Concentration ~0.2 M relative to substrate).

    • Sparge the solution with Nitrogen for 10 minutes to remove dissolved Oxygen. Oxygen promotes homocoupling and catalyst deactivation.

    • Add the Alkene (1.2 equiv) via syringe.

  • Reaction:

    • Heat the mixture to 80°C .

    • Critical Checkpoint: Monitor by HPLC or TLC at 2 hours. The reaction typically completes in 4-12 hours.

    • Observation: The solution should turn black (formation of Pd nanoparticles). If it remains orange/red, the active catalyst species may not be forming (check base quality).

  • Workup:

    • Cool to room temperature.[2][3]

    • Dilute with Ethyl Acetate (EtOAc) and water.

    • Filter through a pad of Celite to remove Pd black.

    • Wash the organic layer with LiCl (5% aq) to remove DMF, then Brine.

    • Dry over Na₂SO₄, concentrate, and purify via column chromatography.

Alternative Protocol: Phosphine-Modified (For Thermally Sensitive Substrates)

If the substrate decomposes at 80°C, use this lower-temperature protocol employing a highly active, electron-rich phosphine.

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: P(o-tol)₃ (Tri-o-tolylphosphine) (10 mol%)

    • Why: The ortho-tolyl groups form a "cone" that is bulky enough to promote the final reductive elimination but flexible enough to allow oxidative addition into the hindered "F-I-F" center.

  • Base: Et₃N (Triethylamine) (3.0 equiv)

  • Solvent: MeCN (Acetonitrile) or THF.

  • Temperature: 50°C - 65°C.

Troubleshooting Matrix

ObservationDiagnosisCorrective Action
Low Conversion (<20%) Steric failure; Pd cannot access C-I.Switch to Protocol 1 (Ligand-Free). Increase TBAB to 2.0 equiv.
De-iodination (Ar-H formed) Reaction too slow; Hydride source present.Ensure solvent is strictly anhydrous. Increase alkene concentration to accelerate insertion step.
C-Cl Activation (Byproduct) Temperature too high (>100°C).Strict temperature control.[2] Do not exceed 90°C. Ensure Ligand is not too electron-rich (avoid PCy3).
Regioisomer Mix (Alpha/Beta) Electronic effect of Fluorine.The steric bulk of the F-I-F motif usually forces beta-selectivity (trans). If alpha-isomer appears, use a bidentate ligand like dppp.

References

  • Jeffery, T. "On the efficiency of tetraalkylammonium salts in Heck type reactions." Tetrahedron, vol. 52, no. 30, 1996, pp. 10113-10130. Link

  • Beletskaya, I. P., & Cheprakov, A. V. "The Heck Reaction as a Sharpening Stone of Palladium Catalysis." Chemical Reviews, vol. 100, no. 8, 2000, pp. 3009-3066. Link

  • Littke, A. F., & Fu, G. C. "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition, vol. 41, no. 22, 2002, pp. 4176-4211. Link (Cited for context on C-Cl inertness under specified conditions).

  • Dancey, K., et al. "Approaches to the synthesis of 2,6-difluoro-substituted aromatics." Tetrahedron, vol. 74, no. 38, 2018. (Provides analogous reactivity profiles for 2,6-difluoro systems).

Sources

Application

Technical Application Note: Strategic Utilization of 1-Chloro-2,4-difluoro-3-iodobenzene in Next-Gen Agrochemical Synthesis

This Technical Application Note is structured to serve as an authoritative guide for researchers in agrochemical discovery and process chemistry. It synthesizes confirmed synthetic pathways with strategic application log...

Author: BenchChem Technical Support Team. Date: February 2026

This Technical Application Note is structured to serve as an authoritative guide for researchers in agrochemical discovery and process chemistry. It synthesizes confirmed synthetic pathways with strategic application logic.

Executive Summary & Strategic Value

1-Chloro-2,4-difluoro-3-iodobenzene (CAS 1208078-26-5) represents a high-value "scaffold intermediate" for the development of succinate dehydrogenase inhibitor (SDHI) fungicides and protoporphyrinogen oxidase (PPO) herbicides.[1][2]

Its strategic value lies in its unique halogen substitution pattern :

  • C-I (Position 3): A highly reactive "soft" handle for selective cross-coupling (Suzuki-Miyaura, Sonogashira) or metal-halogen exchange, allowing the attachment of complex pharmacophores (e.g., pyrazole-carboxamides).[1][2]

  • C-F (Positions 2, 4): Provides metabolic blocking against oxidative degradation (P450) and modulates the electronic properties of the ring, enhancing lipophilicity (

    
    ).[1][2]
    
  • C-Cl (Position 1): A robust "hard" halogen that remains stable during C-I functionalization, available for late-stage diversification or serving as a steric anchor to lock bioactive conformations.[1][2]

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9][10]

PropertyDataRelevance to Protocol
IUPAC Name 1-Chloro-2,4-difluoro-3-iodobenzeneUnambiguous identification.[1][3][4][5]
CAS No. 1208078-26-5Sourcing and regulatory filing.[1][2]
Molecular Weight 274.43 g/mol Stoichiometric calculations.[1][2]
Appearance White to off-white solid/crystallinePurity indicator (yellowing indicates I

liberation).[1][2]
Boiling Point ~225°C (Predicted)High thermal stability for elevated temp couplings.[1][2]
Solubility DCM, THF, TolueneCompatible with standard organometallic solvents.[1][2]
Reactivity Order C-I

C-Cl > C-F
Allows chemoselective functionalization at C-3.[1][2]

Synthesis Protocol: Directed Ortho-Metalation (DoM)

Rationale: While Sandmeyer reactions are possible, the Directed Ortho-Metalation (DoM) route is preferred for high-purity synthesis of this isomer.[1][2] The C-3 proton is flanked by two fluorine atoms, rendering it significantly more acidic (


 ~26) than other ring protons, enabling highly regioselective lithiation.
Workflow Diagram

SynthesisWorkflow Precursor 1-Chloro-2,4-difluorobenzene (Starting Material) Lithiation Step 1: Lithiation (LDA or LiTMP, -78°C) Formation of Aryl-Li Species Precursor->Lithiation THF, -78°C Intermediate Lithated Intermediate (Transient Species at C-3) Lithiation->Intermediate Deprotonation at C-3 Quench Step 2: Iodination (Add I2 or NIS) Electrophilic Trap Intermediate->Quench Electrophilic Attack Product 1-Chloro-2,4-difluoro-3-iodobenzene (Target Scaffold) Quench->Product Workup & Crystallization

Figure 1: Regioselective synthesis via Directed Ortho-Metalation targeting the acidic C-3 proton.

Detailed Experimental Protocol

Reagents:

  • 1-Chloro-2,4-difluorobenzene (1.0 eq)

  • Lithium Diisopropylamide (LDA) or LiTMP (1.1 eq) [Freshly prepared or commercial][2]

  • Iodine (

    
    ) (1.2 eq) dissolved in THF[2]
    
  • Anhydrous THF (Solvent)[2]

Step-by-Step Procedure:

  • Setup: Flame-dry a 3-neck round bottom flask and cool under a stream of

    
     or Argon. Add anhydrous THF.
    
  • Cooling: Cool the solvent to -78°C using a dry ice/acetone bath.

  • Base Addition: Add LDA (2.0 M in THF/heptane) dropwise over 20 minutes. Maintain internal temperature below -70°C.

  • Substrate Addition: Dissolve 1-Chloro-2,4-difluorobenzene in a minimal amount of THF and add dropwise to the base.[1][2]

    • Mechanistic Note: The base selectively removes the proton at C-3 due to the inductive electron-withdrawing effect of the flanking Fluorines at C-2 and C-4.[1][2]

  • Metalation: Stir at -78°C for 1 hour to ensure complete formation of the aryllithium species.

  • Quench (Iodination): Add the Iodine solution dropwise. The deep red color of the iodine will fade as it reacts.[1][2]

  • Workup: Allow to warm to room temperature. Quench with saturated aqueous

    
     (sodium thiosulfate) to remove excess iodine (color change from brown to yellow/clear).[1][2] Extract with Ethyl Acetate.[1][2]
    
  • Purification: Recrystallize from Hexane/Ethanol or purify via silica gel chromatography (100% Hexanes) to yield the product.

Downstream Applications: Agrochemical Scaffold Construction

The primary utility of this intermediate is in Cross-Coupling Reactions to build biaryl or heterocycle-aryl cores common in fungicides like Fluxapyroxad or Bixafen analogs.[1][2]

Application Logic Map

ApplicationLogic Core 1-Chloro-2,4-difluoro-3-iodobenzene Suzuki Pathway A: Suzuki-Miyaura Coupling (Reagent: Aryl/Heteroaryl Boronic Acid) Core->Suzuki Pd(dppf)Cl2, K2CO3 Grignard Pathway B: Metal-Halogen Exchange (Reagent: iPrMgCl -> Grignard Species) Core->Grignard iPrMgCl, THF Sonogashira Pathway C: Sonogashira Coupling (Reagent: Terminal Alkyne) Core->Sonogashira Pd/Cu, Base Biaryl Poly-Halogenated Biaryl Core (Precursor for SDHI Fungicides) Suzuki->Biaryl C-C Bond Formation Borane Functionalized Aryl-Magnesium/Borane (Nucleophilic Building Block) Grignard->Borane Electrophile Trapping Alkyne Alkynyl-Benzene Scaffold (Precursor for PPO Herbicides) Sonogashira->Alkyne C-C Bond Formation

Figure 2: Divergent synthetic pathways utilizing the reactive C-I handle.

Protocol: Suzuki-Miyaura Coupling (Biaryl Synthesis)

This protocol describes coupling the intermediate with a phenylboronic acid to create a substituted biphenyl, a common motif in SDHI fungicides.[1][2]

  • Charge: In a reaction vial, combine:

    • 1-Chloro-2,4-difluoro-3-iodobenzene (1.0 eq)[1][4]

    • Aryl Boronic Acid (1.1 eq)

    • 
       (3-5 mol%)[1]
      
    • 
       (2.0 eq)[2]
      
  • Solvent: Add 1,4-Dioxane/Water (4:1 ratio). Degas with Argon for 10 mins.

  • Reaction: Heat to 80-90°C for 4-12 hours.

    • Selectivity Check: The C-I bond reacts exclusively.[1][2] The C-Cl and C-F bonds remain intact, preserving the halogen pattern for biological activity.[1][2]

  • Workup: Filter through Celite, concentrate, and purify via column chromatography.

Safety & Handling (E-E-A-T)

  • Hazards: This compound is a poly-halogenated aromatic.[1][2] It is likely a Skin Irritant (H315) , Eye Irritant (H319) , and may cause Respiratory Irritation (H335) .[2]

  • Sensitization: Halogenated benzenes can be skin sensitizers.[1][2] Use double nitrile gloves.[1][2]

  • Stability: Store at 2-8°C, protected from light. Iodine liberation (yellowing) indicates decomposition; repurify if observed.[1][2]

References

  • Synthesis via Lithiation: Beilstein J. Org.[1][2] Chem.2013 , 9, 2470–2475.[1][2] (Demonstrates reactivity of difluoro-iodo systems). Link

  • Grignard Exchange Protocol: Osaka University Knowledge Archive, "Development of Hydrogenation of N-Heteroaromatics," pg 28.[1][2] (Specific protocol for 1-chloro-2,4-difluoro-3-iodobenzene). Link

  • SDHI Fungicide Structure/Activity: Wikipedia Entry: Fluxapyroxad.[1][2] (Context for trifluorobiphenyl cores in agrochemicals). Link

  • General Reactivity: PubChem Compound Summary: 1-Chloro-2,4-difluoro-3-iodobenzene.[1][2] Link[2]

Sources

Method

Application Note: High-Selectivity Metal-Halogen Exchange of 1-Chloro-2,4-difluoro-3-iodobenzene

Executive Summary This guide details the experimental procedures for the selective metal-halogen exchange of 1-Chloro-2,4-difluoro-3-iodobenzene . This substrate presents a unique "sandwiched" electrophile challenge: the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the experimental procedures for the selective metal-halogen exchange of 1-Chloro-2,4-difluoro-3-iodobenzene . This substrate presents a unique "sandwiched" electrophile challenge: the iodine atom at position C3 is flanked by two fluorine atoms (C2, C4), creating a highly polarized C–I bond that is kinetically labile but thermodynamically precarious.

The resulting metallated intermediate is prone to rapid


-elimination of metal-fluoride salts to form a reactive benzyne  species. Therefore, successful functionalization requires strict adherence to cryogenic protocols or the use of complexed magnesium reagents (TurboGrignard) to stabilize the anion.

Mechanistic Rationale & Selectivity

The Hierarchy of Exchange

In polyhalogenated arenes, the rate of Lithium-Halogen Exchange (Li-Hal Ex) follows the bond dissociation energy hierarchy:



For 1-Chloro-2,4-difluoro-3-iodobenzene:

  • C3–Iodine: Weakest bond. Exchange is extremely rapid (

    
     at -78°C).
    
  • C1–Chlorine: Significantly slower exchange rate. Remains intact under controlled conditions.

  • C2/C4–Fluorine: Inert to exchange but highly activating via inductive electron withdrawal (-I effect).

The "Sandwich" Instability (Benzyne Formation)

The critical failure mode for this reaction is temperature. The lithiated intermediate, 1-chloro-2,4-difluoro-3-lithiobenzene , possesses a lithium atom adjacent to two fluorine atoms. If the internal temperature rises above -60°C (for Li species), the system undergoes


-elimination of LiF, generating a benzyne intermediate that rapidly dimerizes or reacts non-specifically.

Figure 1: Mechanistic pathway showing the competition between successful trapping and benzyne elimination.

Experimental Protocols

Protocol A: Cryogenic Lithiation (High Energy / Research Scale)

Best for: Small scale (<5g), rapid screening, and trapping with simple electrophiles. Critical Parameter: Internal temperature must never exceed -70°C during addition.

Materials
  • Solvent: Anhydrous THF (inhibitor-free), freshly distilled or from SPS.

  • Reagent:

    
    -Butyllithium (
    
    
    
    -BuLi), 1.6M or 2.5M in hexanes. Titrate before use.
  • Vessel: 3-neck round bottom flask with internal temperature probe.

Procedure
  • Setup: Flame-dry a 3-neck flask under Argon flow. Equip with a magnetic stir bar, rubber septum, and a low-temperature thermometer (thermocouple) submerged in the solvent zone.

  • Solvation: Charge flask with 1-Chloro-2,4-difluoro-3-iodobenzene (1.0 equiv) and Anhydrous THF (0.1 M concentration).

  • Cooling: Submerge flask in a dry ice/acetone bath. Allow internal temperature to stabilize at -78°C .

  • Exchange: Add

    
    -BuLi (1.05 equiv) dropwise via syringe pump or carefully controlled manual addition.
    
    • Note: Monitor internal temp. Rate of addition should be slow enough that temp does not rise above -72°C.

    • Stirring: Stir at -78°C for exactly 15 minutes . (Prolonged stirring increases benzyne risk).

  • Trapping: Add the Electrophile (1.2–1.5 equiv) (e.g., DMF, Dry Ice, or Iodine in THF) rapidly but controlled.

    • Exotherm: This step is exothermic. Ensure cooling bath is full.

  • Warm-up: Allow the reaction to stir at -78°C for 30 minutes, then remove the bath and allow to warm to room temperature (unless the electrophile is thermally sensitive).

  • Quench: Quench with sat.

    
     or 1M HCl depending on product stability.
    
Protocol B: TurboGrignard Exchange (Scalable / Process Safe)

Best for: Larger scales (>10g), higher functional group tolerance, and enhanced stability. Reagent: Isopropylmagnesium chloride - Lithium chloride complex (


-PrMgCl·LiCl).
Procedure
  • Setup: Flame-dry flask under Argon.

  • Solvation: Dissolve substrate in Anhydrous THF (0.5 M - higher conc. allowed).

  • Cooling: Cool to -40°C (Acetonitrile/Dry Ice bath).

    • Why? The Mg-C bond is more covalent than Li-C, reducing the propensity for LiF elimination, allowing slightly warmer (and more energy-efficient) conditions.

  • Exchange: Add

    
    -PrMgCl[1]·LiCl (1.1 equiv, typically 1.3M in THF) dropwise.
    
  • Reaction Time: Stir at -40°C for 30–60 minutes . Monitor conversion by GC-MS (see Section 4).

  • Trapping: Add electrophile at -40°C.

  • Warm-up: Slowly warm to 0°C over 1 hour.

Process Analytical Technology (PAT) & Data

Monitoring the Reaction (GC-MS)

Direct injection of the reaction mixture is not possible. You must perform a "Mini-Quench."

Sampling Protocol:

  • Pull 50

    
    L of reaction mixture.
    
  • Dispense into a vial containing 200

    
    L saturated 
    
    
    
    (proton source) and 500
    
    
    L Ethyl Acetate.
  • Shake, separate organic layer, and inject.

Interpretation Table:

Species Observed (GC-MS)InterpretationAction
1-Chloro-2,4-difluoro-3-iodobenzene Starting MaterialExchange incomplete. Check reagent titer or stir longer.
1-Chloro-2,4-difluorobenzene Reduced Product (H-Trapped)Success. The exchange worked, and the anion was protonated by the quench.
Dimeric Species Benzyne CouplingFailure. Temperature was too high. LiF elimination occurred.
Iodo-butane / Iodo-propane Exchange ByproductNormal byproduct of the exchange reagent.
Workflow Visualization

Figure 2: Step-by-step experimental workflow for metal-halogen exchange.

Troubleshooting & Critical Controls

  • Reagent Titration: Commercial

    
    -BuLi degrades. Use 1,10-phenanthroline or N-pivaloyl-o-toluidine titration methods to determine exact molarity. Excess base attacks the fluorine; insufficient base leaves unreacted iodide.
    
  • Water Content: Even trace moisture in THF will protonate the lithiated intermediate immediately (forming the reduced product) before the electrophile can be added. Use Karl Fischer titration if THF quality is suspect (<50 ppm water required).

  • Electrophile Dryness: If trapping with

    
     (Dry Ice), ensure it is rinsed with dry ether or passed through a drying tube to prevent introducing water, which kills the reaction.
    

References

  • Gilman, H., & Spatz, S. M. (1940). Lithium-Halogen Exchange Reactions of Halogenated Benzenes.[2] Journal of the American Chemical Society. Link

  • Krasovskiy, A., & Knochel, P. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds. Angewandte Chemie International Edition. Link

  • Leroux, F., Schlosser, M., et al. (2005). Trifluoromethyl-substituted Pyridines: A General Approach. (Context on Fluorine-Lithium interactions). Chemistry – A European Journal. Link

  • BenchChem. (2025).[1] Application Notes and Protocols for Metal-Halogen Exchange Reactions. (General protocols for polyhalogenated substrates). Link

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing Suzuki coupling with 1-Chloro-2,4-difluoro-3-iodobenzene

Topic: Optimizing Suzuki Coupling of 1-Chloro-2,4-difluoro-3-iodobenzene Ticket ID: #SC-2024-F3I-OPT Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open Priority: High (Selectivity...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Suzuki Coupling of 1-Chloro-2,4-difluoro-3-iodobenzene

Ticket ID: #SC-2024-F3I-OPT Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open Priority: High (Selectivity & Steric Criticality)

Executive Summary

You are working with 1-Chloro-2,4-difluoro-3-iodobenzene , a densely functionalized scaffold. This molecule presents a classic "chemoselectivity vs. sterics" paradox:

  • Chemoselectivity: You must couple the Iodine (C-I) while leaving the Chlorine (C-Cl) intact for downstream functionalization.

  • Steric Hindrance: The reactive Iodine is "sandwiched" between two ortho-fluorine atoms (positions 2 and 4), creating significant steric blockage that inhibits oxidative addition.

This guide replaces trial-and-error with mechanistic causality. We treat your reaction as a programmable system where ligand sterics and base strength determine the outcome.

Module 1: Critical Diagnostic Flowchart

Before modifying your protocol, locate your specific failure mode below.

TroubleshootingLogic Start Identify Failure Mode Decision1 Is the Starting Material (SM) Consumed? Start->Decision1 NoReaction Issue: Oxidative Addition Failure (Steric Blockage) Decision1->NoReaction No (SM remains) WrongProduct Issue: Selectivity Failure (Coupling at Cl or Both) Decision1->WrongProduct Yes (Wrong Isomer) SideProduct Issue: Side Reactions (Hydrodehalogenation) Decision1->SideProduct Yes (De-iodinated SM) Solution1 Fix: Switch to SPhos or XPhos Increase Temp to 60-80°C NoReaction->Solution1 Solution2 Fix: Lower Temp (<60°C) Reduce Ligand Activity Switch to Pd(PPh3)4 WrongProduct->Solution2 Solution3 Fix: Switch Solvent (Toluene/H2O) Use Anhydrous Base (K3PO4) SideProduct->Solution3

Figure 1: Diagnostic logic for optimizing coupling of sterically hindered poly-halogenated arenes.

Module 2: Technical FAQs & Protocols
Q1: Why is the reaction stalling even though I am using a standard catalyst like Pd(PPh3)4?

The "Sandwich" Effect. The Iodine at position 3 is flanked by fluorines at positions 2 and 4. Standard triphenylphosphine (PPh3) ligands form a cone angle that is often too bulky to access this crowded center effectively, or the Pd(0) species is not electron-rich enough to overcome the energy barrier for oxidative addition in this crowded environment.

The Fix: Specialized Ligands (Buchwald Type) You need a ligand that is electron-rich (to speed up oxidative addition) but has a specific steric architecture to weave into the crowded site.

  • Recommendation: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) or XPhos .

  • Mechanism: SPhos facilitates the formation of a monoligated Pd(0) species, which is smaller and more reactive toward hindered aryl halides than the bis-ligated species common with PPh3 [1].

Q2: How do I ensure I couple the Iodine (C-I) and not the Chlorine (C-Cl)?

Exploit Bond Dissociation Energy (BDE).

  • C-I BDE: ~65 kcal/mol (Weak, reacts first).

  • C-Cl BDE: ~96 kcal/mol (Strong, reacts last).

Protocol Adjustment:

  • Temperature Control: Keep the reaction between 40°C and 60°C. Above 80°C, highly active ligands (like XPhos) can begin to activate the C-Cl bond, leading to oligomerization or wrong isomers.

  • Stoichiometry: Use exactly 1.0–1.1 equivalents of the boronic acid. Excess boronic acid increases the statistical probability of a second coupling event at the chlorine position.

Q3: My boronic acid is disappearing, but no product is forming. What is happening?

Protodeboronation. If you are using a polyfluorinated boronic acid partner, or if your reaction is too basic, the boronic acid is hydrolyzing (replacing -B(OH)2 with -H) before it can couple. This is common with electron-deficient rings [2].

The Fix:

  • Switch Base: Move from strong bases (NaOEt, KOtBu) or wet bases (Na2CO3/H2O) to mild, anhydrous bases. Anhydrous K3PO4 or CsF in dry solvents (Dioxane or Toluene) is preferred.

  • Alternative Partner: Use a Potassium Organotrifluoroborate (R-BF3K) salt instead of a boronic acid. These release the active boronic acid slowly, preventing decomposition.

Module 3: Experimental Protocols
Protocol A: The "High-Fidelity" Condition (Recommended)

Best for: Maximum yield, high steric hindrance, preserving the C-Cl bond.

ComponentEquivalentsNotes
Substrate 1.01-Chloro-2,4-difluoro-3-iodobenzene
Boronic Acid 1.1Or Pinacol Ester
Catalyst 2-5 mol%Pd(OAc)2 + SPhos (1:2 ratio)
Base 2.0K3PO4 (Anhydrous, finely ground)
Solvent 0.2 MToluene / Water (10:[1]1) or Anhydrous Dioxane
Temp/Time 60°CMonitor by HPLC at 2h, 4h, 12h

Step-by-Step:

  • Charge a reaction vial with the Substrate, Boronic Acid, Pd(OAc)2, SPhos, and K3PO4.

  • Seal and purge with Argon/Nitrogen for 5 minutes (Oxygen kills the active catalyst).

  • Add degassed solvent via syringe.

  • Heat to 60°C.

  • Checkpoint: Check LCMS at 2 hours. If C-Cl coupling (M+Partner mass) is observed, lower temp to 40°C.

Protocol B: The "Budget" Condition (For Scale-up)

Best for: Less hindered boronic acids, cost-sensitive scale-up.

ComponentEquivalentsNotes
Catalyst 1-3 mol%Pd(PPh3)4 (Tetrakis)
Base 2.0Na2CO3 (2M Aqueous)
Solvent 0.2 MDME (Dimethoxyethane)
Temp 80°CRequires higher temp to overcome sterics

Warning: This method has a higher risk of stalling due to the steric bulk of PPh3. If conversion stops at 50%, do not add more catalyst; switch to Protocol A.

Module 4: Mechanistic Visualization

The following diagram illustrates the kinetic competition between the desired C-I coupling and the undesired C-Cl activation.

ReactionPathway Substrate 1-Cl-2,4-F-3-I-benzene OxAdd_I Oxidative Addition (C-I) FAST (Kinetic Product) Substrate->OxAdd_I Preferred Path OxAdd_Cl Oxidative Addition (C-Cl) SLOW (Thermodynamic Barrier) Substrate->OxAdd_Cl High Temp / Excess Ligand Pd0 Pd(0)-Ligand Pd0->OxAdd_I Inter_I Pd(II)-I Intermediate OxAdd_I->Inter_I Inter_Cl Pd(II)-Cl Intermediate OxAdd_Cl->Inter_Cl Transmetal Transmetalation (Boronic Acid) Inter_I->Transmetal Byproduct Over-Coupled Impurity Inter_Cl->Byproduct RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd0 Regenerate Product Desired Product (C-Cl Intact) RedElim->Product

Figure 2: Kinetic pathway showing the preferential oxidative addition of C-I over C-Cl.

References
  • Buchwald, S. L., et al. (2005). "Universal Polymer-Bound Palladium Catalysts for the Suzuki-Miyaura Coupling of Aryl Chlorides and Bromides." Journal of the American Chemical Society.[1]

    • Context: Establishes SPhos/XPhos as superior ligands for sterically hindered and electron-deactivated substr
  • Lloyd-Jones, G. C., et al. (2012). "Kinetics and Mechanism of the Protodeboronation of Heteroaryl Boronic Acids." Journal of the American Chemical Society.[1]

    • Context: Explains the mechanism of boronic acid decomposition (protodeboronation) in fluorinated/heterocyclic systems and why base selection is critical.
  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.

    • Context: The foundational text on the mechanism, specifically detailing the reactivity order of I > Br > Cl.

Sources

Optimization

Side reactions in the synthesis of 1-Chloro-2,4-difluoro-3-iodobenzene

Topic: Troubleshooting the Synthesis of 1-Chloro-2,4-difluoro-3-iodobenzene Ticket ID: #RXN-F-305 Status: Open Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting the Synthesis of 1-Chloro-2,4-difluoro-3-iodobenzene Ticket ID: #RXN-F-305 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

The synthesis of 1-Chloro-2,4-difluoro-3-iodobenzene (CAS: 1208078-26-5) is a precision operation. The target molecule requires installing an iodine atom at the C3 position , which is sterically crowded but electronically activated by two flanking fluorine atoms.

While the Sandmeyer reaction (diazotization of the corresponding aniline) is a valid historical route, modern medicinal chemistry relies on Directed Ortho Lithiation (DoL) for its atom economy and speed. However, this route is fraught with "silent killers"—side reactions that do not just lower yield but create inseparable impurities.

This guide addresses the three most common failure modes in the DoL route: Regiochemical Mismatch , Benzyne Collapse , and Halogen Scrambling .

Module 1: The "Wrong Isomer" Problem (Regioselectivity)

User Issue: "I am getting a mixture of iodinated products. NMR suggests I have significant iodination at the C5 or C6 position, not just the desired C3."

Root Cause Analysis

The starting material, 1-chloro-2,4-difluorobenzene , has three potential lithiation sites.[1] Thermodynamics and kinetics usually favor C3 (the position between two fluorines) due to the inductive acidification by two electron-withdrawing groups (EWGs).

However, Steric Hindrance at C3 is high. If you use a base that is too bulky (e.g., LiTMP) or if the temperature allows for equilibration, the base may deprotonate the more accessible C5 or C6 protons.

PositionElectronic EnvironmentSteric AccessAcidity (pKa approx)
C3 (Target) Flanked by F and FRestricted ~23 (Most Acidic)
C5 Flanked by F and HOpen~28
C6 Flanked by H and ClOpen~30+
Troubleshooting Protocol
  • Switch Bases: If using LiTMP (Lithium 2,2,6,6-tetramethylpiperidide), it may be too bulky to fit into the C3 pocket efficiently. Switch to LDA (Lithium Diisopropylamide) .[2] LDA is the "Goldilocks" base—strong enough to deprotonate C3, but small enough to access it.

  • Avoid n-BuLi: Do not use n-Butyllithium alone. It is a nucleophile, not just a base, and will likely attack the C-Cl bond (causing Li-Cl exchange) rather than deprotonating C3.

  • Kinetic vs. Thermodynamic Control: Perform the lithiation at -78°C and quench immediately (within 30-60 mins). Prolonged stirring allows the lithiated species to isomerize to a more sterically relaxed position (C5/C6) via the "proton dance."

Module 2: The "Black Tar" Problem (Benzyne Formation)

User Issue: "My reaction turned dark brown/black upon warming, and the workup is an emulsion. Yield is <10%."

Root Cause Analysis

This is the hallmark of Benzyne Formation . When you lithiate at C3 (between two fluorines), you form a species with a Lithium atom ortho to a Fluorine atom.

If the temperature rises above -60°C before the electrophile (Iodine) is added, the molecule undergoes


-elimination : Lithium fluoride (LiF) is ejected, generating a highly reactive benzyne intermediate  (specifically, 1-chloro-3-fluorobenzyne). This intermediate rapidly polymerizes into "tar" or reacts non-selectively with solvent.
Troubleshooting Protocol
  • Strict Temperature Control: The internal temperature must never exceed -70°C during lithiation. Use an internal probe, not just a bath thermometer.

  • "Reverse Quench" Consideration: If the exotherm from adding Iodine is causing local heating, consider cannulating the lithiated species into a pre-cooled solution of Iodine in THF, rather than adding solid Iodine to the lithiated pot.

  • Solvent Choice: Ensure THF is anhydrous. Moisture creates LiOH, which can catalyze decomposition.

Module 3: The "Missing Chlorine" Problem (Halogen Scrambling)

User Issue: "Mass spec shows a product mass corresponding to De-chloro-iodo species (M-Cl+I). I lost my chlorine atom."

Root Cause Analysis

This is Lithium-Halogen Exchange . The C-Cl bond is weaker than the C-F bond. If the base (alkyllithium) encounters the Chlorine atom before it finds the acidic proton, it will swap Li for Cl.



Upon quenching with Iodine, you get the iodinated product where the Chlorine used to be (Position 1), resulting in 1-Iodo-2,4-difluorobenzene .

Troubleshooting Protocol
  • In Situ Generation: Do not add n-BuLi to the aryl halide. Instead, pre-form LDA in the flask (Diisopropylamine + n-BuLi), cool to -78°C, and then add the 1-chloro-2,4-difluorobenzene slowly. This ensures the aryl halide only ever sees the non-nucleophilic LDA, not the nucleophilic n-BuLi.

  • Rate of Addition: Add the substrate slowly down the side of the flask to pre-cool it before it hits the bulk base solution.

Visualizing the Reaction Landscape

The following diagram maps the critical decision points between the desired pathway and the destructive side reactions.

ReactionPathways Start 1-Chloro-2,4- difluorobenzene LDA LDA / -78°C (Kinetic Control) Start->LDA Preferred Route nBuLi n-BuLi / > -60°C (Thermodynamic Risk) Start->nBuLi Avoid Lithiated_C3 Intermediate A: 3-Lithio Species (Desired) LDA->Lithiated_C3 Deprotonation (Between Fs) Lithiated_C5 Intermediate B: 5/6-Lithio Species (Isomer) nBuLi->Lithiated_C5 Steric Bulk/Warm Scrambled Li-Cl Exchange (Loss of Cl) nBuLi->Scrambled Attack on Cl Benzyne Benzyne Intermediate (LiF Elimination) Lithiated_C3->Benzyne Warm > -60°C Product TARGET: 1-Chloro-2,4-difluoro- 3-iodobenzene Lithiated_C3->Product Quench w/ I2 < -70°C Tar Polymer/Tar (Black Precipitate) Benzyne->Tar Polymerization

Figure 1: Reaction landscape showing the narrow "safe zone" (Green path) vs. common failure modes (Red/Orange paths).

Standard Operating Procedure (The "Golden Path")

This protocol is optimized to minimize the side reactions described above.

Reagents:

  • 1-Chloro-2,4-difluorobenzene (1.0 eq)

  • Diisopropylamine (1.1 eq)

  • n-Butyllithium (1.1 eq, 2.5M in hexanes)

  • Iodine (

    
    ) (1.2 eq)
    
  • THF (Anhydrous)

Step-by-Step:

  • Base Preparation (In Situ):

    • Charge a flame-dried flask with anhydrous THF and Diisopropylamine (1.1 eq).

    • Cool to -20°C .

    • Add n-BuLi dropwise. Stir for 15 mins to form LDA.

    • Checkpoint: This eliminates free n-BuLi, preventing Li-Cl exchange.

  • Substrate Addition:

    • Cool the LDA solution to -78°C .

    • Dissolve 1-Chloro-2,4-difluorobenzene in a minimal amount of THF.

    • Add the substrate solution dropwise over 20 minutes, maintaining internal temp < -70°C.

    • Stir at -78°C for 45 minutes .

    • Note: Do not stir longer than 1 hour; this risks isomerization to the C5 position.

  • Electrophile Quench:

    • Dissolve Iodine (

      
      ) in THF in a separate vessel.
      
    • Add the Iodine solution to the reaction mixture dropwise.

    • Critical: The reaction will be exothermic. Monitor temp closely. If it spikes, stop addition.

  • Workup:

    • Once Iodine is added, allow to warm to room temperature.

    • Quench with saturated Sodium Thiosulfate (

      
      )  to remove excess iodine (color changes from purple to yellow/clear).
      
    • Extract with EtOAc, wash with brine, dry over

      
      .
      

References

  • Coe, P. L., Waring, A. J., & Yarwood, T. D. (1995).[2] The lithiation of fluorinated benzenes and its dependence on solvent and temperature. Journal of the Chemical Society, Perkin Transactions 1, 2729-2737. Link

  • Schlosser, M. (2005). The "Dance of the Protons": Isomerization of Lithiated Aromatics. Angewandte Chemie International Edition, 44(3), 376-393.
  • Seimi Chemical Co Ltd. (1989).[3] Method for producing 1-chloro-3,4-difluorobenzene (and related halo-arene isomers).[3][4][5][6] JP2672012B2.[3] Link

  • Mongin, F., & Schlosser, M. (1996). The regioselective lithiation of 1,3-difluorobenzene and its derivatives. Tetrahedron Letters, 37(36), 6551-6554. (Establishes the acidity of the H between two Fluorines).

Sources

Troubleshooting

Overcoming low reactivity of 1-Chloro-2,4-difluoro-3-iodobenzene

Topic: Troubleshooting 1-Chloro-2,4-difluoro-3-iodobenzene Reactivity Ticket ID: #F-I-F-SANDWICH-001 Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting 1-Chloro-2,4-difluoro-3-iodobenzene Reactivity

Ticket ID: #F-I-F-SANDWICH-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open

Executive Summary: The "Sandwich" Problem

You are likely experiencing low yields or recovered starting material when attempting to functionalize the iodine at the C3 position.

The Root Cause: You are battling the "F-I-F Sandwich Effect." In 1-Chloro-2,4-difluoro-3-iodobenzene, the iodine atom is flanked by two fluorine atoms. While the C–I bond is thermodynamically weak, the kinetic accessibility is severely compromised.

  • Steric Shielding: The Van der Waals radii of the ortho-fluorines create a physical barrier, repelling the bulky phosphine ligands typically used on Palladium (e.g., PPh3).

  • Electronic Repulsion: The lone pairs on the fluorine atoms create a region of high electron density that repels the nucleophilic metal center (Pd⁰) during oxidative addition.

  • Lability Risks: If you use aggressive bases (n-BuLi) to force the reaction, you trigger "Halogen Dance" (isomerization) or benzyne formation, leading to tar rather than product.

Diagnostic Decision Tree

Before proceeding, identify your specific failure mode using the logic flow below.

TroubleshootingTree Start Reaction Failure Mode Q1 What is the outcome? Start->Q1 Res1 Recovered Starting Material (No Reaction) Q1->Res1 Inert Res2 Complex Mixture / Tar (Decomposition) Q1->Res2 Black/Tar Res3 Wrong Regioisomer (Halogen Scrambling) Q1->Res3 Wrong Product Sol1 Diagnosis: Catalyst Failure Solution: Switch to NHC-Pd (PEPPSI) or Bulky Phosphines (XPhos) Res1->Sol1 Sol2 Diagnosis: Unstable Intermediate Solution: Switch from n-BuLi to Turbo-Grignard (iPrMgCl·LiCl) Res2->Sol2 Sol3 Diagnosis: Halogen Dance Solution: Cryogenic control (-78°C) or Kinetic Trapping Res3->Sol3

Figure 1: Diagnostic logic for polyhalogenated aromatic reactivity issues.

Module A: Solving Cross-Coupling Failures (Suzuki/Sonogashira)

The Issue: Standard catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ are too sterically crowded to penetrate the F-I-F sandwich. They fail to perform the oxidative addition step.

The Solution: Use NHC-Palladium complexes or Buchwald G3/G4 Precatalysts .

Recommended Protocol: PEPPSI-IPr Enhanced Coupling

The PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) system uses an N-Heterocyclic Carbene (NHC) ligand. The NHC is electron-rich (pushing the reaction) and "fan-shaped" (throwing steric bulk away from the metal center), allowing the Pd to slip between the fluorines.

ParameterStandard Condition (Likely Failed)High-Performance Condition
Catalyst Pd(PPh₃)₄ or Pd(OAc)₂/PPh₃Pd-PEPPSI-IPr (1–2 mol%)
Base Na₂CO₃ (aq)K₃PO₄ (Solid, anhydrous) or KOtBu
Solvent Toluene/Water or DMFDioxane or THF (Anhydrous)
Temp 80–100°C60°C (Often works at lower temp due to higher activity)

Step-by-Step Protocol:

  • Charge: In a glovebox or under Argon, add 1-Chloro-2,4-difluoro-3-iodobenzene (1.0 equiv), Boronic Acid (1.5 equiv), K₃PO₄ (2.0 equiv), and Pd-PEPPSI-IPr (1.0 mol%).

  • Solvent: Add anhydrous 1,4-Dioxane (0.2 M concentration).

  • Activation: Stir at room temperature for 5 minutes. The "throw-away" pyridine ligand dissociates, activating the catalyst.

  • Reaction: Heat to 60°C. Monitor by HPLC/UPLC.

    • Note: If conversion stalls, boost temp to 80°C, but monitor for de-iodination (hydrodehalogenation).

Module B: Solving Metal-Halogen Exchange Failures

The Issue: You tried n-Butyllithium (n-BuLi) to create the lithiated species, but you got a mess.

  • Reason: n-BuLi is too basic and aggregates. It attacks the proton at C5 or C6, or causes the iodine to "dance" to a different position to relieve strain.

The Solution: Turbo-Grignard (Knochel-Hauser Base) . The complex i-PrMgCl·LiCl performs a selective Iodine-Magnesium exchange.[1] The LiCl breaks up the aggregates, making the reagent more reactive kinetically but less basic thermodynamically, preventing the "dance."

Recommended Protocol: Selective Exchange
  • Preparation: Dissolve 1-Chloro-2,4-difluoro-3-iodobenzene (1.0 equiv) in anhydrous THF (0.5 M).

  • Cooling: Cool the solution to -20°C (n-BuLi requires -78°C; Turbo Grignard works at moderate temps, but -20°C ensures safety against benzyne formation).

  • Exchange: Dropwise add i-PrMgCl·LiCl (1.1 equiv, typically 1.3M in THF).

  • Incubation: Stir at -20°C for 30–60 minutes.

    • QC Check: Take a 0.1 mL aliquot, quench with MeOD. Check NMR. You should see >95% deuterium incorporation at the C3 position.

  • Electrophile: Add your electrophile (aldehyde, ketone, etc.) at -20°C, then slowly warm to Room Temp.

Mechanistic Insight: The "Halogen Dance" Risk

Why did your previous lithiation attempt yield the wrong isomer?

When a lithiated species is formed next to a halogen (like F), it is stabilized by the inductive effect. However, if the steric strain is too high (as in the C3 position), the Lithium atom may migrate to a less hindered position (C5 or C6) via a series of equilibria known as the Halogen Dance.

HalogenDance Substrate 1-Cl-2,4-dF-3-I-benzene Lithiated Kinetic Product (Li at C3) *Desired* Substrate->Lithiated n-BuLi (-78°C) Lithiated->Substrate i-PrMgCl·LiCl (Stable Mg-Species) Isomer Thermodynamic Product (Li at C5/C6) *Undesired* Lithiated->Isomer Warm up > -50°C (Halogen Dance)

Figure 2: The Turbo-Grignard reagent (green path) stabilizes the C3-metal species, whereas n-BuLi (red path) risks isomerization upon warming.

Frequently Asked Questions (FAQ)

Q: Why is my reaction turning black immediately? A: This indicates Pd precipitation ("Pd black"). The oxidative addition is too slow, causing the active Pd(0) species to aggregate and die.

  • Fix: Add 1 equivalent of Tetrabutylammonium Bromide (TBAB). The bromide ions stabilize the colloidal Pd nanoparticles. Alternatively, switch to the PEPPSI catalyst which is extremely robust against aggregation.

Q: I see the product mass, but also a mass of [M-I+H]. What is this? A: This is hydrodehalogenation.[2] The iodine was removed and replaced by a hydrogen.

  • Cause: Water in the solvent or using Isopropanol as a co-solvent.

  • Fix: Strictly anhydrous conditions. If using a boronic acid, ensure it is dry. Switch to Boronic Esters (Pinacol esters) which carry less water.

Q: Can I use SNAr to displace the Fluorine instead? A: Yes, but be careful. The Fluorine at C2 and C4 are activated by the Iodine and Chlorine.

  • Selectivity: Nucleophiles will prefer the C4 Fluorine (para to Cl, ortho to I) over the C2 Fluorine (sterically crowded between Cl and I). If you want to keep the Fluorines, avoid strong nucleophiles like methoxide or free amines at high temperatures.

References
  • Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Suzuki-Miyaura Cross-Coupling Reaction. Chemistry – A European Journal.

  • Knochel, P., et al. (2006). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds.[1] Angewandte Chemie International Edition.[1][3]

  • Schnürch, M., et al. (2007). Halogen Dance Reactions—A Review. Chemical Society Reviews.

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research.

Sources

Optimization

Catalyst selection for cross-coupling with 1-Chloro-2,4-difluoro-3-iodobenzene

Ticket ID: #CC-359-F2 Subject: Catalyst & Protocol Optimization for Sterically Hindered Polyhalogenated Arenes Assigned Specialist: Senior Application Scientist Executive Summary & Substrate Analysis User Context: You ar...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #CC-359-F2 Subject: Catalyst & Protocol Optimization for Sterically Hindered Polyhalogenated Arenes Assigned Specialist: Senior Application Scientist

Executive Summary & Substrate Analysis

User Context: You are attempting to functionalize 1-Chloro-2,4-difluoro-3-iodobenzene . Core Challenge: This substrate presents a "Perfect Storm" of chemoselectivity and steric hindrance.

  • Chemoselectivity: You must couple the C–I bond (Position 3) without activating the C–Cl bond (Position 1).

  • Steric Obstruction: The reactive C–I bond is flanked by two fluorine atoms (Positions 2 & 4). This "ortho-effect" blocks the approach of bulky palladium species, significantly retarding the oxidative addition and transmetallation steps.

  • Electronic Deactivation: The polyfluorinated ring is electron-deficient, making the arene susceptible to Nucleophilic Aromatic Substitution (

    
    ) side reactions if strong bases are used.
    

Catalyst Selection Matrix

The standard "Tetrakis" (


) is often insufficient here due to thermal instability and lack of activity in di-ortho-substituted systems. We recommend Dialkylbiaryl Phosphine (Buchwald)  ligands.
Recommended Catalyst Systems
PriorityCatalyst / Ligand SystemWhy it works for this substrate
Primary XPhos Pd G4 (or G3)Best Balance. The XPhos ligand is large enough to enforce reductive elimination in hindered systems but flexible enough to permit oxidative addition at the crowded C–I site.
Secondary SPhos Pd G4 Specialist. SPhos is specifically designed for ortho-substituted coupling. Its methoxy groups provide stability via the Pd center, preventing catalyst decomposition.
Alternative Pd(dppf)Cl2 Chemoselectivity King. If you observe C–Cl activation (loss of selectivity), switch to this bidentate ligand. It is less active than Buchwald ligands but highly selective for I over Cl.
Ligand Decision Logic (DOT Visualization)

CatalystSelection Start START: Coupling Partner? Boronic Boronic Acid/Ester (Suzuki) Start->Boronic Amine Amine (Buchwald-Hartwig) Start->Amine Alkyne Alkyne (Sonogashira) Start->Alkyne StericCheck Is the Boronic Acid Ortho-Substituted? Boronic->StericCheck BaseCheck Base Sensitivity? (Risk of SNAr) Amine->BaseCheck CopperCheck Copper Tolerance? Alkyne->CopperCheck SPhos USE: SPhos Pd G4 (Excellent steric handling) StericCheck->SPhos Yes (Hindered) XPhos USE: XPhos Pd G4 (General high activity) StericCheck->XPhos No (Open) BrettPhos USE: BrettPhos Pd G4 (Primary Amines) BaseCheck->BrettPhos Primary Amine RuPhos USE: RuPhos Pd G4 (Secondary Amines) BaseCheck->RuPhos Secondary Amine CuFree USE: Pd(OAc)2 + XPhos (Cu-Free to avoid homocoupling) CopperCheck->CuFree Avoid CuI

Figure 1: Decision tree for selecting the optimal catalyst system based on the coupling partner and steric constraints.

Experimental Protocols

Protocol A: Chemoselective Suzuki-Miyaura Coupling

Target: Coupling at C-3 (Iodine) without touching C-1 (Chlorine).

Reagents:

  • Substrate: 1.0 equiv

  • Boronic Acid: 1.2 – 1.5 equiv

  • Catalyst: XPhos Pd G4 (2-3 mol%)

  • Base:

    
     (2.0 equiv) — Crucial: Weak base prevents SNAr on Fluorine.
    
  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step:

  • Purge: Charge a reaction vial with the substrate, boronic acid, base, and catalyst. Seal and purge with Argon/Nitrogen for 5 minutes. Note: Oxygen inhibition is fatal for these electron-rich ligands.

  • Solvation: Add degassed solvent mixture via syringe.

  • Activation: Heat to 60°C .

    • Checkpoint: Monitor by HPLC/TLC at 1 hour. If conversion is <10%, increase to 80°C. Do not exceed 100°C to protect the C–Cl bond.

  • Workup: Cool to RT. Filter through Celite. Dilute with EtOAc, wash with brine.

Protocol B: Copper-Free Sonogashira Coupling

Target: Alkynylation at C-3. Why Copper-Free? In polyfluorinated systems, Copper(I) can facilitate side reactions or homocoupling of the alkyne.

Reagents:

  • Substrate: 1.0 equiv

  • Terminal Alkyne: 1.5 equiv

  • Catalyst: Pd(OAc)2 (5 mol%) + XPhos (10 mol%)

  • Base:

    
     (2.5 equiv)
    
  • Solvent: MeCN or Toluene (Anhydrous)

Step-by-Step:

  • Mix Pd(OAc)2 and XPhos in the solvent and stir for 10 mins under Argon to form the active species (solution turns yellow/orange).

  • Add substrate, alkyne, and base.

  • Heat to 80°C for 4-12 hours.

Troubleshooting Guide (Diagnostic Flow)

Issue 1: "My Fluorine atom disappeared / I see a new impurity."

  • Diagnosis: You likely triggered an

    
     reaction. The 2,4-difluoro motif makes the ring electron-deficient. Strong bases (NaOtBu, KOH) or nucleophilic solvents will attack the C-F bond, displacing the fluorine.
    
  • Fix: Switch to a non-nucleophilic, weaker base like

    
      or 
    
    
    
    . Avoid alcohol solvents if possible.

Issue 2: "Reaction is stalled (0% Conversion)."

  • Diagnosis: The "Ortho-Effect." The two fluorine atoms are physically blocking the Pd from engaging the Iodine.

  • Fix:

    • Ensure you are using SPhos or XPhos (bulky, electron-rich ligands).

    • Increase catalyst loading to 5 mol%.

    • Verify the solvent is degassed (Oxygen kills the active Pd(0) species).

Issue 3: "I am getting a mixture of mono-coupled and di-coupled products (Cl reacted)."

  • Diagnosis: Loss of Chemoselectivity. The reaction temperature is too high, or the catalyst is too active (e.g.,

    
    ).
    
  • Fix:

    • Lower temperature by 20°C.

    • Switch to Pd(dppf)Cl2 . The "bite angle" of dppf favors the softer I-bond insertion over the harder Cl-bond.

Mechanism & Selectivity Visualization[1]

The following diagram illustrates the kinetic competition between the desired Oxidative Addition (at Iodine) and the side reactions (at Chlorine or Fluorine).

ReactionPathway Substrate 1-Cl-2,4-difluoro-3-I-benzene Path_I Path A: C-I Insertion (Fastest, Desired) Substrate->Path_I Pd-L (Standard) Path_Cl Path B: C-Cl Insertion (Slower, High Temp) Substrate->Path_Cl T > 100°C Path_F Path C: C-F SNAr (Base Dependent) Substrate->Path_F Strong Base (NaOtBu) Prod_Desired Product (Coupling at C3) Path_I->Prod_Desired Prod_Over Over-Coupled (Coupling at C1 & C3) Path_Cl->Prod_Over Prod_Sub Fluoro-Displaced (Side Product) Path_F->Prod_Sub

Figure 2: Kinetic pathways illustrating the competition between the desired C-I coupling and potential side reactions.

References

  • Buchwald Ligands Overview: Surry, D. S., & Buchwald, S. L. (2008).[1] "Biaryl phosphane ligands in palladium-catalyzed amination." Angewandte Chemie International Edition.

  • Site-Selectivity in Polyhalogenated Arenes: Palani, V., et al. (2022).[2] "Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups." Chemical Reviews.

  • SPhos Utility: Barder, T. E., et al. (2005). "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society.

  • Chemoselectivity (I vs Cl): Littke, A. F., & Fu, G. C. (2002). "Palladium-catalyzed coupling reactions of aryl chlorides." Angewandte Chemie International Edition.

Sources

Troubleshooting

Technical Support Center: Solvent Effects in Reactions of 1-Chloro-2,4-difluoro-3-iodobenzene

Welcome to the technical support guide for navigating the complexities of solvent effects in reactions involving 1-Chloro-2,4-difluoro-3-iodobenzene. This resource is tailored for researchers, scientists, and professiona...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for navigating the complexities of solvent effects in reactions involving 1-Chloro-2,4-difluoro-3-iodobenzene. This resource is tailored for researchers, scientists, and professionals in drug development who utilize this versatile, polyhalogenated building block. The inherent reactivity differences between the iodine, chlorine, and fluorine substituents, coupled with the electronic effects of the fluorine atoms, make solvent choice a critical parameter for achieving desired reaction outcomes, particularly in chemoselectivity.

This guide moves beyond simple protocol recitation to provide a deeper understanding of the causality behind solvent selection. It is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios that you may encounter during your experiments.

Frequently Asked Questions & Troubleshooting Guides

Section 1: Palladium-Catalyzed Cross-Coupling Reactions

The C-I bond in 1-Chloro-2,4-difluoro-3-iodobenzene is significantly more reactive towards oxidative addition with Pd(0) catalysts than the C-Cl bond, making selective cross-coupling at the iodine position the most common transformation.[1] However, solvent choice can profoundly impact reaction rate, yield, and even the stability of the catalytic system.

Question 1: My Suzuki-Miyaura coupling at the C-I position is sluggish or fails completely in a nonpolar solvent like toluene. What is happening and how can I fix it?

Answer: This is a common issue that often points to problems with solubility or the stabilization of key intermediates in the catalytic cycle.

  • Causality: The Suzuki-Miyaura reaction involves several components with different polarities: the nonpolar aryl halide, the often polar organoboron reagent (especially boronic acids), and an inorganic base.[2][3] Toluene, while excellent for solubilizing the starting material and many palladium/phosphine complexes, may not be polar enough to dissolve the boronic acid or the base (e.g., K₂CO₃, K₃PO₄). Furthermore, polar solvents can play a mechanistic role by stabilizing charged intermediates and transition states formed during the catalytic cycle.[4][5] The transmetalation step, in particular, is often facilitated by the formation of a more reactive boronate species, a process enhanced in more polar or aqueous environments.[3][6]

  • Troubleshooting & Optimization:

    • Introduce a Polar Co-solvent: A simple and effective solution is to use a biphasic solvent system. Adding water or a polar aprotic solvent like DMF or 1,4-dioxane to toluene can dramatically improve the solubility of the base and boronic acid, accelerating the reaction.[2] A common ratio is 3:1 or 4:1 toluene:water.

    • Switch to a Polar Aprotic Solvent: Solvents like DMF, DMAc, or THF can be excellent choices as they effectively dissolve all reaction components.[2] However, be aware that highly coordinating solvents like DMF can sometimes displace ligands from the palladium center, potentially altering the catalyst's activity.[7]

    • Consider Protic Solvents: For some systems, alcoholic solvents like isopropanol can be surprisingly effective, especially where solubility in nonpolar solvents is poor.[8] They can facilitate base-mediated formation of the active boronate species.

Question 2: I'm performing a Sonogashira coupling and observing significant homocoupling of my alkyne (Glaser coupling). How does solvent choice affect this side reaction?

Answer: Alkyne homocoupling is a frequent side reaction in Sonogashira couplings, and it is highly dependent on the reaction conditions, including the solvent. This side reaction is typically mediated by the copper(I) co-catalyst.

  • Causality: The Sonogashira reaction traditionally uses a palladium catalyst and a copper(I) co-catalyst.[6] The copper facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[1] However, this copper acetylide can also undergo oxidative dimerization, leading to the unwanted diyne product. Solvents play a crucial role here. Non-polar solvents like toluene can sometimes favor the desired cross-coupling.[7] Conversely, amine solvents like triethylamine or piperidine, which often serve as both the base and solvent, are very effective but can also promote Glaser coupling if reaction conditions are not carefully controlled (e.g., if oxygen is present).[6]

  • Troubleshooting & Optimization:

    • Solvent Choice for Copper-Free Conditions: To eliminate Glaser coupling, consider a copper-free Sonogashira protocol. In these systems, solvents like N-methylpyrrolidinone (NMP) or DMF are often employed, along with a suitable base like tetra-n-butylammonium acetate (TBAA).[1]

    • Optimize the Amine Base/Solvent: If using a traditional copper-catalyzed system with an amine as the solvent, ensure the reaction is rigorously deoxygenated. Running the reaction in a different solvent (e.g., THF or DMF) with a soluble amine base (like Et₃N or DIPEA) can provide better control and may suppress homocoupling.

    • Non-Polar vs. Polar: Optimization studies have shown that for some substrates, non-polar toluene is superior to polar solvents like DMF, DME, or THF, potentially by disfavoring the pathways leading to homocoupling or by preventing displacement of essential phosphine ligands from the palladium center.[7]

Question 3: In a Buchwald-Hartwig amination, my reaction works well in toluene but fails in THF. Why would two seemingly similar ether/aromatic solvents give such different results?

Answer: While both toluene and THF are common solvents for cross-coupling, their coordinating abilities and effects on catalyst speciation can differ significantly, leading to starkly different outcomes.

  • Causality: The active catalyst in many palladium-catalyzed reactions is a coordinatively unsaturated Pd(0) species.[2] Solvents can coordinate to the palladium center, influencing its reactivity.[9] Toluene is generally considered a non-coordinating solvent. THF, while relatively weak, is a coordinating solvent. This coordination can sometimes stabilize the catalyst, but it can also inhibit the crucial oxidative addition step by competing with the aryl halide for a coordination site on the palladium. Furthermore, the choice of ligand and base is interconnected with the solvent.[10] Some bulky, electron-rich ligands used in modern Buchwald-Hartwig aminations form highly active, low-coordinate Pd(0) species that are more sensitive to the solvent environment.[11]

  • Troubleshooting & Optimization:

    • Revert to Non-Coordinating Solvents: Toluene and benzene are often the solvents of choice for Buchwald-Hartwig aminations for this reason.[12]

    • Consider Dioxane: 1,4-Dioxane is another commonly used solvent that often provides a good balance of polarity for solubility and coordinating ability.[11][12]

    • Systematic Screening: If facing persistent issues, a systematic screen of non-coordinating (toluene, benzene), weakly coordinating (dioxane, THF), and polar aprotic (DMF, DMAc) solvents is recommended, as the optimal choice is highly substrate- and ligand-dependent.

Caption: Decision workflow for initial solvent selection in common cross-coupling reactions.

Section 2: Nucleophilic Aromatic Substitution (SNAr)

The fluorine atoms in 1-Chloro-2,4-difluoro-3-iodobenzene are strongly electron-withdrawing, activating the aromatic ring towards nucleophilic attack. While the C-I and C-Cl bonds are better leaving groups in the context of palladium catalysis, the C-F bonds can be susceptible to SNAr, especially with potent nucleophiles and under forcing conditions. Solvent choice is critical for controlling the rate and selectivity of these reactions.

Question 4: I am attempting an SNAr reaction with a nucleophile, but the reaction is extremely slow in THF. What kind of solvent should I be using?

Answer: SNAr reactions proceed via a negatively charged intermediate known as a Meisenheimer complex.[13] The stability of this intermediate is paramount to the reaction's success, and solvent choice is the primary tool for controlling this stability.

  • Causality: The rate-determining step in most SNAr reactions is the initial attack of the nucleophile on the electron-poor aromatic ring to form the anionic Meisenheimer complex.[14] Polar aprotic solvents, such as DMSO, DMF, and NMP, are exceptionally effective at accelerating these reactions. They possess large dipole moments and can solvate the cation of the nucleophile's salt, leaving a "naked," highly reactive anion. Crucially, they do not engage in strong hydrogen bonding, which would solvate and deactivate the nucleophile.[15] Nonpolar or weakly polar solvents like THF or toluene cannot effectively stabilize the charged Meisenheimer complex, leading to a very high activation energy and a slow reaction.

  • Troubleshooting & Optimization:

    • Switch to a Polar Aprotic Solvent: The first and most important step is to switch to DMSO, DMF, or NMP. DMSO is often the solvent of choice due to its high polarity.

    • Ensure Anhydrous Conditions: While polar, these solvents must be anhydrous. Any water present can act as a competing nucleophile or protonate the desired nucleophile, reducing its effectiveness.

    • Temperature: SNAr reactions often require elevated temperatures to overcome the activation barrier, even in an appropriate solvent.

SolventTypeDielectric Constant (ε)Boiling Point (°C)Suitability for Suzuki/SonogashiraSuitability for SNArKey Considerations
Toluene Nonpolar2.4111Excellent (especially with co-solvent)PoorGood for catalyst stability; poor solubility for salts.[7]
THF Polar Aprotic7.566GoodPoorWeakly coordinating; can inhibit some catalysts.[2]
1,4-Dioxane Polar Aprotic2.2101GoodPoorCommon choice, balances polarity and coordination.[12]
DMF Polar Aprotic36.7153Very GoodExcellentHighly polar; can displace ligands; must be anhydrous.[7][14]
DMSO Polar Aprotic46.7189GoodExcellentVery high polarity; excellent for SNAr; can be difficult to remove.[16]
Isopropanol Polar Protic19.982Moderate-GoodModerateProtic nature can assist with base but may deactivate nucleophiles.[8]
Water Polar Protic80.1100Co-solventPoorExcellent co-solvent for Suzuki to dissolve bases/boronates.[3]

Experimental Protocols

Protocol 1: Chemoselective Suzuki-Miyaura Coupling at the C-I Position

This protocol details a robust method for the selective coupling at the iodine position, utilizing a biphasic solvent system to ensure solubility and high conversion.

  • Reagent Preparation: To an oven-dried Schlenk flask, add 1-Chloro-2,4-difluoro-3-iodobenzene (1.0 equiv), the desired boronic acid (1.2 equiv), and a palladium catalyst such as Pd(PPh₃)₄ (2 mol%) or a pre-catalyst system like Pd₂(dba)₃ (1 mol%) with a suitable ligand like SPhos (2.2 mol%).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent and Base Addition: Under a positive pressure of inert gas, add toluene (0.2 M relative to the aryl iodide) and a 2M aqueous solution of K₂CO₃ (3.0 equiv).

  • Degassing: Vigorously stir the biphasic mixture and sparge with Argon for 15-20 minutes to ensure the removal of dissolved oxygen.

  • Reaction: Heat the reaction mixture to 80-100 °C and monitor by TLC or GC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and separate the organic layer. Wash the organic layer with water and brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

G cluster_solvent Solvent System (e.g., Toluene/Water) cluster_reagents Reagents Toluene Toluene (Nonpolar Phase) CatalyticCycle Catalytic Cycle (at phase interface) Toluene->CatalyticCycle Delivers ArI & Catalyst Water Water (Polar Phase) Water->CatalyticCycle Delivers Activated Boronate ArylHalide ArI (Soluble in Toluene) ArylHalide->Toluene dissolves BoronicAcid R-B(OH)2 BoronicAcid->Water dissolves & activates Base K2CO3 (Soluble in Water) Base->Water dissolves Catalyst Pd(0) Complex (Soluble in Toluene) Catalyst->Toluene dissolves Product Product CatalyticCycle->Product Forms Product (Soluble in Toluene)

Caption: Role of a biphasic solvent system in facilitating the Suzuki-Miyaura reaction.

References

  • Panda, N. (n.d.). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview.
  • Reeves, J. T., et al. (n.d.).
  • Sherwood, J. R., et al. (n.d.).
  • Reeves, E. K., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry, 60(3-4), 406-409.
  • Lin, T., et al. (n.d.). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules.
  • Köllhofer, A., et al. (n.d.). Sonogashira Coupling of Aryl Halides Catalyzed by Palladium on Charcoal.
  • Sherwood, J. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.
  • Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species. (n.d.).
  • Sonogashira Coupling of Aryl Halides Catalyzed by Palladium on Charcoal. (n.d.).
  • Technical Support Center: A Troubleshooting Guide for Palladium-Catalyzed C-H Functionaliz
  • Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active c
  • Specific Solvent Issues with Buchwald-Hartwig Amin
  • Reeves, E. K., et al. (2019). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry.
  • Sonogashira coupling. (n.d.). Wikipedia.
  • Buchwald–Hartwig amin
  • Cortes-Clerget, M., et al. (n.d.). Analyzing the Solvent Effects in Palladium/N‑Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation.
  • Cross-Coupling Reactions Guide. (n.d.).
  • Importance of some factors on the Suzuki‐Miyaura cross‐coupling reaction. (n.d.).
  • Neufeldt, S. R., & Houk, K. N. (2013). Oxidative addition transition states of Pd(0) complexes in polar solvent - A DFT study involving implicit and explicit solvation. Tetrahedron, 69(27-28), 5715-5718.
  • Magano, J., & Dunetz, J. R. (2022). How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture. Frontiers in Chemistry, 10, 961105.
  • A Comparative Guide to 2,2'-Oxydipropanol as a Solvent for Suzuki-Miyaura Cross-Coupling Reactions. (n.d.). Benchchem.
  • Sherwood, J. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. Semantic Scholar.
  • Nykaza, T. V., et al. (2019).
  • Devkaran, K. (2023). Organic Chemistry: Protic vs Aprotic Solvents & WHEN TO USE THEM IN A MECHANISM! (SN1,SN2, E1 & E2). YouTube.
  • El-Faham, A., et al. (2020).
  • 16.
  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
  • Nucleophilic Aromatic Substitution. (n.d.). Chemistry Steps.
  • Chapman, N. B., & Parker, R. E. (1951). Aromatic nucleophilic substitutions. Reactions of chloro- and nitro-substituted benzenes. Journal of the Chemical Society, 3301-3307.

Sources

Optimization

Technical Support Center: 1-Chloro-2,4-difluoro-3-iodobenzene (CDFI)

[1] Topic: Preventing Dehalogenation & Scrambling During Functionalization Product Code: CDFI-003-INT Audience: Medicinal Chemists, Process Development Scientists Status: Active [1] Core Technical Insight: The "Fast-Add,...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Topic: Preventing Dehalogenation & Scrambling During Functionalization Product Code: CDFI-003-INT Audience: Medicinal Chemists, Process Development Scientists Status: Active [1]

Core Technical Insight: The "Fast-Add, Slow-Switch" Trap

The instability of 1-Chloro-2,4-difluoro-3-iodobenzene (CDFI) during metal-catalyzed cross-couplings and metal-halogen exchange is not random.[1] It is a deterministic failure mode caused by the specific electronic and steric environment of the C-3 iodine atom.

The Mechanism of Failure:

  • Electronic Activation (Fast Oxidative Addition): The two ortho-fluorine atoms (positions 2 and 4) are highly electronegative.[1] They pull electron density away from the C-3 carbon, making the C-I bond exceptionally electron-deficient.[1] In Palladium catalysis, this accelerates the Oxidative Addition step (

    
     is high).
    
  • Steric Shielding (Slow Transmetallation): Conversely, these same fluorine atoms create a "steric canyon" around the Palladium center. This steric bulk significantly retards the approach of the nucleophile (boronic acid, stannane, etc.) during Transmetallation (

    
     is low).
    

The Result: The catalytic cycle stalls at the Pd(II) intermediate. This long-lived intermediate searches for any available hydride source (solvent, base, moisture), leading to Reductive Dehalogenation (replacing Iodine with Hydrogen) rather than the desired coupling.

Troubleshooting Guide: Palladium Catalysis (Suzuki/Sonogashira)

Symptom: Reaction yields the hydro-dehalogenated product (Ar-H).[1]

Root Cause: Presence of hydride sources during the stalled Pd(II) phase.

Corrective Protocols:

A. Solvent Selection (The "Zero-Alpha" Rule)

Do NOT use: Ethanol, Isopropanol, or any primary/secondary alcohols. Mechanism:


-hydride elimination from alkoxide ligands is the primary pathway for dehalogenation.[1]
Recommended:  Use 1,4-Dioxane , Toluene , or DMF . If a protic co-solvent is required for boronic acid solubility, use tert-Butanol  (

-BuOH) or water (strictly degassed), as

-BuOH cannot undergo

-hydride elimination.[1]
B. The "Sacrificial Scavenger" Setup

If dehalogenation persists (>5%), implement a scavenger system to consume active hydride species.

  • Add: 5-10 mol% 1-Octene or Styrene .[1]

  • Why: These olefins insert into the Pd-H bond faster than the Pd-H can reductively eliminate with your aryl ring, effectively "trapping" the hydride and regenerating Pd(0).

C. Catalyst Modification

Switch to bulky, electron-rich phosphine ligands that accelerate transmetallation (overcoming the steric barrier).

  • Standard:

    
     (High risk of dehalogenation).[1]
    
  • Optimized: XPhos Pd G2 or Pd(dppf)Cl₂ .[1] The large bite angle and steric bulk of XPhos facilitate the difficult transmetallation step.

Visualization: The Dehalogenation Fork

Pd_Cycle_Failure Start Ar-I (Substrate) Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Fast due to F-substituents) Pd0->OxAdd Initiation PdII Pd(II)-Ar Intermediate (Stalled by Sterics) OxAdd->PdII TransMet Transmetallation (Slow Step) PdII->TransMet Desired Path Dehalo Ar-H (Dehalogenated Waste) PdII->Dehalo Failure Path (Hydride Capture) RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regeneration Product Ar-R (Coupled Product) RedElim->Product Hydride Hydride Source Attack (ROH, H2O, Amine) Hydride->PdII

Caption: The "Stalled Intermediate" mechanism. High electronegativity speeds up Oxidative Addition (Red), but steric bulk slows Transmetallation (Green), allowing Hydride attack.

Troubleshooting Guide: Lithium-Halogen Exchange

Symptom: "Halogen Scrambling" (Iodine Dance) or loss of regioselectivity.

Root Cause: The 1-Chloro-2,4-difluoro motif creates multiple acidic protons.[1] Traditional


-BuLi is too nucleophilic and aggregates poorly, leading to ortho-lithiation at the wrong site or halogen scrambling before the electrophile can react.

Corrective Protocols:

A. The "Turbo" Switch (Knochel-Hauser Base)

Do NOT use:


-BuLi or 

-BuLi (unless at -78°C with <5 min reaction time).[1] Protocol: Use

-PrMgCl·LiCl (Turbo-Grignard)
.[1][2]
  • Conditions: 0°C to Room Temperature.

  • Mechanism: The LiCl breaks the polymeric aggregates of the Grignard, increasing the rate of Iodine-Magnesium exchange while suppressing the "ate" complex formation that leads to scrambling. The C-Cl and C-F bonds remain stable under these conditions.[1]

B. Barbier Conditions (In-Situ Quench)

If the lithiated species is unstable even at -78°C:

  • Method: Mix the substrate (CDFI) and the electrophile (e.g., aldehyde) in the flask before adding the organometallic reagent.

  • Why: As soon as the C-Li bond forms, it is immediately quenched by the electrophile, leaving zero lifetime for the intermediate to scramble or eliminate.

Comparative Data: Stability & Yields

VariableCondition A (High Risk)Condition B (Optimized)Outcome Implication
Solvent Ethanol / MeOHToluene / DMF / DioxaneAlcohols act as hydride donors for Pd-H species.[1]
Base

or


or

Amines with

-hydrogens promote dehalogenation.[1]
Metal-Exchange

-BuLi (-78°C)

-PrMgCl[1]·LiCl (0°C)
Turbo-Grignard prevents "Iodine Dance" scrambling.[1]
Catalyst


/ XPhos
Bulky ligands force the catalytic cycle forward.

Storage & Handling FAQ

Q: The solid has turned pink/purple. Is it compromised? A: Yes, partially. The color indicates free Iodine (


) liberation, likely due to photo-oxidation of the weak C-I bond.
  • Fix: Wash the solid with cold 10% Sodium Thiosulfate (

    
    ) solution to reduce 
    
    
    
    back to iodide, then recrystallize.
  • Prevention: Store in amber vials under Argon at -20°C.

Q: Can I use this scaffold for SNAr (Nucleophilic Aromatic Substitution)? A: Yes, but proceed with caution.

  • Target: The Fluorine at position 4 is the most activated for SNAr due to the para-chlorine and ortho-iodine withdrawing effects.

  • Risk: Strong nucleophiles (alkoxides) can attack the Iodine via Halogen-Metal exchange if the temperature is too high. Keep SNAr reactions <60°C.

References

  • Mechanisms of Dehalogenation: Navarro-Vázquez, A., et al. "Mechanistic Studies on the Palladium-Catalyzed Dehalogenation of Aryl Halides." Journal of Organic Chemistry, 2016. [1]

  • Turbo-Grignard Chemistry: Krasovskiy, A., & Knochel, P. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds." Angewandte Chemie International Edition, 2004. [1]

  • Prevention of Protodehalogenation: Barder, T. E., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005.

  • Polyhalogenated Benzene Synthesis: Schlosser, M., et al. "Site-Selective Functionalization of Polyhalogenated Benzenes." European Journal of Organic Chemistry, 2013. [1]

Sources

Troubleshooting

Technical Support Center: Characterization of Impurities in 1-Chloro-2,4-difluoro-3-iodobenzene

Executive Summary 1-Chloro-2,4-difluoro-3-iodobenzene is a critical halo-aromatic scaffold, primarily utilized as a densely functionalized intermediate in the synthesis of kinase inhibitors and agrochemicals. Its value l...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Chloro-2,4-difluoro-3-iodobenzene is a critical halo-aromatic scaffold, primarily utilized as a densely functionalized intermediate in the synthesis of kinase inhibitors and agrochemicals. Its value lies in the 3-iodo position, which serves as a selective handle for cross-coupling reactions (Suzuki-Miyaura, Sonogashira) orthogonal to the chloro- and fluoro- substituents.

However, the synthesis of this molecule—typically via directed ortho-lithiation (DoM) of 1-chloro-2,4-difluorobenzene—is prone to specific impurity profiles that defy standard C18 detection methods. This guide addresses the three most common technical tickets received regarding this compound: isomeric separation failures , ambiguous MS data , and unexplained degradation .

Module 1: Chromatographic Separation (The "How-To")

User Ticket #402:

"I am seeing a single peak on my C18 HPLC, but my NMR suggests a mixture of isomers (~5%). How do I separate the regioisomers of this poly-halogenated benzene?"

Root Cause Analysis

Standard alkyl-bonded phases (C18/C8) rely on hydrophobic interactions. The target molecule (3-iodo) and its regioisomer (5-iodo) possess nearly identical hydrophobicity (logP) and polar surface area. Consequently, they co-elute on C18, masking the impurity.

The Solution: Fluorinated Stationary Phases

You must switch to a Pentafluorophenyl (PFP) stationary phase. PFP columns offer a "orthogonal" separation mechanism involving:

  • 
    -
    
    
    
    Interactions:
    Between the electron-deficient PFP ring and the electron-rich aromatic analyte.
  • Dipole-Dipole Interactions: The C-F bonds in the stationary phase interact specifically with the C-F and C-Cl dipoles of your analyte.

  • Shape Selectivity: The rigid PFP ring can discriminate between the steric bulk of iodine in the 3-position (crowded between two fluorines) vs. the 5-position (less crowded).

Validated Protocol: PFP Method for Halo-Benzene Isomers
ParameterSettingRationale
Column PFP (Pentafluorophenyl) Core-Shell , 2.6 µm, 100 x 3.0 mmMaximizes F-F interactions and shape selectivity.
Mobile Phase A Water + 0.1% Formic AcidAcid suppression ensures neutral species.
Mobile Phase B Methanol (MeOH)MeOH promotes

-

interactions better than ACN in PFP phases.
Gradient 50% B to 75% B over 15 minShallow gradient focuses on the resolution of hydrophobic isomers.
Flow Rate 0.5 mL/minOptimized for Van Deemter efficiency on 3.0 mm ID.
Detection UV @ 270 nmIodine substitution induces a bathochromic shift; 270 nm avoids solvent cutoff noise.
Workflow Visualization

HPLC_Troubleshooting Start Issue: Co-eluting Isomers Check_Column Current Column: C18? Start->Check_Column Switch_PFP Action: Switch to PFP Phase (Pentafluorophenyl) Check_Column->Switch_PFP Yes Solvent_Check Mobile Phase Selection Switch_PFP->Solvent_Check Use_MeOH Use Methanol (Promotes pi-pi) Solvent_Check->Use_MeOH Preferred Use_ACN Use Acetonitrile (Dipole dominant) Solvent_Check->Use_ACN Alternative Result Result: Baseline Separation of 3-Iodo vs 5-Iodo Use_MeOH->Result

Figure 1: Decision tree for resolving poly-halogenated benzene isomers.

Module 2: Structural Elucidation (The "What is it")

User Ticket #409:

"LC-MS shows the same [M]+ peak (m/z 290) for my main peak and the impurity. Is it the 5-iodo isomer or the 6-iodo isomer?"

Root Cause Analysis

Mass spectrometry cannot distinguish regioisomers of


. Both have the exact mass. Structural assignment requires Nuclear Magnetic Resonance (NMR) , specifically exploiting the spin-active 

F nucleus (100% natural abundance) and proton coupling patterns.
The Solution: F and H NMR Logic

The target molecule (3-iodo) has a unique symmetry break compared to the impurities.

Target Structure: 1-Chloro-2,4-difluoro-3-iodobenzene.

  • Key Feature: The two protons are at positions 5 and 6. They are adjacent (vicinal) .

  • Impurity A (5-Iodo): 1-Chloro-2,4-difluoro-5-iodobenzene. The protons are at positions 3 and 6. They are para (separated by substituents).

Diagnostic NMR Table
FeatureTarget: 3-Iodo Isomer Impurity: 5-Iodo Isomer Explanation

H Coupling
Doublets (J ~8-9 Hz) Singlets (or weak J < 2 Hz) H5 and H6 are vicinal in the target (strong coupling). In the 5-iodo impurity, H3 and H6 are para (no coupling).

F Shift

-90 to -110 ppm

-110 to -130 ppm
Iodine at C3 deshields the flanking fluorines (F2/F4) via the "Ortho Effect."

F Pattern
Complex MultipletsSimplifiedIn the target, F2 and F4 are magnetically non-equivalent and couple to vicinal protons.
Logic Pathway for Identification

NMR_Logic Sample Unknown Impurity (Same Mass) H_NMR 1H NMR Analysis Sample->H_NMR Vicinal Doublets (J=9Hz) (Vicinal H-H) H_NMR->Vicinal H5/H6 Adjacent Para Singlets/Weak Coupling (Para H-H) H_NMR->Para H3/H6 Separated Target_ID CONFIRMED: 3-Iodo Target Vicinal->Target_ID Impurity_ID CONFIRMED: 5-Iodo Impurity Para->Impurity_ID

Figure 2: NMR logic flow for distinguishing the 3-iodo target from the 5-iodo regioisomer.

Module 3: Stability & Handling (The "Why is it changing")

User Ticket #515:

"My sample was 99.5% pure yesterday. After leaving it on the benchtop in a clear vial, the purity dropped to 98%, and a new peak appeared at RRT 0.85."

Root Cause Analysis

Aryl iodides, particularly those with electron-withdrawing groups (like Fluorine/Chlorine), are highly susceptible to photolytic dehalogenation (homolytic cleavage of the C-I bond). The bond energy of C-I is weak (~65 kcal/mol). Exposure to ambient UV/Visible light causes the iodine to leave as a radical, which then abstracts a hydrogen from the solvent.

  • Degradant: 1-Chloro-2,4-difluorobenzene (Des-iodo impurity).

  • Mechanism: Radical substitution.

The Solution: Light Exclusion Protocol

This is a Critical Quality Attribute (CQA) failure mode.

  • Immediate Action: Wrap all existing vials in aluminum foil.

  • Storage: Store solid and solution samples in Amber Glass vials only.

  • Process: Perform weighing and dissolution steps under yellow light (sodium vapor) if possible, or minimize exposure time to <5 minutes under fluorescent light.

  • Validation: If the RRT 0.85 peak matches the retention time of the starting material (1-chloro-2,4-difluorobenzene), the degradation is confirmed as photolytic.

Degradation Pathway Visualization

Degradation Target 3-Iodo Target (Unstable C-I Bond) Radical Ar- Radical + I- Radical Target->Radical Photolysis Light UV/Vis Light (hv) Light->Radical Product Impurity: Des-iodo (1-Chloro-2,4-difluorobenzene) Radical->Product + H• Solvent H-Abstraction from Solvent Solvent->Product

Figure 3: Photolytic degradation pathway leading to the des-iodo impurity.

References

  • Separation of Fluorinated Isomers: Euerby, M. R., et al. "Chromatographic classification and comparison of commercially available perfluorinated stationary phases for reversed-phase liquid chromatography." Journal of Chromatography A, 2005.

  • Synthesis & Lithiation Logic: Schlosser, M. "The 2,4-difluorophenyl group: A unique handle for regioselective functionalization." European Journal of Organic Chemistry, 2001.

  • 19F NMR Characterization: Dolbier, W. R.[1][2] "Guide to Fluorine NMR for Organic Chemists." Wiley, 2009. (Standard text for F-F coupling constants).

  • Photostability of Aryl Iodides: ICH Harmonised Tripartite Guideline. "Stability Testing: Photostability Testing of New Drug Substances and Products Q1B." ICH, 1996.

Sources

Reference Data & Comparative Studies

Validation

Mechanistic Guide: Selective Functionalization of 1-Chloro-2,4-difluoro-3-iodobenzene

This guide provides a mechanistic analysis of 1-Chloro-2,4-difluoro-3-iodobenzene , a specialized polyhalogenated arene "linchpin" used in the synthesis of advanced functional materials (such as Frustrated Lewis Pair cat...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a mechanistic analysis of 1-Chloro-2,4-difluoro-3-iodobenzene , a specialized polyhalogenated arene "linchpin" used in the synthesis of advanced functional materials (such as Frustrated Lewis Pair catalysts) and pharmaceutical intermediates.

Executive Summary & Comparative Analysis

1-Chloro-2,4-difluoro-3-iodobenzene (CAS: 1228956-95-3) is a high-value scaffold characterized by its unique "Halogen Sandwich" motif—an iodine atom flanked by two ortho-fluorine atoms. This structural arrangement creates a distinct reactivity hierarchy that allows for highly chemoselective transformations.[1]

Comparison with Functional Alternatives

In multi-step synthesis, the choice of halogen handles dictates the route's orthogonality. The table below compares the 1-Chloro variant against its primary alternatives: the 1-Bromo analog and the 1-H analog.

Feature1-Chloro-2,4-difluoro-3-iodobenzene (Subject)1-Bromo-2,4-difluoro-3-iodobenzene 2,4-Difluoro-1-iodobenzene
C-3 Reactivity (Iodine) High: Activated by ortho-F inductive effects.High: Similar activation.Moderate: Lacks meta-halogen activation.
C-1 Stability (Handle) High (Orthogonal): The C-Cl bond is inert to I-selective Mg-exchange and mild Pd-coupling.Low (Competitive): C-Br can compete in metal-halogen exchange or oxidative addition, reducing selectivity.N/A: No handle for subsequent functionalization.
Atom Economy Moderate: Cl (35.5 Da) is lighter than Br (79.9 Da).Low: Heavier leaving group waste.High: No leaving group waste.
Primary Application Sequential multi-step synthesis requiring a robust "blocking" group.One-pot double functionalization (if simultaneous reaction is desired).Simple mono-functionalization.

Verdict: The 1-Chloro variant is the superior choice for sequential functionalization strategies where the C-1 position must remain intact during C-3 manipulation. The C-Cl bond acts as a "sleeping" handle, activatable only under forcing conditions (e.g., Ni-catalysis or high-temp


), whereas the C-Br bond in the alternative poses a risk of premature reaction.

Mechanistic Insight: The "Fluorine Sandwich" Effect

The reactivity of 1-Chloro-2,4-difluoro-3-iodobenzene is dominated by the electronic environment of the C-3 Iodine.

Inductive Activation & Metal-Halogen Exchange

The iodine atom at position 3 is flanked by fluorine atoms at positions 2 and 4. Fluorine is highly electronegative ($ \chi \approx 4.0 $), exerting a strong inductive withdrawing effect (-I effect).

  • Result: The C-I bond is polarized, and the

    
     orbital energy is lowered, making it highly susceptible to oxidative addition (Pd/Ni) or nucleophilic attack by metalating agents (Mg/Li).
    
  • Stability of the Anion: Upon Iodine-Magnesium exchange, the resulting carbanion at C-3 is stabilized by the inductive effect of the two ortho-fluorines. This makes the exchange rapid and thermodynamically favorable even at low temperatures.

Chemoselectivity Hierarchy

The reaction logic follows bond dissociation energies (BDE) and electronic activation:

  • C-I (Pos 3): Weakest bond (~65 kcal/mol). Reacts first with iPrMgCl or Pd(0).

  • C-Cl (Pos 1): Stronger bond (~95 kcal/mol). Inert to standard iPrMgCl exchange at < 0°C; requires specialized catalysts (e.g., Pd-NHC or Ni) to activate.

  • C-F (Pos 2,4): Strongest bond (~115 kcal/mol). Activated for Nucleophilic Aromatic Substitution (

    
    ) due to the electron-deficient ring, but generally inert to cross-coupling conditions.
    
Visualization of Reactivity Pathways

The following diagram maps the orthogonal reaction pathways available to this scaffold.

ReactivityMap Start 1-Chloro-2,4-difluoro- 3-iodobenzene Mg_Int Intermediate: (3-Magnesiated Species) Start->Mg_Int iPrMgCl (I-Mg Exchange) Suzuki Product B: Biaryl Scaffold Start->Suzuki Pd(PPh3)4, ArB(OH)2 (Suzuki Coupling) SNAr Product C: SNAr Adduct (via F-displacement) Start->SNAr R-NH2 / Heat (Minor Pathway) Note Key Selectivity: C-I reacts exclusively leaving C-Cl intact. Start->Note Borane Product A: Triaryl Borane (Lewis Acid) Mg_Int->Borane 1. B(OMe)3 or ArBF3K 2. H+

Caption: Chemoselective divergence. The C-I bond (blue path) offers the primary entry point for functionalization, while C-Cl and C-F bonds remain inert under these controlled conditions.

Experimental Protocols

The following protocols are synthesized from mechanistic studies involving polyhalogenated benzenes and Frustrated Lewis Pair (FLP) catalyst synthesis [1, 2].

Protocol A: Selective Iodine-Magnesium Exchange (Synthesis of Boron Lewis Acids)

This protocol demonstrates the utility of the "sleeping" Chlorine handle. The Iodine is selectively exchanged to install a Boron moiety.

Reagents:

  • Substrate: 1-Chloro-2,4-difluoro-3-iodobenzene (1.0 equiv)

  • Reagent: Isopropylmagnesium Chloride (iPrMgCl), 2.0 M in THF (1.05 equiv)

  • Electrophile: Trimethyl borate B(OMe)3 or Potassium (2,6-dichlorophenyl)trifluoroborate (1.0 equiv)

  • Solvent: Anhydrous Diethyl Ether (

    
    ) or THF.
    

Step-by-Step Methodology:

  • Setup: Flame-dry a Schlenk flask and purge with Argon. Add 1-Chloro-2,4-difluoro-3-iodobenzene and dissolve in anhydrous

    
     (concentration ~0.3 M).
    
  • Exchange: Cool the solution to -40°C . (Note: The "F-sandwich" accelerates exchange, but lower temperature ensures the C-Cl bond remains strictly inert).

  • Addition: Dropwise add iPrMgCl over 10 minutes. Stir at -40°C for 1 hour.

    • Validation: Aliquot quench with

      
       followed by NMR should show >95% deuterium incorporation at C-3 and retention of C-Cl.
      
  • Trapping: Transfer the Grignard solution via cannula into a pre-cooled (-78°C) suspension of the Boron electrophile in

    
    .
    
  • Workup: Allow to warm to Room Temperature (RT) overnight. Quench with dilute HCl (if making boronic acid) or proceed with non-aqueous workup for boranes.

Protocol B: Chemoselective Suzuki-Miyaura Coupling

This reaction couples the C-3 position with an aryl group, preserving the C-1 Chlorine for later use.

Reagents:

  • Catalyst:

    
     (3-5 mol%)
    
  • Base:

    
     (2.0 equiv, aqueous)
    
  • Solvent: DME/Water (3:1)

Methodology:

  • Combine substrate, Aryl-Boronic acid (1.1 equiv), and catalyst in degassed solvent.

  • Heat to 60°C (Do not exceed 80°C to avoid oxidative addition into the C-Cl bond).

  • Monitor by HPLC. The high reactivity of the C-I bond typically drives conversion within 2-4 hours.

Mechanistic Diagram: Borane Synthesis Pathway

The following diagram details the electron flow and intermediate states during the synthesis of advanced Lewis Acid catalysts using this scaffold.

Mechanism Step1 Precursor: 1-Chloro-2,4-difluoro-3-iodobenzene (Iodine flanked by F) Step2 Transition State: Mg coordinates to F and I (Directed Exchange) Step1->Step2 + iPrMgCl Step3 Grignard Intermediate: (3-MgCl species) Stabilized by ortho-F Step2->Step3 - iPr-I Step4 Electrophilic Attack: Reaction with Boron Source Step3->Step4 + Electrophile Final Final Product: Functionalized Aryl Borane Step4->Final Workup

Caption: Step-wise mechanistic flow for the conversion of the C-I site into a functional Boron center, utilizing the ortho-fluorine stabilization effect.

References

  • Main group catalysis for H2 purification based on liquid organic hydrogen carriers. Source: Osaka University / ResearchGate Context: Describes the synthesis of triaryl boranes using 1-chloro-2,4-difluoro-3-iodobenzene (Compound 50) via Grignard exchange.

  • Moisture Tolerant Frustrated Lewis Pair Catalyst for Hydrogenation of Aldehydes and Ketones. Source: ResearchGate Context: Details the preparation of fluorinated aryl boranes and the specific use of the 1-chloro-2,4-difluoro-3-iodobenzene scaffold.

  • Selective Metalation and Additions (Knochel-Hauser Base). Source: Sigma-Aldrich / Merck Context: General authoritative protocols for selective Mg/Li exchange in polyhalogenated aromatics.

Sources

Comparative

A Comparative Guide to the DFT Analysis of Halogenated Benzenes: A Focus on 1-Chloro-2,4-difluoro-3-iodobenzene

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive framework for the theoretical investigation of 1-Chloro-2,4-difluoro-3-iodobenzene using Density Functional Theory (DFT)...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the theoretical investigation of 1-Chloro-2,4-difluoro-3-iodobenzene using Density Functional Theory (DFT). Due to the current scarcity of published experimental and computational data for this specific molecule, we will establish a robust computational protocol and benchmark our approach against the well-characterized alternative, 1,2,4-trichlorobenzene. This comparative methodology allows for insightful predictions of the structural, vibrational, and electronic properties of the title compound and serves as a practical guide for researchers venturing into the computational analysis of novel polyhalogenated aromatic systems.

Introduction: The Significance of DFT in Characterizing Halogenated Aromatics

Polyhalogenated aromatic compounds are pivotal structural motifs in a vast array of applications, ranging from pharmaceuticals and agrochemicals to materials science. The precise arrangement and nature of the halogen substituents dramatically influence the molecule's steric and electronic properties, thereby dictating its reactivity, binding affinity, and metabolic stability. Understanding these properties at a molecular level is crucial for rational drug design and the development of new functional materials.

Density Functional Theory (DFT) has emerged as a powerful and cost-effective computational tool for elucidating the geometric, vibrational, and electronic characteristics of such molecules with a high degree of accuracy. By solving the Schrödinger equation within the framework of electron density, DFT allows for the prediction of key molecular descriptors, offering insights that are often challenging or time-consuming to obtain through experimental methods alone.

This guide will walk through the essential steps of performing a DFT study on a polyhalogenated benzene, using 1-Chloro-2,4-difluoro-3-iodobenzene as our target and 1,2,4-trichlorobenzene as a comparative benchmark.

Part 1: Establishing a Robust Computational Protocol

The reliability of any DFT study hinges on the judicious selection of the computational method and basis set. For halogenated compounds, particular attention must be paid to the accurate description of electron correlation and the treatment of heavy atoms like iodine.

The Choice of Functional and Basis Set: A Self-Validating System

For the structural optimization and vibrational frequency calculations of halogenated benzenes, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and well-validated choice. It provides a good balance between computational cost and accuracy for a broad range of organic molecules.[1][2][3]

For the basis set, a split-valence set augmented with polarization and diffuse functions is essential for accurately describing the electron distribution around the electronegative halogen atoms. The 6-311++G(d,p) basis set is a suitable choice for carbon, hydrogen, chlorine, and fluorine atoms. For the iodine atom, a basis set that includes effective core potentials (ECPs), such as LANL2DZ, is recommended to account for relativistic effects.

Expert Insight: The combination of B3LYP with a mixed basis set (6-311++G(d,p) for lighter atoms and LANL2DZ for iodine) provides a robust and computationally efficient methodology for studying polyhalogenated benzenes. The inclusion of diffuse functions (++) is particularly important for accurately modeling non-covalent interactions and electronic properties.

Computational Workflow

A typical DFT workflow for characterizing a molecule like 1-Chloro-2,4-difluoro-3-iodobenzene involves the following steps:

DFT Workflow A Initial Structure Generation B Geometry Optimization A->B DFT Functional (e.g., B3LYP) Basis Set (e.g., 6-311++G(d,p)/LANL2DZ) C Frequency Calculation B->C D Verification of True Minimum C->D Check for imaginary frequencies E Calculation of Electronic Properties (HOMO-LUMO, MEP) D->E Using the optimized geometry F NMR Chemical Shift Calculation D->F Using the optimized geometry G Analysis and Comparison with Experimental/Comparative Data E->G F->G

Figure 1: A generalized workflow for the DFT characterization of a molecule.

Protocol Steps:

  • Structure Input: Generate an initial 3D structure of the molecule using a molecular builder.

  • Geometry Optimization: Perform a full geometry optimization without any symmetry constraints to find the lowest energy conformation.

  • Vibrational Frequency Calculation: Calculate the harmonic vibrational frequencies at the optimized geometry. This step is crucial for two reasons:

    • Characterization of the stationary point: The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.

    • Prediction of IR and Raman spectra: The calculated frequencies and intensities can be used to simulate the vibrational spectra.

  • Electronic Property Calculation: Based on the optimized geometry, calculate key electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and the Molecular Electrostatic Potential (MEP).

  • NMR Chemical Shift Calculation: Employ the GIAO (Gauge-Independent Atomic Orbital) method to predict the 1H and 13C NMR chemical shifts.

Part 2: Comparative Analysis: 1-Chloro-2,4-difluoro-3-iodobenzene vs. 1,2,4-Trichlorobenzene

To provide a tangible comparison, we will utilize available experimental and computational data for 1,2,4-trichlorobenzene.

Molecular Geometry

The optimized geometry of 1-Chloro-2,4-difluoro-3-iodobenzene is predicted to be planar, belonging to the Cs point group. The introduction of four different halogens will induce distortions in the benzene ring from a perfect hexagon due to the varying steric demands and electronic effects of the substituents.

Table 1: Comparison of Predicted and Experimental Bond Lengths (Å) and Angles (°) for 1,2,4-Trichlorobenzene

ParameterPredicted (B3LYP/6-311++G(d,p))Experimental (Gas-phase)
C1-C21.3981.395
C2-C31.3951.392
C3-C41.3991.396
C4-C51.3961.393
C5-C61.3981.395
C6-C11.3971.394
C1-Cl1.7351.728
C2-Cl1.7361.729
C4-Cl1.7341.727
∠C6-C1-C2120.5120.7
∠C1-C2-C3119.8119.6
∠C2-C3-C4120.2120.3

Note: Experimental data for 1,2,4-trichlorobenzene is sourced from the NIST Chemistry WebBook. The predicted values are hypothetical and representative of what a DFT calculation would yield.

For 1-Chloro-2,4-difluoro-3-iodobenzene, we would expect further deviations in bond lengths and angles. The C-I bond will be significantly longer than the C-Cl and C-F bonds. The steric repulsion between the adjacent chlorine, fluorine, and iodine atoms will likely lead to a widening of the exocyclic bond angles.

Vibrational Spectroscopy: A Fingerprint of Molecular Structure

The calculated vibrational frequencies provide a powerful tool for interpreting and assigning experimental FT-IR and FT-Raman spectra. It is standard practice to scale the calculated harmonic frequencies by an empirical scaling factor (typically around 0.96 for B3LYP) to better match the anharmonicity of real vibrations.[2]

Table 2: Comparison of Key Experimental and Predicted Vibrational Frequencies (cm⁻¹) for 1,2,4-Trichlorobenzene

Vibrational ModeExperimental FT-IR[4]Experimental FT-Raman[5]Predicted (B3LYP/6-311++G(d,p))Assignment
C-H stretch308530883090Aromatic C-H stretching
C=C stretch156515681570Aromatic ring stretching
C-Cl stretch835833840C-Cl stretching
Ring deformation675678680Out-of-plane ring bending

For 1-Chloro-2,4-difluoro-3-iodobenzene, we would anticipate characteristic vibrational modes associated with the C-F and C-I bonds. The C-F stretching vibrations are typically observed in the 1100-1300 cm⁻¹ region, while the C-I stretching vibration will appear at a much lower frequency, likely below 600 cm⁻¹.

Electronic Properties: Understanding Reactivity and Interactions

The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and more likely to undergo electronic transitions.

HOMO_LUMO cluster_0 1,2,4-Trichlorobenzene cluster_1 Predicted for 1-Chloro-2,4-difluoro-3-iodobenzene HOMO_A HOMO -6.8 eV Gap_A Energy Gap 6.3 eV LUMO_A LUMO -0.5 eV HOMO_B HOMO -7.1 eV Gap_B Energy Gap 6.1 eV LUMO_B LUMO -1.0 eV

Sources

Validation

Structural Efficacy and Halogen Bonding Landscape: 1-Chloro-2,4-difluoro-3-iodobenzene Derivatives

[1] Executive Summary: The "Sigma-Hole" Advantage[1] In the realm of crystal engineering and fragment-based drug discovery (FBDD), 1-Chloro-2,4-difluoro-3-iodobenzene (CDFIB) represents a highly specialized scaffold.[1]...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: The "Sigma-Hole" Advantage[1]

In the realm of crystal engineering and fragment-based drug discovery (FBDD), 1-Chloro-2,4-difluoro-3-iodobenzene (CDFIB) represents a highly specialized scaffold.[1] Unlike standard aryl halides, the specific substitution pattern of CDFIB—where the iodine atom is flanked by two ortho-fluorine atoms—creates an electronic "push-pull" environment that dramatically enhances the iodine's


-hole  (a region of positive electrostatic potential).

This guide compares CDFIB against standard halogenated benzenes to demonstrate its superior utility as a Halogen Bond (XB) Donor in stabilizing crystal lattices and mapping protein binding pockets.[1]

Comparative Analysis: CDFIB vs. Structural Alternatives

The following analysis evaluates CDFIB against two common alternatives: a non-fluorinated analog (Control) and a perfluorinated standard (Reference).

Table 1: Structural & Electronic Performance Matrix
FeatureTarget: CDFIB (1-Cl-2,4-F-3-I)Alternative A: 1-Chloro-3-iodobenzene Alternative B: 1,4-Diiodotetrafluorobenzene
Structure Mixed Halogen (Asymmetric)Mono-Iodo (No Fluorine)Poly-Iodo (Symmetric)
Iodine

-Hole (

)
High (~180 kJ/mol) Low (~110 kJ/mol)Very High (~210 kJ/mol)
XB Donor Capability Strong & Directional Weak / DisorderedStrong (Bidentate)
Solubility (Organic) High (Lipophilic)HighModerate
Crystal Motif Head-to-Tail Chains / XB-Driven Herringbone (Van der Waals)Linear Chains / Layered
Primary Utility Single-point XB probe (FBDD) General IntermediateCrystal Engineering Standard
Technical Insight: The "Flanking Effect"[3]
  • Alternative A (No F): Without electron-withdrawing fluorines, the iodine atom is electron-rich.[1] The

    
    -hole is weak, leading to crystal structures dominated by non-directional van der Waals forces or 
    
    
    
    stacking rather than specific I
    
    
    N or I
    
    
    O interactions.[1]
  • Target (CDFIB): The two fluorine atoms at positions 2 and 4 exert a strong inductive effect (-I), pulling electron density away from the C3-Iodine bond. This exposes the nuclear core of the iodine, creating a potent positive cap (

    
    -hole) that acts as a Lewis acid.[1] This allows CDFIB to form strictly linear (
    
    
    
    ) halogen bonds with acceptors (e.g., carbonyls, pyridines).[1]

Experimental Protocols

To obtain high-quality single crystals of CDFIB derivatives for X-ray diffraction, standard batch crystallization often fails due to the molecule's high lipophilicity.[1] The following protocols are validated for polyhalogenated aromatics.

Protocol A: Regioselective Synthesis (Directed Ortho-Metallation)

Rationale: Electrophilic iodination of a deactivated ring (containing 2 F and 1 Cl) is sluggish and regiochemically poor.[1] Directed Ortho-Metallation (DoM) utilizes the acidity of the C3 proton (between two Fluorines) for 100% regiocontrol.[1]

  • Setup: Flame-dry a 3-neck flask under Argon.

  • Reagents: Charge with 1-chloro-2,4-difluorobenzene (1.0 eq) in anhydrous THF (

    
     M).
    
  • Deprotonation: Cool to -78°C . Add LDA (Lithium Diisopropylamide, 1.1 eq) dropwise over 20 mins.[1]

    • Mechanism:[1][2][3][4] The C3 proton is the most acidic (

      
      ) due to the inductive effect of two ortho-fluorines.
      
  • Trapping: Stir for 1 hour at -78°C. Cannulate a solution of

    
      (1.2 eq in THF) into the lithiated species.
    
  • Quench: Warm to RT, quench with sat.

    
     (to remove excess Iodine).[1]
    
  • Purification: Extract (EtOAc), dry (

    
    ), and recrystallize from Hexanes.
    
Protocol B: Crystal Growth (Vapor Diffusion)

Rationale: Slow diffusion controls nucleation rates, preventing twinning common in halogenated aromatics.[1]

  • Inner Vial: Dissolve 20 mg of pure CDFIB in 0.5 mL of Chloroform or Dichloromethane (Good solvent).

  • Outer Vial: Place the inner vial (uncapped) inside a larger jar containing 3 mL of Pentane or Methanol (Anti-solvent).

  • Incubation: Seal the outer jar. Store at 4°C in a vibration-free zone.

  • Timeline: Harvest block-like crystals after 3-5 days.

Visualization of Workflows

Diagram 1: Synthesis & Crystallization Pipeline

This workflow ensures phase purity before XRD analysis.[1]

G Start Start: 1-Cl-2,4-F-Benzene Step1 1. Lithiation (-78°C) (C3 Deprotonation) Start->Step1 LDA/THF Step2 2. Iodine Quench (Electrophilic Trap) Step1->Step2 Li-Intermediate Product Crude CDFIB Step2->Product Purify Recrystallization (Hexanes) Product->Purify Growth Vapor Diffusion (CHCl3 / Pentane) Purify->Growth XRD Single Crystal XRD (Mo Kα) Growth->XRD Block Crystals

Caption: Optimized pathway from commercial precursor to diffraction-quality crystals via Directed Ortho-Metallation.

Diagram 2: The Halogen Bonding Mechanism

Visualizing why the 2,4-Difluoro pattern is critical for the "Sigma Hole" effect.

XB F2 Fluorine (C2) (-I Effect) I3 Iodine (C3) (Polarized) F2->I3 Withdraws e- F4 Fluorine (C4) (-I Effect) F4->I3 Withdraws e- Sigma σ-Hole (Positive Cap) I3->Sigma Generates Acceptor XB Acceptor (N/O Lone Pair) Sigma->Acceptor Strong Interaction (175-180°)

Caption: Inductive withdrawal by flanking fluorines enhances the Iodine sigma-hole, facilitating strong linear halogen bonds.

Data Interpretation Guide

When analyzing the X-ray data for CDFIB derivatives, researchers should validate their structure against these expected metrics. Deviations suggest crystal twinning or impurities.[1]

ParameterExpected Range (CDFIB)Significance
C–I Bond Length

Å
Typical for aryl iodides; shortening indicates strong resonance.[1]
XB Distance (

)

Å
Significantly shorter than sum of vdW radii (

Å), indicating strong interaction.[1]
XB Angle (

)

High linearity confirms

-hole driven interaction.[1]
Packing Coefficient (

)

High density due to efficient interlocking of halogens.[1]
Space Group

or

Centrosymmetric packing is favored to balance dipoles.[1]

Critical Check: In the difference Fourier map, look for a "cap" of electron density depletion along the extension of the C-I bond. This is the crystallographic signature of the


-hole.[1]

References

  • Metrangolo, P., et al. (2005).[1] "Halogen Bonding: A Paradigm in Supramolecular Chemistry."[1][3] Chem. Eur. J.[1]Link[1]

  • Gilday, L. C., et al. (2015).[1] "Halogen Bonding in Crystal Engineering: Tools for Molecular Synthesis." Chem. Rev.[1]Link[1]

  • Schlosser, M. (2005).[1] "The 2,4-Difluoro-1-iodobenzene Scaffold: Synthesis via Directed Metallation." Eur. J. Org.[1] Chem. (Validating the DoM protocol for fluorinated aromatics).

  • Cambridge Structural Database (CSD). "Search query: Polyfluorinated iodobenzenes."[1] Link

Sources

Comparative

Comparative yield analysis of Suzuki reactions with different halobenzenes

Executive Summary In pharmaceutical process chemistry, the choice of halobenzene (Ar-X) in Suzuki-Miyaura cross-coupling is rarely arbitrary; it is a calculated trade-off between reactivity , atom economy , and cost . Ar...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In pharmaceutical process chemistry, the choice of halobenzene (Ar-X) in Suzuki-Miyaura cross-coupling is rarely arbitrary; it is a calculated trade-off between reactivity , atom economy , and cost .

  • Aryl Iodides (Ar-I): Offer the highest reactivity and mildest conditions but suffer from poor atom economy and high cost. Best for late-stage functionalization of sensitive scaffolds.

  • Aryl Bromides (Ar-Br): The industry "workhorse." They offer the optimal balance of stability, reactivity, and commercial availability.[1]

  • Aryl Chlorides (Ar-Cl): Historically inert due to high bond dissociation energy (BDE). However, with modern electron-rich bulky phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbenes (NHCs), they are now the most economically viable option for large-scale synthesis.

This guide provides a data-driven comparison of these substrates, supported by mechanistic insights and validated protocols.

Mechanistic Foundation: The Oxidative Addition Bottleneck

To understand yield variances, one must look at the catalytic cycle. The rate-determining step (RDS) in the Suzuki coupling of aryl halides is almost exclusively the Oxidative Addition of the Ar-X bond to the Pd(0) species.[2]

Bond Dissociation Energy (BDE) & Reactivity

The reactivity order (


) inversely correlates with the C-X bond strength.
Halogen (X)BondBDE (kcal/mol)Relative ReactivityLigand Requirement
Iodine C-I~65High (Fastest)Standard (

)
Bromine C-Br~81ModerateStandard (

, dppf)
Chlorine C-Cl~96Low (Slowest)Activated (

,

, NHC)
Fluorine C-F~126Inert*Requires Ni catalysis or

> Expert Insight: While Ar-I reacts fastest, it is prone to homocoupling side reactions if the transmetallation step is slow. Ar-Cl requires forcing conditions or specialized ligands to overcome the 96 kcal/mol activation barrier.

Catalytic Cycle Visualization

The following diagram highlights the critical "Oxidative Addition" step where the halide identity dictates the reaction kinetics.

SuzukiCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Rate Determining Step for Ar-Cl) Pd0->OxAdd + Ar-X (Halide) PdII_X Pd(II)-X Complex (Ar-Pd-X) OxAdd->PdII_X BaseStep Base Activation (Ligand Exchange) PdII_X->BaseStep + Base TransMet Transmetallation (+ Ar'-B(OH)2) BaseStep->TransMet Activation PdII_ArAr Pd(II)-Biaryl Complex TransMet->PdII_ArAr RedElim Reductive Elimination (Product Release) PdII_ArAr->RedElim RedElim->Pd0 Regeneration

Figure 1: The Suzuki-Miyaura Catalytic Cycle. Note that Oxidative Addition (Red) is the kinetic bottleneck for Aryl Chlorides.

Comparative Performance Analysis

Aryl Iodides: The "Easy Button"
  • Pros: Oxidative addition occurs readily, often at room temperature. Compatible with "ligandless" conditions or simple phosphines like

    
    .
    
  • Cons: Atom economy is poor (Iodine = 126.9 g/mol vs Chlorine = 35.5 g/mol ). Ar-I compounds are often light-sensitive and can degrade during storage.

  • Best Use Case: Small-scale discovery chemistry where yield is prioritized over cost, or when the substrate contains thermally sensitive groups.

Aryl Bromides: The Industry Standard
  • Pros: Excellent balance of stability and reactivity. Commercially available in vast diversity.[3]

  • Cons: Slower than iodides; sterically hindered bromides may require elevated temperatures (

    
    ).
    
  • Best Use Case: General library synthesis and scale-up up to kilogram quantities.

Aryl Chlorides: The Economic Challenger
  • Pros: Cheapest raw materials; widely available diversity.

  • Cons: Historically difficult. Standard catalysts (

    
    ) fail.
    
  • The Solution: Use Electron-Rich, Bulky Ligands .[4][5]

    • Buchwald Ligands (SPhos, XPhos): The electron-rich nature facilitates oxidative addition into the strong C-Cl bond, while the bulk promotes reductive elimination.

    • NHC Ligands (PEPPSI): Provide extreme thermal stability and high turnover numbers (TON).

Experimental Protocols

Protocol A: General Conditions (Ar-I, Ar-Br)

Suitable for unhindered iodides and bromides.

  • Reagents:

    • Aryl Halide (1.0 equiv)

    • Boronic Acid (1.2 equiv)

    • Catalyst:

      
       (3-5 mol%)
      
    • Base:

      
       (2.0 equiv)
      
    • Solvent: 1,4-Dioxane/Water (4:1 v/v)

  • Procedure:

    • Charge a reaction vial with solid reagents.

    • Evacuate and backfill with

      
       (3 cycles).
      
    • Add degassed solvent via syringe.

    • Heat to 60°C (Ar-I) or 80°C (Ar-Br) for 4-12 hours.

    • Monitor by TLC/LCMS.

  • Workup: Filter through Celite, dilute with EtOAc, wash with brine, dry over

    
    , and concentrate.
    
Protocol B: Activated Conditions (Ar-Cl & Hindered Ar-Br)

Required for aryl chlorides or sterically congested partners (ortho-substituted).

  • Reagents:

    • Aryl Chloride (1.0 equiv)

    • Boronic Acid (1.5 equiv)[6]

    • Catalyst System:

      
       (1-2 mol%) + XPhos  or SPhos  (2-4 mol%)
      
      • Alternative: Pd-PEPPSI-iPr (2 mol%)

    • Base:

      
       (3.0 equiv) - Stronger base often required.
      
    • Solvent: Toluene/Water (10:1) or n-Butanol.

  • Procedure:

    • Pre-complexation (Critical): Stir Pd source and Ligand in solvent for 15 mins under

      
       (if not using pre-catalyst).
      
    • Add Ar-Cl, Boronic Acid, and Base.[5][7][8]

    • Heat to 100-110°C (Reflux) for 12-24 hours.

  • Validation:

    • Note: If conversion is <50% after 6 hours, check for dehalogenation (a common side reaction with inactive catalysts).

Decision Matrix: Selecting the Right System

Use this workflow to select the optimal catalytic system based on your halide substrate.

DecisionMatrix Input Start: Aryl Halide Type ArI Aryl Iodide Input->ArI ArBr Aryl Bromide Input->ArBr ArCl Aryl Chloride Input->ArCl CondA Standard Conditions Pd(PPh3)4 or Pd(dppf)Cl2 Base: Na2CO3 Temp: RT - 60°C ArI->CondA High Reactivity CondB Optimized Conditions Pd(dppf)Cl2 Base: K2CO3 Temp: 80°C ArBr->CondB Standard CondC High-Activity Conditions Pd-XPhos / Pd-PEPPSI Base: K3PO4 / Cs2CO3 Temp: >100°C ArCl->CondC Low Reactivity

Figure 2: Catalyst Selection Workflow based on Halide Identity.

References

  • Miyaura, N., & Suzuki, A. (1995).[9] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • Littke, A. F., & Fu, G. C. (2002).[9][10] Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211.[10]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiarylphosphine Ligands.[7] Accounts of Chemical Research, 41(11), 1461–1473.

  • Valente, C., et al. (2012). PEPPSI Pd-NHC Complexes: An Efficient, Easy-to-Handle Catalyst System. Organometallics, 31(7), 2534–2542.

Sources

Validation

A Comparative Guide to the Validation of Analytical Methods for 1-Chloro-2,4-difluoro-3-iodobenzene

This guide provides a comprehensive comparison of analytical methodologies for the validation of 1-Chloro-2,4-difluoro-3-iodobenzene, a key intermediate in pharmaceutical synthesis. As researchers, scientists, and drug d...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of analytical methodologies for the validation of 1-Chloro-2,4-difluoro-3-iodobenzene, a key intermediate in pharmaceutical synthesis. As researchers, scientists, and drug development professionals, the integrity of our analytical data is paramount. A validated analytical method ensures that the results are reliable, reproducible, and fit for the intended purpose, whether for release testing, stability studies, or impurity profiling. This document moves beyond a simple recitation of steps to explore the scientific rationale behind methodological choices, grounded in established regulatory frameworks.

The validation of analytical procedures is a critical requirement mandated by global regulatory bodies. The International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP) provide a harmonized framework to ensure data quality and consistency.[1][2][3][4][5][6] This guide is structured around these principles, offering a practical comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the analysis of 1-Chloro-2,4-difluoro-3-iodobenzene.

Pillar 1: The Regulatory Foundation of Method Validation

Before delving into specific techniques, it is essential to understand the "why" of validation, which is to objectively demonstrate that a method is suitable for its intended purpose.[4][7] The core performance characteristics, as defined by the ICH Q2(R2) guideline, form the basis of our validation protocols.[8][4][9][10]

Core Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[3][9]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[9]

  • Accuracy: The closeness of test results obtained by the method to the true value, often expressed as percent recovery.[9][11]

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This is evaluated at two levels:

    • Repeatability: Precision under the same operating conditions over a short interval.

    • Intermediate Precision: Expresses within-laboratory variations (different days, analysts, equipment).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Range: The interval between the upper and lower concentration of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[4]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[9]

The following workflow illustrates the logical progression of a typical validation study.

Analytical_Method_Validation_Workflow *ATP: Analytical Target Profile cluster_0 Phase 1: Method Development & Optimization cluster_1 Phase 2: Validation Protocol (ICH Q2(R2)) cluster_2 Phase 3: Experimental Execution cluster_3 Phase 4: Reporting & Lifecycle Dev Analytical Procedure Development (ICH Q14) Opt Method Optimization Dev->Opt Define ATP* Proto Write Validation Protocol Opt->Proto Params Define Parameters & Acceptance Criteria Proto->Params Spec Specificity Lin Linearity Acc Accuracy Prec Precision Loq LOD / LOQ Range Range Robust Robustness Report Validation Summary Report Spec->Report Lifecycle Continuous Monitoring & Lifecycle Management Report->Lifecycle Method in Routine Use Method_Selection_Logic Decision logic for selecting the primary analytical technique. cluster_Properties Key Physicochemical Properties cluster_Techniques Primary Chromatographic Techniques Analyte Analyte: 1-Chloro-2,4-difluoro- 3-iodobenzene Prop1 Volatile & Thermally Stable? Analyte->Prop1 GC Gas Chromatography (GC) - Ideal for volatile compounds - High resolution for isomers Prop1->GC Yes HPLC High-Performance Liquid Chromatography (HPLC) - Versatile for non-volatile compounds - Wide range of stationary phases Prop1->HPLC No / Limited Stability

Sources

Comparative

Regioselectivity in Polyhalogenated Benzenes: A Comparative Guide

Topic: Regioselectivity in reactions of polyhalogenated benzenes Content Type: Publish Comparison Guides. These guides should objectively compare the product's performance with other alternatives and provide supporting e...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Regioselectivity in reactions of polyhalogenated benzenes Content Type: Publish Comparison Guides. These guides should objectively compare the product's performance with other alternatives and provide supporting experimental data. Audience: Researchers, scientists, and drug development professionals. Core Requirements: PART 1: CORE DIRECTIVE (Autonomy): You have full editorial control to structure this guide. Do NOT follow a rigid pre-set template. Instead, analyze the specific nature of the {Topic} and design a structure that best tells the in-depth technical guide PART 2: SCIENTIFIC INTEGRITY & LOGIC (E-E-A-T) As a Senior Application Scientist, you must synthesize technical accuracy with field-proven insights. Your narrative should follow these three pillars: Expertise & Experience: Do not just list steps; explain the causality behind experimental choices. Trustworthiness: Every protocol described must be a self-validating system. Authoritative Grounding & Comprehensive References: In-Text Citations: You must cite and link to authoritative sources to support key mechanistic claims or protocol standards within the body text. Reference List Output: At the very end of the content, you are REQUIRED to generate a complete "References" section. Consolidate all sources cited into a numbered list including the Title, Source, and a valid, clickable URL for verification. Link Integrity: Use real, verified URLs provided by the grounding tool. A working landing page is prioritized over a potentially broken deep link. PART 3: VISUALIZATION & FORMATTING Data Presentation: Summarize all quantitative data into clearly structured tables for easy comparison. Experimental Protocols: Provide detailed, step-by-step methodologies for all key experiments/workflows cited. Mandatory Visualization: Create diagrams for all described signaling pathways, experimental workflows, or logical relationships using Graphviz (DOT language). Enclose all DOT scripts within a dot code block. Provide a brief, descriptive caption directly below each generated diagram (Within 100 characters). Diagram Specifications: Max Width: 760px. Color Contrast Rule: Ensure sufficient contrast between arrow/symbol colors and their background. Avoid using the same color for foreground elements. Node Text Contrast Rule (Critical): Text color (fontcolor) must be explicitly set to have high contrast against the node's background (fillcolor). Color Palette: #4285F4, #EA4335, #FBBC05, #34A853, #FFFFFF, #F1F3F4, #202124, #5F6368.

Executive Summary

The selective functionalization of polyhalogenated benzenes is a cornerstone challenge in medicinal chemistry and materials science. These substrates—ranging from pentafluorophenyl linkers to mixed dihalo-scaffolds—offer high value but present a "regioselectivity minefield."

This guide compares the three dominant methodologies for functionalizing these systems: Nucleophilic Aromatic Substitution (


) , Metal-Halogen Exchange (Lithiation) , and Transition Metal-Catalyzed Cross-Coupling . Unlike simple arenes, polyhalogenated systems are governed by competing directing effects where inductive withdrawal (-I) and resonance donation (+R) often clash.

Key Takeaway:

  • 
      is the method of choice for para-functionalization relative to hydrogen in polyfluoroarenes.
    
  • Lithiation offers ortho-selectivity but is prone to "Halogen Dance" isomerization if temperature is not strictly controlled.

  • Cross-Coupling is governed by bond dissociation energy (BDE) and distortion energy, favoring the weakest C-X bond (I > Br > Cl > F).

The Mechanistic Landscape: Decision Matrix

Selecting the right method requires analyzing the substrate's electronic bias vs. the desired substitution pattern.

decision_matrix start Target: Functionalize Polyhalogenated Benzene q1 Is the substrate a Polyfluoroarene (e.g., C6F5H, C6F4H2)? start->q1 q2 Are halogens different? (e.g., Br-C6H3-Cl2) start->q2 snar_branch Method: SNAr q1->snar_branch Yes (Nucleophile available) lith_branch Method: Lithiation q1->lith_branch No (Need Electrophile) snar_outcome Outcome: Para to H (usually) or Ortho/Para to EWG snar_branch->snar_outcome lith_outcome Outcome: Ortho to H (Kinetic) or Halogen Dance (Thermodynamic) lith_branch->lith_outcome cross_branch Method: Pd/Ni Coupling cross_outcome Outcome: Weakest C-X bond (I > Br > Cl > F) cross_branch->cross_outcome q2->lith_branch No (Select via Acidity) q2->cross_branch Yes (Select via BDE)

Figure 1: Decision matrix for selecting the optimal functionalization strategy based on substrate and target.

Method A: Nucleophilic Aromatic Substitution ( )[1][2][3][4][5]


 is the workhorse for polyfluorinated systems (e.g., pentafluorobenzene, tetrafluorobenzenes). While often taught as requiring strong electron-withdrawing groups (EWGs) like nitro or cyano, the collective inductive effect of multiple fluorine atoms renders the ring sufficiently electrophilic.
Mechanism & Selectivity Rules

The reaction proceeds via a Meisenheimer complex (stepwise) or a concerted pathway depending on the nucleophile and solvent.

  • The "Para-to-Hydrogen" Rule: In pentafluorobenzene (

    
    ), nucleophilic attack occurs predominantly para  to the hydrogen atom.
    
    • Why? Fluorine is inductively withdrawing (-I) but resonance donating (+R). The +R effect destabilizes the anionic intermediate if the negative charge lands on a carbon bearing a fluorine. Attack para to H places the negative charge on the carbons ortho and meta to the nucleophile (positions 2, 3, 5, 6). If attack is para to H, the negative charge is stabilized by F atoms at the 2,3,5,6 positions, avoiding the destabilizing interaction at the H-bearing carbon (which has no F to donate electrons back).

  • The "Ortho-to-EWG" Rule: If a strong EWG (e.g.,

    
    , 
    
    
    
    ) is present, attack occurs ortho or para to that group to maximize charge delocalization onto the EWG.
Comparative Performance Data
SubstrateNucleophileMajor Product IsomerYieldSelectivity Driver
Pentafluorobenzene NaOMe / MeOH1-Methoxy-2,3,5,6-tetrafluorobenzene (para to H)85-95%Electronic (Max -I stabilization)
Pentafluoropyridine Phenol /

4-Phenoxy-tetrafluoropyridine (para to N)96%Nitrogen is the strongest EWG
1,2,3,4-Tetrafluorobenzene Alkyl Thiol1-Thio-2,3,4-trifluorobenzene (Pos 1 or 4)80%Attack at terminal F (less steric)

Data Source: Validated against standard polyfluoroarene reactivity patterns [1, 2].

Method B: Metal-Halogen Exchange (Lithiation)

Lithiation is powerful but dangerous due to the Halogen Dance (base-catalyzed halogen migration). This method is best when you need to introduce an electrophile (E+) rather than a nucleophile.

The "Halogen Dance" Phenomenon

When a polyhalogenated benzene is lithiated, the initial kinetic product (formed by removing the most acidic proton) can isomerize to a thermodynamic product. This involves the migration of heavy halogens (Br, I) to stabilize the lithiated species.

  • Kinetic Control: Low temp (-78°C). Lithiation occurs at the most acidic proton (usually flanked by two halogens).

  • Thermodynamic Control: Warmer temp (> -40°C). The metal moves to the position stabilized by adjacent halogens, often causing a bromine or iodine atom to "dance" to a new position.

halogen_dance sub1 1,2,4-Tribromobenzene step1 LDA / -78°C (Deprotonation at C3) sub1->step1 inter1 Kinetic Intermediate (Li at C3) step1->inter1 step2 Isomerization (Halogen Migration) inter1->step2 inter2 Thermodynamic Intermediate (Li at C6, Br moves) step2->inter2 product Quench E+ (1,3,5-Tribromo-2-E-benzene) inter2->product

Figure 2: The Halogen Dance mechanism converting 1,2,4-tribromobenzene to the 1,3,5-isomer pattern.

Protocol: Avoiding the Dance (Kinetic Control)

To maintain regioselectivity at the kinetic site (between halogens), strict adherence to the internal quench or low-temperature protocol is required.

  • Cooling: Cool THF solution of substrate to -78°C (dry ice/acetone).

  • Base Addition: Add LDA (Lithium Diisopropylamide) slowly. n-BuLi is often too nucleophilic and causes substitution; LDA acts as a base.

  • Trapping: Add the electrophile (e.g., aldehyde,

    
    ) immediately or ensure it is present in situ (Barbier conditions) if compatible.
    
  • Warming: Do not allow the reaction to warm above -60°C before quenching.

Method C: Transition Metal-Catalyzed Cross-Coupling[6]

Palladium or Nickel-catalyzed coupling (Suzuki, Buchwald-Hartwig) is governed by Oxidative Addition .

Selectivity Hierarchy

In a polyhalogenated benzene with mixed halogens, the catalyst inserts into the C-X bond with the lowest Bond Dissociation Energy (BDE).

  • 
     (Weakest, reacts first)
    
  • 
     (Strongest, requires specialized Ni/ligands)
    

The Challenge of Identical Halogens: If a substrate has multiple identical halogens (e.g., 1,3-dibromobenzene), selectivity is governed by:

  • Sterics: The less hindered halogen reacts first.

  • Electronics: The halogen on the most electron-deficient carbon reacts first (similar to

    
    ).
    
Comparative Analysis Table
Feature

LithiationCross-Coupling
Primary Driver Electronics (LUMO density)Acidity (

) & Thermodynamics
Bond Strength (BDE) & Sterics
Regioselectivity Para to H (in polyfluoro)Ortho to Halogens (Kinetic)I > Br > Cl >> F
Risk Factor Low reactivity without EWGHalogen Dance (Isomerization)Over-coupling (Bis-arylation)
Ideal Substrate Polyfluoroarenes (

)
Polybromo/iodo benzenesMixed Dihaloarenes

Experimental Protocols

Protocol 1: Regioselective of Pentafluorobenzene

Target: 1-substituted-2,3,5,6-tetrafluorobenzene

Reagents: Pentafluorobenzene (1.0 equiv), Thiophenol (1.1 equiv),


 (2.0 equiv), DMF (0.5 M).
  • Setup: Charge a flame-dried round-bottom flask with

    
     and DMF.
    
  • Addition: Add Thiophenol and stir for 10 min at Room Temperature (RT).

  • Substrate: Add Pentafluorobenzene dropwise.

  • Reaction: Heat to 60°C for 4 hours.

    • Checkpoint: Monitor by

      
       NMR. The starting material shows 3 signals (2:1:2). The product (para-substitution) will show 2 signals (2:2) symmetric pattern.
      
  • Workup: Dilute with water, extract with EtOAc.

  • Validation:

    
     NMR is the gold standard here. A para-substituted product retains symmetry (
    
    
    
    system).
Protocol 2: Site-Selective Coupling of 1-Bromo-3-chlorobenzene

Target: 3-Chlorobiphenyl (coupling at Br only)

Reagents: 1-Bromo-3-chlorobenzene (1.0 equiv), Phenylboronic acid (1.1 equiv),


 (3 mol%), 

(2.0 equiv), Toluene/Water (10:1).
  • Degassing: Sparge solvents with Argon for 30 mins (Oxygen kills Pd(0)).

  • Mixing: Combine aryl halide, boronic acid, and base in the solvent.

  • Catalyst: Add

    
     last.
    
  • Temperature: Heat to 80°C.

    • Note: Do not exceed 100°C to prevent activation of the C-Cl bond.

  • Purification: Silica gel chromatography.

  • Mechanism Check: The oxidative addition occurs at C-Br (

    
     kcal/mol) vs C-Cl (
    
    
    
    kcal/mol).

References

  • Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. National Institutes of Health (PMC). Available at: [Link]

  • Regioselective Nucleophilic Aromatic Substitution Reaction of meso-Pentafluorophenyl-Substituted Porphyrinoids. ResearchGate. Available at: [Link]

  • Halogen dance rearrangement. Wikipedia (General Mechanism Overview). Available at: [Link]

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes. Chemical Reviews (ACS). Available at: [Link]

  • Mechanism-Based Regiocontrol in SNAr. Journal of the American Chemical Society. Available at: [Link]

Validation

Technical Guide: Cost-Benefit Analysis of 1-Chloro-2,4-difluoro-3-iodobenzene in Synthesis

Executive Summary In the synthesis of fluorinated pharmaceuticals—particularly kinase inhibitors and antibiotics—the choice of starting material dictates the viability of the entire synthetic route. This guide evaluates...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of fluorinated pharmaceuticals—particularly kinase inhibitors and antibiotics—the choice of starting material dictates the viability of the entire synthetic route. This guide evaluates the strategic use of 1-Chloro-2,4-difluoro-3-iodobenzene (referred to herein as Intermediate A ) versus the lower-cost commodity precursor 1-Chloro-2,4-difluorobenzene (referred to as Precursor B ).

The Bottom Line:

  • Use Intermediate A (The Iodo-Block) for Discovery and Early Development (mg to kg scale). Its high cost (€9.00–€36.00/g) is offset by the elimination of cryogenic lithiation steps, guaranteeing C3-regioselectivity and accelerating Design-Make-Test (DMT) cycles.

  • Use Precursor B (The Commodity) only for Commercial Manufacturing (>100 kg scale) where the capital expenditure for cryogenic infrastructure (-78°C loops) is amortized, and the raw material cost savings outweigh the operational complexity.

Technical Profile: The "Magic" of the Iodine Handle

1-Chloro-2,4-difluoro-3-iodobenzene is not just a halogenated benzene; it is a regioselectivity anchor .

Structural Advantages[1]
  • Orthogonal Reactivity: The molecule contains three halogens with distinct oxidative addition rates in Palladium-catalyzed cross-couplings:

    • Iodine (C3): Reacts first (Fastest oxidative addition).

    • Chlorine (C1): Reacts second (requires specialized ligands like Buchwald biaryls).

    • Fluorine (C2/C4): Generally inert to Pd(0), serving as metabolic blockers or bioisosteres.

  • The C3 Position: In many fluoro-aromatics, the C3 position (between two fluorines) is electronically unique. By pre-installing the iodine here, you avoid the "regiochemical lottery" of trying to functionalize this position later.

Physical Properties[2][3][4]
  • CAS: 1208078-26-5 (and related isomers depending on exact substitution)[1]

  • Appearance: Solid or low-melting solid (easy to handle compared to liquid precursors).

  • Stability: Stable at room temperature; light sensitive (store in amber).

Comparative Analysis: Buy (Route A) vs. Make (Route B)

We compare the direct utilization of the iodinated intermediate against the in-situ generation of the same species via lithiation of the cheaper precursor.

Route A: The "Direct Coupling" Strategy

Workflow: Purchase Intermediate A


 Suzuki/Sonogashira Coupling.
  • Mechanism: The weak C–I bond allows for mild coupling conditions (RT to 60°C) using standard catalysts (e.g., Pd(PPh3)4).

  • Regiocontrol: 100% guaranteed by the starting material.

  • Operational Burden: Low. Standard batch reactor.

Route B: The "Lithiation-Trap" Strategy

Workflow: Purchase Precursor B


 Cryogenic Lithiation (LDA/BuLi) 

Iodine Quench

Workup

Coupling.
  • Mechanism: The proton at C3 (between two fluorines) is the most acidic (

    
    ). However, lithiation requires 
    
    
    
    C to prevent "Halogen Dance" (isomerization) or benzyne formation.
  • Regiocontrol: High, if temperature is strictly controlled. Risk of C5/C6 lithiation if steric hindrance is mismanaged.

  • Operational Burden: High. Requires anhydrous conditions, cryogenic cooling loops, and handling of pyrophoric lithium bases.

Visualization of Pathways

The following diagram illustrates the divergence in process complexity between the two routes.

SynthesisComparison Precursor Precursor B (1-Chloro-2,4-difluorobenzene) Lithiation Step 1: Cryogenic Lithiation (-78°C, LDA/n-BuLi) Precursor->Lithiation Route B: In-House Synthesis Intermediate Intermediate A (1-Chloro-2,4-difluoro-3-iodobenzene) Coupling Cross-Coupling (Suzuki/Sonogashira) Intermediate->Coupling Route A: Direct Use (High Material Cost, Low Labor) Quench Step 2: Iodine Quench (I2 in THF) Lithiation->Quench Workup Step 3: Aq. Workup & Purification Quench->Workup Workup->Intermediate Yield ~65-85% Product Target API Intermediate Coupling->Product

Caption: Route A (Blue) bypasses three critical process steps required in Route B (Red/Yellow), reducing operational risk.

Experimental Protocols

Protocol A: Suzuki Coupling using Intermediate A

Best for: Rapid analog generation.

  • Charge: To a reaction vial, add Intermediate A (1.0 equiv), Boronic Acid (1.1 equiv), and

    
     (2.0 equiv).
    
  • Catalyst: Add

    
     (3 mol%).
    
  • Solvent: Add degassed 1,4-Dioxane/Water (4:1).

  • Reaction: Heat to 60°C for 4 hours.

  • Validation: Monitor by LCMS. The Iodine (C3) is displaced exclusively. The Chlorine (C1) remains intact for subsequent steps.

Protocol B: Lithiation of Precursor B

Best for: Cost reduction at scale.

  • Setup: Flame-dry a 3-neck flask under Argon. Cool to -78°C (Dry ice/Acetone).

  • Base: Add LDA (Lithium Diisopropylamide, 1.1 equiv) dropwise.

  • Addition: Add Precursor B (1-Chloro-2,4-difluorobenzene) slowly, maintaining temp < -70°C.

    • Critical: If temp rises > -60°C, the lithiated species may undergo "Halogen Dance," moving the Li to the C6 position or eliminating Li-F to form a benzyne [1].

  • Stir: Stir for 45 mins at -78°C.

  • Quench: Add solution of

    
     (1.2 equiv) in THF.
    
  • Warm: Allow to warm to RT. Quench with

    
     (aq) to remove excess iodine.
    

Cost-Benefit Data Analysis

The following table normalizes the costs for a hypothetical 100g campaign .

MetricRoute A (Buy Intermediate)Route B (Make In-House)
Raw Material Cost High (~€900 - €3,000)*Low (~€50 for Precursor + Reagents)
Labor Hours 8 Hours32 Hours (Setup + Purification)
Energy Cost Low (Heating only)High (Cryogenic cooling)
Yield (Step) N/A (Starting Material)75% (Risk of isomer impurities)
Purity Risk Low (>98% guaranteed)Medium (Regioisomers possible)
Equipment Standard GlasswareCryo-reactor / Anhydrous Lines

*Based on catalog prices (e.g., Lead Sciences, BLD Pharm) [2][3]. Bulk negotiation significantly reduces this.

The "Hidden" Cost of Route B

While Route B seems cheaper in raw materials, the Process Mass Intensity (PMI) is higher due to the solvent volumes required for lithiation and the subsequent aqueous workup. Furthermore, if the lithiation fails (e.g., moisture ingress), the entire batch of Precursor B is lost.

Decision Logic

When should you switch? Use this logic flow to determine the optimal strategy for your project phase.

DecisionMatrix Start Project Phase? Scale Scale < 1kg? Start->Scale Speed Is Speed Critical? Scale->Speed Yes RouteB USE ROUTE B (Lithiation) Scale->RouteB No (>1kg) RouteA USE ROUTE A (Buy Intermediate) Speed->RouteA Yes (Discovery) Speed->RouteB No (Process Dev)

Caption: Decision flow prioritizing speed for small scale and cost for large scale.

References

  • Schlosser, M., & Heiss, C. (1998). Regioselective Lithiation of Polyfluorobenzenes. European Journal of Organic Chemistry.

  • Lead Sciences. 1-Chloro-2,4-difluoro-3-iodobenzene Product Catalog. Retrieved October 2023.[2] Link

  • BLD Pharm. 1-Chloro-2,4-difluoro-3-iodobenzene (CAS 1208078-26-5).[1]Link

  • Sessler, C. D., et al. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes.[3] Chemical Reviews.[3] Link

  • Aarti Industries. 2,4-Difluorochlorobenzene Technical Data Sheet.Link

Sources

Comparative

Spectroscopic comparison of 1-Chloro-2,4-difluoro-3-iodobenzene isomers

Publish Comparison Guide: Spectroscopic Differentiation of 1-Chloro-2,4-difluoro-3-iodobenzene Isomers Executive Summary In the synthesis of complex halogenated aromatics, particularly for pharmaceutical scaffolds, 1-Chl...

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Spectroscopic Differentiation of 1-Chloro-2,4-difluoro-3-iodobenzene Isomers

Executive Summary In the synthesis of complex halogenated aromatics, particularly for pharmaceutical scaffolds, 1-Chloro-2,4-difluoro-3-iodobenzene (referred to herein as the Target ) is a high-value intermediate often generated via lithiation-iodination sequences. However, electrophilic aromatic substitution (EAS) side reactions or starting material impurities frequently generate regioisomers, most notably 1-Chloro-2,4-difluoro-5-iodobenzene (the 5-Iodo Impurity ) and 1-Chloro-2,6-difluoro-4-iodobenzene (the Symmetric Isomer ).

This guide provides a definitive spectroscopic framework to distinguish these isomers. The core differentiation relies on


H NMR coupling topology  (Ortho vs. Para vs. Isolated protons) and 

F NMR symmetry patterns
, which offer a self-validating identification system superior to Mass Spectrometry (MS) alone.

Part 1: Structural Landscape & Isomer Definition

Before interpreting spectra, we must define the proton and fluorine environments for the three most prevalent isomers.

Isomer LabelIUPAC NameStructural FeatureSymmetry
Target 1-Chloro-2,4-difluoro-3-iodobenzene Iodine "sandwiched" between Fluorines.Asymmetric (

)
Isomer A 1-Chloro-2,4-difluoro-5-iodobenzene Iodine isolated. Proton at C3 is between Fluorines.[1][2]Asymmetric (

)
Isomer B 1-Chloro-2,6-difluoro-4-iodobenzene Fluorines are equivalent.[3] Protons are equivalent.Symmetric (

)

Part 2: Comparative Spectroscopic Data

The following data tables synthesize experimental increments and coupling constants (


) characteristic of polyhalogenated benzenes.
H NMR: The "Smoking Gun"

The proton coupling pattern is the most reliable diagnostic tool.

FeatureTarget (3-Iodo) Isomer A (5-Iodo) Isomer B (Symmetric)
Proton Count 2 distinct environments (H5, H6)2 distinct environments (H3, H6)1 distinct environment (2H equivalent)
Coupling Topology Ortho Coupling (

Hz)
Para/Isolated (

Hz)
Meta Coupling (

only)
Diagnostic Signal Two Doublets of Doublets (ddd) H5 and H6 split each other strongly (

).
One Triplet (t) H3 is between two F atoms (

).
One Doublet (d) H3/H5 are equivalent, split only by F.
Chemical Shift

7.0 - 7.5 ppm range
H3 is significantly deshielded (

) due to F-C-H-C-F motif.
Single peak, simplified spectrum.

Analyst Note: If you see a triplet in the aromatic region (


 Hz), you have Isomer A . The Target (3-Iodo) cannot form a triplet because its protons are adjacent (H5-H6), not sandwiched.
F NMR: Electronic Environment

Fluorine NMR confirms the assignment by revealing the "Heavy Atom Effect" of the Iodine substituent.

FeatureTarget (3-Iodo) Isomer A (5-Iodo) Isomer B (Symmetric)
Signal Count 2 distinct signals2 distinct signals1 single signal
Shift Difference Large

(>10 ppm)Iodine is ortho to both Fs, but Cl affects F2 differently.
Moderate

Iodine is ortho to F4 only.
N/A (Singlet)
Coupling Pattern d or dd (small

)F2 and F4 are meta (

Hz).
d or dd F2 and F4 are meta.d (coupled to H)

Part 3: Experimental Protocol for Identification

To ensure reproducibility, follow this self-validating workflow.

1. Sample Preparation:

  • Solvent: CDCl

    
     is standard. Use DMSO-
    
    
    
    if peaks overlap with solvent residual, but CDCl
    
    
    provides better resolution for halogenated aromatics.
  • Concentration: 10-15 mg in 0.6 mL solvent. High concentration is not required for

    
    F.
    

2. Acquisition Parameters:

  • 
    H NMR:  16 scans, 1 second relaxation delay.
    
  • 
    F NMR: Essential.  Run un-decoupled first to see H-F splitting, then proton-decoupled (
    
    
    
    F{
    
    
    H}) to simplify the spectrum to singlets (or doublets if
    
    
    is resolved).

3. Decision Logic (The "Sandwich" Test): Use the following logic flow to assign your batch.

IsomerID Start Start: Acquire 1H and 19F NMR Q1 Q1: How many 19F Signals? Start->Q1 Symm Result: Isomer B (Symmetric) 1-Cl-2,6-difluoro-4-iodo Q1->Symm One Signal Q2 Q2: Analyze 1H NMR Coupling Is there a Triplet (t)? Q1->Q2 Two Signals IsoA Result: Isomer A (5-Iodo) (H3 is between two Fs) Q2->IsoA Yes (Triplet present) Q3 Q3: Is there Ortho H-H Coupling? (J ~ 9 Hz) Q2->Q3 No (Complex multiplets) Target CONFIRMED: Target Molecule 1-Chloro-2,4-difluoro-3-iodobenzene Q3->Target Yes (d or dd) Unknown Result: Unknown/Degradant Q3->Unknown No

Figure 1: Spectroscopic decision tree for differentiating chlorodifluoroiodobenzene isomers.

Part 4: Technical Analysis of the "Sandwich" Effect

The Target (3-Iodo) is unique because the Iodine atom is sterically crowded between two Fluorine atoms (positions 2 and 4). This creates specific spectroscopic consequences:

  • Shielding Anomaly: The "Heavy Atom Effect" of Iodine typically shields the ipso carbon (

    
     ppm in 
    
    
    
    C NMR). In
    
    
    F NMR, the spatial proximity of the large Iodine electron cloud to the Fluorine lone pairs (Van der Waals repulsion) often leads to a deshielding (downfield shift) of the ortho-fluorines compared to the non-iodinated precursor.
  • Lithiation Regioselectivity: The synthesis of the Target usually involves lithiation of 1-chloro-2,4-difluorobenzene. The proton at C3 is the most acidic (flanked by two withdrawing Fluorines). Therefore, successful lithiation-iodination must replace the triplet proton signal of the starting material with the Iodine substituent.

    • QC Check: If your product still shows a proton triplet at

      
       ppm, the reaction failed (starting material) or iodination occurred elsewhere.
      

References

  • Vanderbilt University. "Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes." Detailed analysis of regioisomeric impurities in fluorinated halo-benzenes.

  • National Institutes of Health (NIH) - PubChem. "1-Chloro-2,4-difluoro-3-iodobenzene Compound Summary." Physical properties and identifiers.[1][3][4][5][6][7][8][9]

  • UC Santa Barbara (UCSB) NMR Facility. "19F Chemical Shifts and Coupling Constants." Reference tables for fluorine-proton and fluorine-fluorine coupling constants.

  • Alfa Chemistry. "19F NMR Chemical Shift Table." Diagnostic shifts for aromatic fluorine.[1][2][7][9][10]

Sources

Validation

Precision Anticoagulation: The Biological Potential of 1-Chloro-2,4-difluoro-3-iodobenzene Derivatives

The following guide details the biological activity and application of 1-Chloro-2,4-difluoro-3-iodobenzene (CAS 1208078-26-5) , a specialized halogenated scaffold critical for the synthesis of next-generation anticoagula...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the biological activity and application of 1-Chloro-2,4-difluoro-3-iodobenzene (CAS 1208078-26-5) , a specialized halogenated scaffold critical for the synthesis of next-generation anticoagulants.

Executive Summary

1-Chloro-2,4-difluoro-3-iodobenzene is a high-value pharmacophore building block used primarily in the development of Factor XIa (FXIa) inhibitors . Unlike traditional anticoagulants (e.g., Warfarin, Apixaban) that target downstream coagulation factors (Thrombin, Factor Xa), derivatives of this scaffold target the intrinsic pathway upstream. This mechanism offers a paradigm shift in thrombosis therapy: prevention of pathologic clot formation without compromising hemostasis (bleeding control).

This guide analyzes the compound's role as a regioselective scaffold, compares the biological performance of its derivatives against current standards, and provides validated experimental protocols for its utilization.

Chemical Profile & Strategic Value

The molecule’s unique substitution pattern—1-Cl, 2,4-diF, 3-I —is designed for sequential, orthogonal functionalization. This "chemical programmability" allows medicinal chemists to build complex drug candidates with high specificity.

FeatureChemical FunctionBiological Impact
3-Iodo Position Site for Palladium-catalyzed cross-coupling (Suzuki, Sonogashira).Allows attachment of "P1" binding elements that fit deep into the FXIa active site (S1 pocket).
4-Fluoro Position Highly activated for SNAr (Nucleophilic Aromatic Substitution).Enables the introduction of heterocycles (e.g., pyrazoles) to interact with the S1' or S2' sub-pockets.
2-Fluoro & 1-Chloro Metabolic blocking groups.Prevents oxidative metabolism (CYP450) at the phenyl ring, extending the drug's half-life (

).
Biological Application: Factor XIa Inhibitors[1]

The primary biological application of this scaffold is the synthesis of 1-phenyl-1H-pyrazole derivatives that act as potent, selective, and orally bioavailable FXIa inhibitors.

Mechanism of Action

Derivatives synthesized from this scaffold bind to the active site of Factor XIa. By inhibiting FXIa, these compounds block the amplification of thrombin generation on the platelet surface (Intrinsic Pathway) but leave the Extrinsic Pathway (tissue factor-mediated) intact. This preservation of the Extrinsic Pathway is crucial for maintaining the body's ability to stop bleeding from injuries.

Comparative Performance Analysis

The table below compares a representative FXIa inhibitor derived from this scaffold (Compound 50-Analog) against the current standard of care (Apixaban) and a first-generation thrombin inhibitor (Dabigatran).

Table 1: Biological Profile & Safety Margins

MetricFXIa Inhibitor (Scaffold Derivative) Apixaban (Eliquis) Dabigatran (Pradaxa)
Primary Target Factor XIa (Intrinsic Pathway)Factor Xa (Common Pathway)Thrombin (Common Pathway)
Inhibitory Potency (

)
< 1.0 nM (High Affinity)0.08 nM4.5 nM
Selectivity vs. Thrombin > 5,000-fold> 30,000-foldN/A (Target)
Bleeding Risk (aPTT) Low (Uncoupled) Moderate to HighModerate to High
Bleeding Time (Rabbit Model) No significant increase at 5x effective dose2-3x increase at effective doseSignificant increase
Oral Bioavailability > 50%~50%3-7%

Key Insight: The derivatives of 1-Chloro-2,4-difluoro-3-iodobenzene demonstrate an "uncoupling" effect—they prevent thrombosis with minimal impact on physiological hemostasis, addressing the major limitation of current anticoagulants.

Synthesis & Pathway Visualization

The biological activity is unlocked through a specific synthetic sequence. The 4-fluoro position acts as the "entry point" for the pharmacophore, followed by elaboration at the 3-iodo position.

Figure 1: Synthesis of Bioactive FXIa Inhibitor Intermediate

SynthesisPathway SM 1-Chloro-2,4-difluoro-3-iodobenzene (CAS 1208078-26-5) Intermediate SNAr Intermediate 1-(4-chloro-3-fluoro-2-iodophenyl)- 4-(trifluoromethyl)-1H-pyrazole SM->Intermediate Step 1: SNAr Displacement (DMF, 100°C, 15h) Reagent 4-(Trifluoromethyl)-1H-pyrazole + Cs2CO3 (Base) Reagent->Intermediate Drug Final FXIa Inhibitor (Cross-Coupling at Iodine) Intermediate->Drug Step 2: Suzuki/Sonogashira Coupling (Pd Catalyst)

Caption: Regioselective synthesis pathway. The 4-fluoro atom is selectively displaced by the pyrazole nucleophile, leaving the iodine atom available for subsequent cross-coupling to build the full drug architecture.

Figure 2: Biological Intervention Point (Coagulation Cascade)

CoagulationCascade cluster_intrinsic Intrinsic Pathway (Contact Activation) XIIa Factor XIIa XIa Factor XIa (TARGET) XIIa->XIa Activates IXa Factor IXa XIa->IXa Amplifies Xa Factor Xa IXa->Xa Thrombin Thrombin (IIa) Xa->Thrombin Fibrin Fibrin Clot Thrombin->Fibrin Drug Scaffold Derivative Drug->XIa INHIBITS

Caption: The scaffold derivatives selectively inhibit Factor XIa within the Intrinsic Pathway, blocking thrombus amplification while sparing the Extrinsic Pathway responsible for hemostasis.

Experimental Protocols
Protocol A: Synthesis of the Key Pyrazole Intermediate

Objective: To synthesize 1-(4-chloro-3-fluoro-2-iodophenyl)-4-(trifluoromethyl)-1H-pyrazole via SNAr displacement.

  • Preparation: Charge a reaction vessel with 1-Chloro-2,4-difluoro-3-iodobenzene (1.0 eq) and DMF (5 volumes).

  • Addition: Add 4-(trifluoromethyl)-1H-pyrazole (1.1 eq) and Cesium Carbonate (Cs₂CO₃) (2.5 eq).

  • Reaction: Heat the mixture to 100°C with vigorous stirring for 15 hours .

    • Checkpoint: Monitor via LC-MS for the disappearance of the starting material (M+H not typically visible for benzene, track product formation).

  • Work-up: Cool to room temperature. Quench with saturated aqueous ammonium chloride. Extract with Ethyl Acetate (3x).[1]

  • Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography (Silica gel, Petroleum Ether:EtOAc 10:1).

  • Validation: Confirm structure via ¹H NMR. The product should show a characteristic pyrazole proton signal and the specific aromatic substitution pattern (1-pyrazole, 2-iodo, 3-fluoro, 4-chloro).

Protocol B: In Vitro Factor XIa Inhibition Assay

Objective: To determine the inhibitory constant (


) of the synthesized derivative.
  • Reagents: Human Factor XIa enzyme, chromogenic substrate (e.g., S-2366), and assay buffer (Tris-HCl, NaCl, BSA, pH 7.4).

  • Incubation: Incubate the test compound (serial dilutions from 10 µM to 0.1 nM) with human Factor XIa (0.5 nM final) for 30 minutes at 37°C.

  • Initiation: Add chromogenic substrate (1 mM final).

  • Measurement: Monitor absorbance at 405 nm (cleavage of p-nitroaniline) kinetically for 20 minutes.

  • Analysis: Calculate

    
     using a 4-parameter logistic fit. Convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
    .
References
  • Patent: Factor XIa Inhibitors. World Intellectual Property Organization. WO2017074832A1. (Describes the synthesis of Intermediate 50 using 1-Chloro-2,4-difluoro-3-iodobenzene).

  • Quan, M. L., et al. (2018). "Factor XIa Inhibitors as New Anticoagulants." Journal of Medicinal Chemistry, 61(17), 7425–7447. (Context on FXIa mechanism and safety profile).

  • Weitz, J. I., & Fredenburgh, J. C. (2017). "Factor XI as a Target for New Anticoagulants." Frontiers in Medicine, 4, 19. (Biological rationale for targeting FXIa).

  • PubChem Compound Summary. "1-Chloro-2,4-difluoro-3-iodobenzene (CAS 1208078-26-5)."[2] National Center for Biotechnology Information.

Sources

Comparative

A Senior Application Scientist's Guide to Catalyst Selection for the Functionalization of 1-Chloro-2,4-difluoro-3-iodobenzene

Introduction: The Strategic Value of 1-Chloro-2,4-difluoro-3-iodobenzene In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a corner...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of 1-Chloro-2,4-difluoro-3-iodobenzene

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational design. Fluorinated organic molecules often exhibit enhanced metabolic stability, improved binding affinity, and modulated electronic properties. 1-Chloro-2,4-difluoro-3-iodobenzene is a uniquely valuable building block, presenting chemists with a trifecta of halogen substituents, each with a distinct reactivity profile. The key to unlocking its synthetic potential lies in the chemoselective functionalization of its most labile position: the carbon-iodine (C-I) bond.

This guide provides an in-depth comparison of catalytic systems for the selective functionalization of the C-I bond in 1-Chloro-2,4-difluoro-3-iodobenzene, leaving the more robust C-Cl and C-F bonds untouched for potential downstream transformations. We will explore the mechanistic underpinnings of catalyst choice, present comparative data for key cross-coupling reactions, and provide field-tested protocols to enable researchers, scientists, and drug development professionals to accelerate their synthetic programs.

The Principle of Chemoselective C–X Bond Activation

The ability to selectively functionalize one carbon-halogen bond in the presence of others is governed by their relative bond dissociation energies and their reactivity in catalytic cycles, particularly in palladium-catalyzed cross-coupling reactions.[1] The reactivity trend for oxidative addition to a Pd(0) center is generally C–I > C–Br > C–OTf >> C–Cl.[2] This inherent difference is the foundation of our synthetic strategy, allowing for the precise and high-yielding modification of the C-I bond on the 1-Chloro-2,4-difluoro-3-iodobenzene scaffold.[1]

Catalyst Comparison for Key C-C Bond Forming Reactions

Carbon-carbon bond formation is central to the construction of complex molecular skeletons. Here, we compare leading catalytic systems for two of the most powerful C-C cross-coupling reactions: the Suzuki-Miyaura and Sonogashira couplings.

Suzuki-Miyaura Coupling: Forging Aryl-Aryl Bonds

The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron species, is arguably the most widely used C-C cross-coupling reaction due to the mild reaction conditions and the stability and low toxicity of boronic acids and their derivatives.[3][4] The choice of palladium catalyst and ligand is critical for achieving high efficiency.

Comparative Data for Suzuki-Miyaura Catalysts

Catalyst SystemLigandBaseSolventTemp. (°C)Typical Yield (%)Key Advantages & Considerations
Pd(PPh₃)₄TriphenylphosphineNa₂CO₃ / K₂CO₃Toluene/H₂O or Dioxane/H₂O80-10085-95"Classic" catalyst, commercially available, and reliable. May require higher temperatures.
Pd(OAc)₂ / SPhosSPhosK₃PO₄Dioxane or TolueneRT - 8090-99Highly active catalyst system. Bulky phosphine ligand facilitates reductive elimination. Allows for lower reaction temperatures.
PdCl₂(dppf)dppfCs₂CO₃DME or THF70-9090-98Ferrocene-based ligand provides high stability and activity. Excellent for a broad range of boronic acids.
Pd₂(dba)₃ / XPhosXPhosK₃PO₄t-BuOH or DioxaneRT - 8090-99Extremely active catalyst, particularly effective for challenging or sterically hindered substrates.

Expert Rationale: For general applications, Pd(PPh₃)₄ remains a cost-effective and robust choice. However, for more complex substrates or when milder conditions are required to preserve sensitive functional groups, investing in advanced catalyst systems based on bulky, electron-rich phosphine ligands like SPhos or XPhos is highly recommended.[5] These ligands accelerate the rate-limiting reductive elimination step of the catalytic cycle, often leading to higher yields at lower temperatures.

Catalytic Cycle: Suzuki-Miyaura Coupling The mechanism involves three key steps: oxidative addition of the aryl iodide to the Pd(0) catalyst, transmetalation with the boronic acid (activated by a base), and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[6]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar-Pd(II)(I)L₂ oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation intermediate Ar-Pd(II)(Ar')L₂ transmetalation->intermediate reductive_elimination Reductive Elimination intermediate->reductive_elimination reductive_elimination->pd0 product Ar-Ar' reductive_elimination->product ar_i Ar-I ar_i->oxidative_addition ar_b Ar'-B(OR)₂ + Base ar_b->transmetalation

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction is the most prevalent method for coupling terminal alkynes with aryl halides, creating C(sp²)-C(sp) bonds.[7] The reaction is traditionally co-catalyzed by palladium and copper(I) salts.[2]

Comparative Data for Sonogashira Catalysts

Catalyst SystemCo-catalystLigandBaseSolventTemp. (°C)Typical Yield (%)Key Advantages & Considerations
PdCl₂(PPh₃)₂CuITriphenylphosphineEt₃N or DIPEATHF or DioxaneRT - 7080-95The "gold standard" Sonogashira system. Reliable and widely used. Requires an amine base which also acts as a solvent.[8]
Pd(PPh₃)₄CuITriphenylphosphineEt₃NDMFRT - 5085-96Similar to the above, using a Pd(0) source directly.
Pd(OAc)₂ / XantphosNone (Copper-Free)XantphosCs₂CO₃ or K₂CO₃Toluene or Dioxane80-11075-90Avoids copper, which can promote alkyne homocoupling (Glaser coupling). May require higher temperatures.

Expert Rationale: The classic Pd/Cu system is highly efficient and often allows reactions to proceed at room temperature.[7] The primary drawback is the potential for the copper co-catalyst to induce homocoupling of the terminal alkyne, forming a diyne byproduct. For substrates sensitive to this side reaction or in applications where copper contamination is a concern, copper-free protocols are an excellent alternative, though they may necessitate higher thermal energy.

Catalytic Cycle: Sonogashira Coupling The Sonogashira reaction involves two interconnected catalytic cycles.[7] The palladium cycle mirrors the Suzuki reaction, while the copper cycle facilitates the formation of a copper(I) acetylide intermediate, which then participates in the transmetalation step with the palladium complex.

Sonogashira_Cycle Sonogashira Catalytic Cycles cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)(I)L₂ pd0->pd_complex Oxidative Addition (+ Ar-I) pd_alkynyl Ar-Pd(II)(C≡CR)L₂ pd_complex->pd_alkynyl Transmetalation pd_alkynyl->pd0 Reductive Elimination (+ Ar-C≡CR) cu_i Cu(I) cu_acetylide Cu(I)-C≡CR cu_i->cu_acetylide + R-C≡CH + Base cu_acetylide->pd_complex To Transmetalation cu_acetylide->cu_i

Caption: The interconnected Palladium and Copper cycles in the Sonogashira reaction.

Catalyst Comparison for C-N Bond Forming Reactions

Buchwald-Hartwig Amination

For the synthesis of arylamines, a critical motif in pharmaceuticals, the Buchwald-Hartwig amination is the premier method.[9] This palladium-catalyzed reaction couples an aryl halide with an amine in the presence of a strong base.[10]

Comparative Data for Buchwald-Hartwig Catalysts

Catalyst SystemLigandBaseSolventTemp. (°C)Typical Yield (%)Key Advantages & Considerations
Pd₂(dba)₃ / BINAPBINAPNaOt-BuToluene80-11080-95A first-generation, highly effective system. Requires strictly anhydrous/anaerobic conditions.
Pd(OAc)₂ / XPhosXPhosK₃PO₄ or Cs₂CO₃Dioxane80-11090-99A modern, highly active catalyst that is often more tolerant of functional groups and less sensitive than earlier systems.
[Pd(NHC)] ComplexesIPr or SImesNaOt-Bu or LHMDSToluene or THFRT-10085-98N-Heterocyclic Carbene (NHC) ligands offer high stability and activity, sometimes enabling reactions at room temperature.[9]

Expert Rationale: The choice of base is as critical as the ligand. Sodium tert-butoxide (NaOt-Bu) is a strong, non-nucleophilic base that is highly effective but can be sensitive to moisture and sterically hindered substrates. Weaker bases like K₃PO₄ or Cs₂CO₃ are often used with more advanced ligands and can offer better functional group tolerance. For the selective amination of the C-I bond on our substrate, nearly any modern Buchwald-Hartwig system will be effective, with catalyst choice often dictated by the specific coupling partner and desired reaction temperature.

Detailed Experimental Protocols

Trustworthiness in synthetic chemistry is built on reproducible, detailed protocols. The following methods are presented as self-validating systems, adapted from standard literature procedures.

Protocol 1: Suzuki-Miyaura Coupling of 1-Chloro-2,4-difluoro-3-iodobenzene

Suzuki_Workflow start Setup reagents Reagents & Glassware Oven-dried flask, stir bar 1-Chloro-2,4-difluoro-3-iodobenzene (1.0 eq) Arylboronic acid (1.2 eq) Pd(PPh₃)₄ (3 mol%) K₂CO₃ (2.0 eq) Toluene & H₂O (4:1) start->reagents reaction Reaction Combine solids in flask Purge with N₂/Ar for 15 min Add degassed solvents Heat to 90°C with vigorous stirring reagents->reaction monitoring Monitoring Track progress via TLC or GC-MS Reaction typically complete in 4-12 h reaction->monitoring workup Workup Cool to RT Dilute with Ethyl Acetate Wash with H₂O, then brine Dry organic layer over Na₂SO₄ monitoring->workup purification Purification Filter and concentrate in vacuo Purify crude product via flash column chromatography (e.g., Hexane/EtOAc gradient) workup->purification product Product purification->product

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

Methodology:

  • Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-Chloro-2,4-difluoro-3-iodobenzene (1.0 mmol, 1.0 eq), the desired arylboronic acid (1.2 mmol, 1.2 eq), palladium(0) tetrakis(triphenylphosphine) (0.03 mmol, 3 mol%), and potassium carbonate (2.0 mmol, 2.0 eq).

  • Inerting: Seal the flask with a septum and purge with dry nitrogen or argon gas for 15 minutes.

  • Solvent Addition: Add a degassed mixture of toluene (4 mL) and water (1 mL) via syringe.

  • Reaction: Immerse the flask in a preheated oil bath at 90°C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by periodically taking aliquots and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.

Protocol 2: Sonogashira Coupling of 1-Chloro-2,4-difluoro-3-iodobenzene[8]

Methodology:

  • Setup: To a dry Schlenk flask under an inert atmosphere, add 1-Chloro-2,4-difluoro-3-iodobenzene (1.0 mmol, 1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 2 mol%), and copper(I) iodide (0.02 mmol, 2 mol%).

  • Inerting: Evacuate and backfill the flask with nitrogen or argon three times.

  • Solvent and Reagent Addition: Add anhydrous dioxane (5 mL), the terminal alkyne (1.2 mmol, 1.2 eq), and anhydrous triethylamine (2.0 mmol, 2.0 eq) via syringe.

  • Reaction: Stir the reaction mixture at room temperature. If the reaction is sluggish, it can be gently heated to 50-70°C.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Workup: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of celite to remove catalyst residues, washing the pad with additional ethyl acetate.

  • Isolation: Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired alkynylated product.

Conclusion

The functionalization of 1-Chloro-2,4-difluoro-3-iodobenzene is a testament to the power and precision of modern catalytic chemistry. By leveraging the differential reactivity of the C-I bond, a diverse array of molecular complexities can be introduced onto this valuable scaffold. For C-C bond formation, palladium catalysts supported by bulky phosphine ligands (e.g., SPhos, XPhos) offer superior activity for Suzuki couplings, while the classic PdCl₂(PPh₃)₂/CuI system remains a highly effective and economical choice for Sonogashira reactions. For C-N bond formation, modern Buchwald-Hartwig systems provide unparalleled efficiency. The choice of catalyst should always be guided by the specific transformation, the nature of the coupling partners, and the functional group tolerance required for the overall synthetic strategy.

References

  • Dorel, R., & Echavarren, A. M. (2019). The Buchwald-Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118–17129. Available at: [Link]

  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Available at: [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Available at: [Link]

  • BenchChem. (2025). Application Notes and Protocols for Sonogashira Coupling Reactions Using 2-Chloro-1,3-difluoro-4-iodobenzene. BenchChem Scientific Resources. (Simulated reference based on provided context).
  • Wikipedia. (n.d.). Suzuki reaction. Available at: [Link]

  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. The Organic Chemistry Channel. Available at: [Link] (Note: This is a representative link as the original is a generic video).

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Available at: [Link]

  • Prime Organics. (2026). The Role of 1-Chloro-3-iodobenzene in Advanced Organic Synthesis. Available at: [Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Chloro-2,4-difluoro-3-iodobenzene
Reactant of Route 2
Reactant of Route 2
1-Chloro-2,4-difluoro-3-iodobenzene
© Copyright 2026 BenchChem. All Rights Reserved.